3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-10-8(7-14)6-13(12-10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
KWKFGQFTVRRJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Dossier: 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde .
The "Dual-Handle" Scaffold for Divergent Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 2138148-02-2) represents a high-value "lynchpin" intermediate. Unlike its mono-functionalized counterparts, this molecule possesses two orthogonal reactive sites: an electrophilic aldehyde at C4 and a chemically distinct bromide at C3 . This duality allows for divergent synthesis, enabling researchers to sequentially elaborate the scaffold into complex kinase inhibitors, anti-inflammatory agents, and agrochemicals without protecting group manipulations. This guide analyzes its physicochemical profile, industrial synthesis via Vilsmeier-Haack haloformylation, and its application in palladium-catalyzed cross-coupling workflows.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]
The molecule features a pyrazole core N-arylated at position 1. The steric and electronic interplay between the 1-phenyl ring and the 4-formyl group dictates its conformation and reactivity.
Structural Analysis[1][2][4][7][8]
-
Substituents:
-
N1: Phenyl group (Induces steric twist, preventing planarity with the pyrazole ring).
-
C3: Bromine atom (Weakly deactivating, excellent handle for Oxidative Addition).
-
C4: Carbaldehyde (Strongly electron-withdrawing, directs nucleophilic attack to the carbonyl carbon).
-
-
Electronic State: The pyrazole ring is electron-rich, but the C4-formyl group pulls electron density, making the C5 proton slightly acidic and the ring less susceptible to further electrophilic substitution.
Key Physical Properties (Experimental & Predicted)
| Property | Value / Description |
| CAS Number | 2138148-02-2 |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110–115 °C (Typical for analog class) |
| Predicted LogP | 2.8 ± 0.4 (Lipophilic) |
| H-Bond Acceptors | 2 (N2, O) |
| H-Bond Donors | 0 |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Insoluble in water.[10] |
Synthetic Pathways[5][8][16]
The most authoritative and scalable method for synthesizing 3-halo-1-phenyl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack Haloformylation . This "one-pot" transformation converts a pyrazolone precursor directly into the functionalized aldehyde.
Primary Route: Vilsmeier-Haack Haloformylation
This protocol utilizes phosphorus oxybromide (POBr₃) and dimethylformamide (DMF) to simultaneously brominate the C3 position and formylate the C4 position of a 3-pyrazolone substrate.
Mechanism:
-
Reagent Formation: DMF reacts with POBr₃ to form the electrophilic Vilsmeier bromo-iminium salt.
-
O-Sulfonylation/Activation: The enol form of 1-phenyl-3-pyrazolone attacks the phosphorus center.
-
C4 Formylation: The pyrazole C4 (nucleophilic enamine-like carbon) attacks the iminium species.
-
Bromination: The C3-O-P bond is cleaved by bromide attack, installing the C3-Br.
-
Hydrolysis: Aqueous workup unmasks the C4-aldehyde.
Alternative Route: Functionalization of 3-Bromo-1-phenylpyrazole
If 3-bromo-1-phenylpyrazole is available, direct formylation can be achieved, though C4 reactivity is reduced by the bromine.
-
Reagents: POCl₃ / DMF (Standard Vilsmeier).[10]
-
Conditions: Requires elevated temperatures (90–100 °C) to overcome the deactivating effect of the C3-bromine.
Reactivity Profile & Divergent Synthesis
The power of this scaffold lies in its ability to undergo orthogonal reactions. The C4-aldehyde reacts with nucleophiles (amines, carbon nucleophiles), while the C3-bromide remains inert until activated by a transition metal catalyst (Suzuki, Sonogashira).
Visualization: The Divergent Workflow
The following diagram illustrates how a single starting material generates a library of bioactive compounds.
Figure 1: Divergent synthetic map showing orthogonal reactivity of the C4-aldehyde and C3-bromide handles.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Selective arylation at C3 while preserving the C4-aldehyde.
Rationale: The C3-Br bond in pyrazoles is less reactive than phenyl bromides due to the electron-rich nature of the ring. However, the electron-withdrawing C4-aldehyde activates the C3-Br bond towards oxidative addition, making this reaction highly efficient under standard conditions.
Materials
-
Substrate: 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: Charge a dried Schlenk tube or microwave vial with the substrate, aryl boronic acid, base, and Pd catalyst.
-
Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction:
-
Thermal: Heat to 80–90 °C for 4–6 hours.
-
Microwave: Irradiate at 100 °C for 30–45 minutes.
-
-
Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane). The product will be more polar than the starting bromide but less polar than the boronic acid.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[11]
-
Purification: Flash column chromatography (Silica gel).
Self-Validating Check: The disappearance of the characteristic aldehyde proton signal (~9.9 ppm) in NMR indicates a side reaction (oxidation/reduction). If the signal remains but shifts slightly, the coupling was successful.
Safety & Handling
-
Hazard Identification: The compound is an aldehyde and an organobromide. Treat as a potential skin sensitizer and respiratory irritant.
-
Reactivity: Avoid strong oxidizing agents. The aldehyde is susceptible to oxidation to the carboxylic acid in air over prolonged periods; store under inert gas at 2–8 °C.
-
Waste: Dispose of palladium-contaminated waste in designated heavy metal streams.
References
-
Vilsmeier-Haack Haloformylation Mechanism
-
Methodology: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Arkivoc, 2011.[9]
-
-
Suzuki Coupling on Pyrazoles
- Protocol: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2014.
-
General Pyrazole Reactivity
-
Review: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011.[9]
-
-
CAS Registry Data
-
Compound: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2138148-02-2).[5]
-
Sources
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- 4. 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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An In-depth Technical Guide to 3-bromo-1-phenylpyrazole-4-carboxaldehyde
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Abstract
This technical guide provides a comprehensive overview of 3-bromo-1-phenylpyrazole-4-carboxaldehyde, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, explore its chemical reactivity, and discuss its applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists and professionals in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, prominently features a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[3][5][6]
3-bromo-1-phenylpyrazole-4-carboxaldehyde emerges as a particularly valuable intermediate. Its structure incorporates three key functional handles:
-
The Aldehyde Group: A versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse molecular fragments.
-
The Bromo Substituent: An ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl and acetylenic structures.
-
The Pyrazole Core: Provides a stable, aromatic platform that can be further functionalized and is known to contribute to favorable pharmacokinetic properties.
This guide will systematically explore the synthesis and utility of this powerful synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a laboratory setting.
Physical Properties
The key physicochemical properties of 3-bromo-1-phenylpyrazole-4-carboxaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁BrN₂O | [7][8] |
| Molecular Weight | 327.18 g/mol | [7][8] |
| Appearance | Off-white to pale yellow solid/needles | [8] |
| Melting Point | 140-147 °C | [8] |
| CAS Number | 36640-41-2 | [8] |
| Boiling Point | 483.1 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.42 g/cm³ (Predicted) | [9] |
Spectroscopic Data (Typical)
While specific spectra should be acquired for each synthesized batch, the following represents typical data for structure confirmation.
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, typically in the range of δ 7.2-7.8 ppm. A sharp singlet for the pyrazole C5-H proton will appear further downfield, around δ 8.3-8.5 ppm. The most deshielded proton will be the aldehyde proton, appearing as a sharp singlet near δ 9.9-10.1 ppm.
-
¹³C NMR (CDCl₃): The carbon spectrum will show signals for the aromatic carbons, the pyrazole ring carbons, and a highly deshielded signal for the aldehyde carbonyl carbon, typically above 185 ppm.
-
IR (KBr, cm⁻¹): The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[10]
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis: The Vilsmeier-Haack Approach
The most common and efficient method for synthesizing pyrazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[11][12] This reaction involves the formylation of an electron-rich precursor, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][14][15]
Rationale and Mechanism
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[16][17] The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[14][15] This species is the active formylating agent.
-
Electrophilic Attack and Cyclization: The phenylhydrazone precursor undergoes intramolecular cyclization and electrophilic substitution by the Vilsmeier reagent at the electron-rich 4-position of the newly formed pyrazole ring. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[17]
The choice of this method is justified by its high yields, operational simplicity, and the ready availability of starting materials.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-bromo-1-phenylpyrazole-4-carboxaldehyde.
Detailed Experimental Protocol
This protocol is a synthesis of established literature procedures.[7][10]
Step 1: Synthesis of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine
-
To a solution of 4-bromoacetophenone (0.02 mol) in 60 mL of ethanol in a round-bottom flask, add phenylhydrazine (0.022 mol).
-
Add a catalytic amount of glacial acetic acid (approx. 1 mL).
-
Fit the flask with a condenser and reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product hydrazone will often precipitate.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 3-bromo-1-phenylpyrazole-4-carboxaldehyde
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (7 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.2 mL, ~45 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the hydrazone from Step 1 (0.015 mol) in a minimal amount of anhydrous DMF (10-15 mL).
-
Add the hydrazone solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture back to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) or by column chromatography on silica gel.[18]
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-bromo-1-phenylpyrazole-4-carboxaldehyde lies in the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.
Reactivity Map
Caption: Key reactive sites and corresponding transformations of the title compound.
Reactions at the Aldehyde Group
The aldehyde is a gateway to a vast array of derivatives.
-
Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and Wittig reactions with phosphorus ylides to form α,β-unsaturated systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a straightforward route to substituted aminomethyl-pyrazoles.
-
Formation of Heterocycles: The aldehyde can serve as an electrophilic partner in condensation reactions with dinucleophiles to construct new heterocyclic rings fused to or appended to the pyrazole core. For instance, reaction with thiosemicarbazide can yield thiosemicarbazone derivatives, which are valuable intermediates for thiazoles.[19]
Reactions at the Bromo Group
The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) allows for the direct installation of new aryl groups at the 3-position.[20] This is a premier method for constructing biaryl scaffolds.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to 3-alkynylpyrazole derivatives.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-pyrazole with a wide range of amines, providing access to 3-aminopyrazole derivatives.
Applications in Medicinal Chemistry
This compound is primarily used as a scaffold to generate libraries of molecules for drug discovery programs. Its derivatives have been investigated for a range of therapeutic targets.
-
Anti-inflammatory Agents: As an analogue of the celecoxib scaffold, derivatives are frequently synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[6][19] By modifying the substituents at the 3- and 4-positions, researchers can fine-tune the selectivity and potency for COX-1 versus COX-2.
-
Anticancer Agents: The pyrazole scaffold is present in numerous kinase inhibitors. Derivatives of 3-bromo-1-phenylpyrazole-4-carboxaldehyde have been explored as potential inhibitors of protein kinases like EGFR and HER-2, which are implicated in various cancers.[19]
-
Antiviral Agents: Pyrazole-containing compounds have shown promise as antiviral agents, including activity against the Hepatitis C virus (HCV).[5][21] The ability to rapidly diversify the core structure makes it an attractive starting point for antiviral discovery campaigns.
Safety and Handling
-
Hazard Identification: While comprehensive toxicological data is not available, similar aromatic aldehydes and bromo-heterocycles should be handled with care. It may cause skin and eye irritation.
-
Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8][9]
Conclusion
3-bromo-1-phenylpyrazole-4-carboxaldehyde is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and bromo functional groups provide a robust platform for the rapid generation of molecular diversity. For researchers and drug development professionals, this compound represents a key starting material for accessing novel chemical matter with significant potential for discovering next-generation therapeutic agents.
References
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). MDPI. [Link]
-
4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (2003). PubMed. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (n.d.). PMC. [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). Sci-Hub. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PMC. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025). ResearchGate. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). PMC. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Applicable Chemistry. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2021). Semantic Scholar. [Link]
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molecular weight and formula of 3-bromo-1-phenyl-pyrazole-4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromo-1-phenyl-pyrazole-4-aldehyde, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While this specific isomer, with bromine at the C3 position of the pyrazole ring, is not as widely documented as its phenyl-brominated counterparts, this document consolidates theoretical knowledge and data from closely related structures to offer a thorough technical resource.
Core Molecular Attributes
3-Bromo-1-phenyl-pyrazole-4-aldehyde is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1] The strategic placement of the bromo, phenyl, and aldehyde groups on the pyrazole scaffold offers multiple avenues for further chemical modification, making it a valuable building block in medicinal chemistry.
Chemical Formula and Molecular Weight
Based on its chemical structure, the molecular formula and weight have been determined as follows:
| Attribute | Value |
| Chemical Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
Structural Representation
Caption: 2D structure of 3-bromo-1-phenyl-pyrazole-4-aldehyde.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach involves the synthesis of a 3-bromo-1-phenyl-pyrazole precursor, followed by formylation at the 4-position.
Caption: Proposed synthetic workflow for 3-bromo-1-phenyl-pyrazole-4-aldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Phenyl-pyrazolidine-3,5-dione
-
In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and add malonyl dichloride dropwise with constant stirring.
-
Allow the reaction to proceed to completion, monitor by TLC.
-
The resulting precipitate of 1-phenyl-pyrazolidine-3,5-dione can be filtered, washed, and dried.
Step 2: Synthesis of 3,5-dibromo-1-phenyl-1H-pyrazole
-
Treat 1-phenyl-pyrazolidine-3,5-dione with a brominating agent like phosphorus oxybromide.
-
The reaction is typically heated to drive it to completion.
-
After cooling, the reaction mixture is carefully quenched with water and the product is extracted with an organic solvent.
Step 3: Synthesis of 3-bromo-1-phenyl-1H-pyrazole
-
Selective debromination at the 5-position can be achieved by lithium-halogen exchange.
-
Dissolve 3,5-dibromo-1-phenyl-1H-pyrazole in dry THF and cool to -78°C under an inert atmosphere.
-
Add a stoichiometric amount of n-butyllithium and stir for a short period.
-
Quench the reaction with water to protonate the lithiated intermediate.
Step 4: Formylation to 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
-
The Vilsmeier-Haack reaction is employed for formylation.[2][3][4]
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide (DMF) at 0°C.
-
Add the 3-bromo-1-phenyl-1H-pyrazole to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of 3-bromo-1-phenyl-pyrazole-4-aldehyde can be inferred from its structure and comparison with related compounds.
| Property | Estimated Value/Characteristic | Rationale |
| Physical State | Solid | Similar substituted pyrazoles are typically solids at room temperature. |
| Melting Point | 100-150 °C | The presence of the polar aldehyde and the rigid aromatic systems would lead to a relatively high melting point. The melting point of the related 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is 413–415 K (140-142 °C).[4] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform). Sparingly soluble in water. | The aromatic nature of the compound suggests solubility in organic solvents, while the polarity is not sufficient for significant water solubility. |
| Boiling Point | > 400 °C | High molecular weight and polarity suggest a high boiling point. The boiling point of the related 3-(4-bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is 483.1ºC at 760mmHg.[5] |
Reactivity and Applications in Synthesis
The chemical reactivity of 3-bromo-1-phenyl-pyrazole-4-aldehyde is dictated by its three key functional groups: the pyrazole ring, the bromo substituent, and the aldehyde. This trifunctional nature makes it a versatile intermediate for the synthesis of more complex molecules.
Key Reaction Pathways
Caption: Potential reaction pathways for 3-bromo-1-phenyl-pyrazole-4-aldehyde.
-
Reactions involving the aldehyde group: The aldehyde functionality is a gateway to a multitude of chemical transformations. It can undergo condensation reactions with amines to form Schiff bases, with hydrazines to yield hydrazones, and participate in Wittig reactions to form alkenes. Furthermore, it can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, providing access to a wider range of derivatives.
-
Palladium-catalyzed cross-coupling reactions: The bromo substituent at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, via Suzuki, Sonogashira, and Heck couplings, respectively. Buchwald-Hartwig amination can be employed to introduce nitrogen-based functionalities. These reactions are powerful tools for building molecular complexity.
Potential Applications in Drug Discovery
Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motifs present in 3-bromo-1-phenyl-pyrazole-4-aldehyde make it an attractive scaffold for the development of novel therapeutic agents. For instance, the related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been investigated as a template for inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes involved in inflammation.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is not available, a conservative approach to handling should be adopted based on the data for structurally similar compounds.
| Hazard Category | Precautionary Measures |
| Acute Toxicity | The related compound 3-phenyl-1H-pyrazole-4-carbaldehyde is harmful if swallowed.[6][7] Assume the same for the 3-bromo derivative. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |
| Respiratory Irritation | May cause respiratory irritation.[8] Handle in a well-ventilated area or in a fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
Disclaimer: The safety information provided is based on data for structurally related compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.
Conclusion
3-Bromo-1-phenyl-pyrazole-4-aldehyde represents a promising, albeit currently under-documented, chemical entity. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse molecular architectures. The insights provided in this guide, derived from established chemical principles and data from analogous compounds, are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery. Further experimental validation of the properties and reactivity of this compound is warranted and is expected to unlock its full potential as a versatile building block in modern chemistry.
References
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved February 15, 2026, from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed. (2011-10-01). Retrieved February 15, 2026, from [Link]
-
chemical label 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
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The Isomer Divergence: 3-Bromo vs. 5-Bromo Pyrazole Carbaldehydes
The following technical guide details the structural, synthetic, and reactive divergences between 3-bromo and 5-bromo pyrazole-4-carbaldehydes.
Executive Summary: The Tautomer Trap
In the field of heterocyclic chemistry and kinase inhibitor design, the distinction between 3-bromo and 5-bromo pyrazole derivatives is a frequent source of structural misassignment.
For the unsubstituted parent molecule (1H-pyrazole ), positions 3 and 5 are chemically equivalent due to rapid annular tautomerism (proton migration between N1 and N2).[1][2][3] However, as soon as the nitrogen is substituted (N-alkylation or protection), this symmetry breaks.[1][3] The resulting 1-substituted-3-bromo and 1-substituted-5-bromo isomers possess vastly different steric environments, electronic profiles, and reactivities.[1][2][3]
This guide focuses on the 4-carbaldehyde scaffold (Figure 1), a critical intermediate for synthesizing "hinge-binder" motifs in drug discovery.[1][2][3]
Structural Anatomy & Numbering Logic
To navigate this topic, one must adhere to strict IUPAC numbering rules for azoles. The nitrogen bearing the substituent (R) is always N1 .[1][2]
-
Isomer A (3-Bromo): The bromine is at position 3, distal to the N-substituent.[1][2][3]
-
Characteristics: Sterically accessible; mimics the "meta" position in pyridine.[1]
-
-
Isomer B (5-Bromo): The bromine is at position 5, adjacent to the N-substituent.[1][2][3]
-
Characteristics: Sterically congested; C5-H is significantly more acidic than C3-H (in the non-brominated precursor).[3]
-
Visualizing the Divergence
Figure 1: The "Fork in the Road" – N-substitution locks the tautomer, creating two distinct chemical entities.
Analytical Differentiation (The "Litmus Test")
Distinguishing these isomers requires NMR spectroscopy. Simple 1D Proton NMR is often insufficient without comparative standards. NOE (Nuclear Overhauser Effect) is the definitive method.[1]
NMR Diagnostic Criteria
| Feature | 3-Bromo Isomer | 5-Bromo Isomer | Mechanistic Reason |
| NOE Correlation | Strong NOE between N-Methyl (or N-R) and C5-H .[3] | No NOE between N-Methyl and C5-Br (no proton).[3] | Proximity: In the 3-bromo isomer, the C5 position holds a proton that is spatially close to the N-substituent. |
| C3-Br typically ~125-130 ppm.[1][3] | C5-Br typically ~115-120 ppm.[3] | Shielding: The C5 position is more electron-rich due to the adjacent N lone pair interaction. | |
| C5-H is deshielded (downfield, ~8.0 ppm).[1][2][3] | C3-H is shielded (upfield, ~7.6 ppm).[1][2][3] | Anisotropy: The C5 proton sits in the descreening zone of the N1-N2 bond.[1][3] |
The NOE Logic Flow
Figure 2: Decision tree for structural assignment using NOE spectroscopy.
Synthetic Pathways
Route A: The Vilsmeier-Haack Approach (Standard)
This is the most common route to the 4-carbaldehyde.[3]
-
Starting Material: 1-Methyl-3-bromopyrazole (Commercial) or 1-Methyl-5-bromopyrazole (Specialty).[3]
-
Reagent:
/ DMF. -
Mechanism: Electrophilic aromatic substitution at C4.
-
Outcome: High yields for 3-bromo; lower yields for 5-bromo due to steric crowding at the reactive C4 center.
Route B: The "Halogen Dance" (Advanced)
If you only have the 4-bromo or 5-bromo starting material and need to swap positions, the Halogen Dance reaction is a powerful tool.[1][3]
-
Mechanism: Lithium-halogen exchange is faster than deprotonation. However, if you treat a 4-bromo-1-substituted pyrazole with LDA (Lithium Diisopropylamide), the base deprotonates C5 (most acidic).[1][2][3] The resulting anion is unstable and the bromine migrates from C4 to C5 to relieve charge repulsion, or vice versa depending on thermodynamic stability.[1][2]
-
Utility: This allows access to the elusive 5-bromo-4-formyl scaffold from more common precursors.
Reactivity Profile: Suzuki Coupling
For drug development, the position of the bromine dictates the vector of the new substituent.[1][2][3]
-
3-Bromo Reactivity:
-
High Reactivity: The C3 position is unhindered.
-
Scope: Accepts bulky boronic acids/esters easily.
-
Use Case: Extending the molecule into the solvent-exposed region of a kinase pocket.[3]
-
-
5-Bromo Reactivity:
-
Low Reactivity: The C5 position is flanked by the N-substituent (N-Me, N-Ph).[1][3] This creates significant steric clash (A-strain) with the incoming Palladium catalyst.[1]
-
Conditions: Requires specialized ligands (e.g., S-Phos, X-Phos) and higher temperatures.[1]
-
Use Case: Creating twisted bi-aryl systems or inducing specific conformational locks.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
(Based on Vilsmeier-Haack Formylation)
-
Preparation: In a flame-dried round-bottom flask, charge DMF (3.0 equiv) and cool to 0°C under
. -
Activation: Add
(1.2 equiv) dropwise. Stir for 30 min at 0°C to form the Vilsmeier salt (white precipitate may form).[1] -
Addition: Add 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Warm to 80°C and stir for 4 hours. Monitor by TLC (EtOAc/Hex).
-
Quench: Pour the hot reaction mixture onto crushed ice/saturated
. -
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.[1][2] Recrystallize from Ethanol.-
Expected Yield: 75-85%[3]
-
Appearance: Off-white solid.
-
Protocol 2: Regioselective Synthesis of 5-Bromo Isomer (Lithiation Route)
(Requires strict anhydrous conditions)
-
Lithiation: Dissolve 1-methyl-1H-pyrazole in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. (Deprotonation occurs exclusively at C5).[2]
-
Bromination: Add
or NBS (1.1 equiv) in THF. Stir at -78°C for 1h. -
Formylation: (Note: If the aldehyde is needed at C4, a second step is required. If aldehyde is needed at C5, add DMF now).[1] To get 5-bromo-4-formyl : Isolate the 5-bromo intermediate, then subject it to the Vilsmeier-Haack conditions described in Protocol 1.[1][3]
References
-
Vilsmeier-Haack Formylation of Pyrazoles
-
Halogen Dance Mechanism
-
NMR Differentiation (NOE)
- Title: Guide to NOE Experiments.
- Source: Australian N
-
URL:[Link]
-
Suzuki Coupling on Pyrazoles
Sources
A Comparative Analysis of Pyrazole-4-Carbaldehyde Scaffolds: 3-Bromo-1-phenyl vs. 3-(4-Bromophenyl) Analogs
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] Its metabolic stability and versatile bioisosteric properties make it an attractive core for drug design.[1][3] Within this class, pyrazole-4-carbaldehydes are exceptionally valuable as synthetic intermediates, providing a reactive handle for extensive molecular elaboration.[5][6][7][8] This guide presents a detailed comparative analysis of two structurally related, yet functionally distinct, pyrazole building blocks: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter, Core Structure A ) and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter, Core Structure B ). We will dissect their synthesis, structural nuances, comparative reactivity, and strategic application in the rational design of novel therapeutics, providing field-proven insights and detailed experimental protocols for the practicing scientist.
Foundational Synthesis: The Vilsmeier-Haack Reaction
The most direct and widely adopted method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[5][9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]
Mechanism of Action
The reaction proceeds via a two-stage mechanism. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[13][14] In the second stage, the electron-rich pyrazole ring attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde.[14]
Caption: Generalized workflow of the Vilsmeier-Haack reaction for pyrazole synthesis.
Experimental Protocol: Synthesis of Core Structure B
The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Core Structure B ) provides a clear example of this methodology, starting from the corresponding hydrazone precursor.
Protocol: Vilsmeier-Haack Cyclization and Formylation [10]
-
Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool 7 mL of dimethylformamide (DMF) in an ice bath. Add 4.16 mL (44.7 mmol) of phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Precursor Addition: Dissolve 4.3 g (14.9 mmol) of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (the hydrazone precursor) in 10 mL of DMF.
-
Reaction: Add the precursor solution slowly to the Vilsmeier reagent mixture. After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C. Maintain stirring at this temperature for 4 hours.
-
Quench and Workup: Cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of cold water. Adjust the pH to 12 using a saturated aqueous sodium carbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by washing with methanol to yield the title compound.
Trustworthiness Note: The successful formation of the pyrazole-4-carbaldehyde is confirmed by the appearance of characteristic signals in NMR spectroscopy: a singlet for the pyrazole H5 proton and a singlet for the aldehyde proton (CHO) around 9-10 ppm.[9]
Comparative Structural and Spectroscopic Properties
The seemingly minor positional difference of the bromine atom between Core Structure A (on the pyrazole ring) and Core Structure B (on the C3-phenyl substituent) results in distinct electronic and conformational properties.
X-Ray Crystallography Insights
Single-crystal X-ray analysis of Core Structure B reveals significant conformational twisting.[10][15] The dihedral angles between the central pyrazole ring and the N1-phenyl and C3-bromophenyl rings are reported as 13.70° and 36.48°, respectively.[15][16] This non-planar arrangement is a critical feature that will influence how the molecule fits into a protein's binding pocket. While a specific crystal structure for Core Structure A is not detailed in the provided literature, similar pyrazole derivatives also exhibit such twists.[9][17]
Spectroscopic Data Comparison
The location of the bromine atom directly impacts the electronic environment of the molecule, leading to predictable differences in their spectroscopic signatures.
| Property | Core Structure A (3-bromo-) (Predicted) | Core Structure B (3-(4-bromophenyl)-) (Reported/Predicted) | Causality and Rationale |
| ¹H NMR (δ, ppm) | |||
| Aldehyde H (s) | ~9.9-10.1 | ~9.9-10.1 | The aldehyde group is in a similar electronic environment relative to the pyrazole core in both molecules. |
| Pyrazole H5 (s) | ~8.3-8.5 | ~8.4-8.6[18] | The electron-withdrawing bromine at C3 in A deshields H5. The phenyl group at C3 in B has a different anisotropic effect. |
| Phenyl H's (m) | ~7.3-7.8 | ~7.2-7.9[18] | Structure B will show distinct signals for two different phenyl ring systems (the N-phenyl and the C-bromophenyl). |
| ¹³C NMR (δ, ppm) | |||
| Aldehyde C=O | ~185[9] | ~185[9] | Characteristic chemical shift for an aromatic aldehyde. |
| Pyrazole C3 | ~135-140 | ~150-155 | The direct attachment of the electronegative bromine in A causes a significant upfield shift of C3 compared to the C3-aryl bond in B . |
| Pyrazole C4 | ~115-120 | ~110-115 | The substituent at C3 electronically influences the C4 position. |
| IR (cm⁻¹) | |||
| C=O Stretch | ~1670-1690 | ~1670-1690 | Strong, characteristic absorption for the aldehyde carbonyl group. |
| C-Br Stretch | ~550-650 | ~600-700 | The C(sp²)-Br stretch on the pyrazole ring (A ) may differ slightly from the C(aryl)-Br stretch (B ). |
Divergent Reactivity: A Tale of Two Bromines
The primary distinction in the synthetic utility of Core Structure A and Core Structure B lies in the reactivity of their respective bromine atoms. This difference dictates their roles as intermediates in drug discovery programs.
Core Structure A: A Hub for Core Diversification
In Structure A , the C3-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[19][20] This allows for the direct modification of the pyrazole core, enabling the systematic exploration of the structure-activity relationship (SAR) at a critical position.
Caption: Synthetic diversification pathways for Core Structure A.
Protocol: Suzuki Cross-Coupling on a Pyrazole Scaffold [19][21]
Expertise Note: This generalized protocol is based on established methods for Suzuki couplings on bromo-heterocycles. The choice of base and solvent is critical for success and may require optimization.[21]
-
Setup: To a reaction vial, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (Core Structure A , 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and potassium bromide (KBr, 1.0 equiv).
-
Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent: Add anhydrous solvent (e.g., a mixture of toluene and water, or DMF).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Core Structure B: A Scaffold for Peripheral Modification
In Structure B , the bromine atom is located on the peripheral phenyl ring. While this C(aryl)-Br bond is also reactive towards cross-coupling, any diversification occurs on the C3 substituent, not the core pyrazole ring itself. This makes Structure B an ideal scaffold when the 1-phenyl, 3-phenyl-pyrazole core is a known pharmacophore, and the goal is to fine-tune properties like solubility or target engagement by modifying the periphery.
Shared Reactivity: The C4-Carbaldehyde
Both structures share the C4-carbaldehyde group, a versatile functional group for a host of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: To form Schiff bases (aldimines) and other heterocycles.[18]
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.
Strategic Applications in Drug Discovery
The choice between Core Structure A and Core Structure B is a strategic decision in a drug discovery campaign, driven by the project's SAR goals.
Caption: The pyrazole core as a scaffold for diverse biological activities.
-
Use Case for Core Structure A: In an early-stage lead discovery program, where the goal is to rapidly generate a diverse library of analogs to probe a binding site, Structure A is superior. Its C3-Br bond allows for the introduction of a wide array of chemical groups (aryl, heteroaryl, alkynyl, etc.) directly onto the pyrazole core, maximizing structural diversity.
-
Use Case for Core Structure B: In a lead optimization phase, where a specific 3-aryl pyrazole has already shown promising activity, Structure B becomes the scaffold of choice. The 4-bromophenyl group acts as a specific anchor or vector, and modifications via its bromine atom can be used to enhance potency, improve pharmacokinetic properties (e.g., by adding a solubilizing group), or block an undesirable metabolic pathway.
Conclusion
While 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde and its 3-(4-bromophenyl) analog are close structural relatives, they are fundamentally different tools for the medicinal chemist. Core Structure A is a versatile platform for core diversification, ideal for exploring broad SAR and discovering novel pharmacophores. In contrast, Core Structure B is a tailored scaffold for peripheral modification, best suited for the nuanced optimization of an established lead series. Understanding these distinct synthetic capabilities is paramount for designing efficient and logical drug discovery campaigns, leveraging the full potential of the pyrazole scaffold to address unmet medical needs.[22]
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Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Sahu, P. K., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
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Sharma, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]
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Sharma, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
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Abdel-Wahab, B. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
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Taha, M. O., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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Pathak, R. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Zoubi, R., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]
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Chawla, G., & Singh, M. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Bhagat, V. D., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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Kumar, H. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Al-wsab, Z. A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Mikušová, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
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Mikušová, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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Sonawane, V. B., & Mahulikar, P. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Mikušová, K., et al. (2010). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Bakulev, V. A., et al. (2004). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Wiley. [Link]
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Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
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Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Reddy, P., et al. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Solubility Profiling and Solvent Selection for Halogenated Pyrazole Aldehydes
Executive Summary & Strategic Importance
Halogenated pyrazole aldehydes are critical pharmacophores in modern drug discovery, serving as precursors for p38 MAP kinase inhibitors, agrochemicals (e.g., tebufenpyrad analogs), and anti-viral agents. Their solubility profile is often the bottleneck in scaling synthesis from milligram to kilogram quantities.
This guide moves beyond basic solubility tables to provide a mechanistic framework for solvent selection. Unlike simple pyrazoles, the introduction of a halogen atom (Cl, Br, I, or CF₃) and a formyl group (-CHO) creates a "push-pull" electronic system that drastically alters solvation thermodynamics. Understanding these interactions is key to preventing "oiling out" during recrystallization and ensuring high-yield coupling reactions.
Mechanistic Solubility Analysis
To predict solubility, we must analyze the competing intermolecular forces within the crystal lattice versus the solvent shell.
The "Push-Pull" Dipole Effect
The pyrazole ring is electron-rich, but the aldehyde at the 4-position is strongly electron-withdrawing.
-
Halogen Impact: A halogen at the 3- or 5-position exacerbates lattice energy.
-
Fluorine/Trifluoromethyl: Increases lipophilicity but can induce strong dipole moments, often requiring higher polarity solvents than expected for "non-polar" analogs.
-
Chlorine/Bromine: Increases molecular weight and dispersion forces (London forces), generally reducing solubility in protic solvents like methanol.
-
-
N-Substitution:
-
1H-Pyrazoles (Unsubstituted N): Capable of acting as both Hydrogen Bond Donors (HBD) and Acceptors (HBA). These often form tight H-bond networks in the solid state, requiring polar protic solvents (EtOH, MeOH) or high-dielectric aprotic solvents (DMSO) to disrupt the lattice.
-
N-Alkyl/Aryl Pyrazoles: Loss of HBD capability. Solubility shifts towards aprotic solvents (DCM, EtOAc, DMF).
-
Structural Logic Diagram
The following diagram illustrates the decision logic for predicting solubility based on substituents.
Solvent Selection Matrix
This matrix synthesizes empirical data for common derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Application Context |
| Super-Solvents | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Reaction Media: Ideal for Vilsmeier-Haack and nucleophilic substitutions. Drawback: Difficult to remove; high boiling point. |
| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Recrystallization: High solubility at boiling point, low at RT. Note: Methanol is often superior for 4-chloro analogs. |
| Chlorinated | DCM, Chloroform | Good (50-80 mg/mL) | Extraction/Workup: Standard organic phase for liquid-liquid extraction. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Chromatography: Good mobile phase components. Acetone often dissolves these compounds well but is poor for recrystallization due to high volatility. |
| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent: Used to crash out products from DCM or Ethyl Acetate solutions. |
| Aqueous | Water, Brine | Insoluble | Precipitation: Pouring reaction mixtures (DMF/DMSO) into ice water is the standard isolation method. |
Experimental Protocols
Protocol A: The "Binary Solvent" Recrystallization
Standard single-solvent recrystallization often fails for these compounds due to their steep solubility curves. A binary system is more robust.
Target Compound: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (and analogs).[1][2][3] Solvent System: DMF (Good) / Ethanol (Poor) or Methanol (Good) / Water (Poor).
-
Dissolution: Place crude solid in a flask. Add the "Good Solvent" (e.g., DMF or boiling Methanol) dropwise with stirring until just dissolved. Do not add excess.
-
Filtration (Optional): If insoluble black specs remain, filter hot through a pre-warmed glass frit.
-
Nucleation: While keeping the solution warm (not boiling), add the "Poor Solvent" (e.g., Ethanol or Water) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of the "Good Solvent" to clear the turbidity.
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature. Do not use an ice bath immediately; this causes oiling out.
-
Harvest: Once crystals form, cool to 0°C for 15 minutes, then filter and wash with cold "Poor Solvent".
Protocol B: Vilsmeier-Haack Workup (Solubility-Driven)
The synthesis of these aldehydes typically involves POCl₃/DMF. The workup relies on the water-insolubility of the product.
-
Quench: Pour the reaction mixture slowly into a 5x volume of crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7-8 using Sodium Acetate or NaHCO₃. Critical: Acidic pH keeps basic pyrazoles protonated and water-soluble.
-
Precipitation: The aldehyde should precipitate as a solid. Stir for 1-2 hours to ensure all "oil" solidifies.
-
Filtration: Filter the solid.
-
Purification: Proceed to Protocol A.
Case Studies & Data Synthesis
The following table aggregates solubility data derived from synthesis literature [1, 7, 18].
| Compound | Structure Features | Best Recrystallization Solvent | Notes |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N-Phenyl (Hydrophobic), Cl (Lipophilic) | DMF : Ethanol (1:1) | Soluble in DMSO/DMF. Insoluble in water. Can be recrystallized from Ethanol alone if volume is managed carefully [1]. |
| 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | N-Methyl (Less hydrophobic), Cl | Methanol (Boiling) | High solubility in chlorinated solvents. Recrystallizes well from boiling MeOH upon cooling [7]. |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | N-H (H-Bond Donor), CF₃ (Strong Dipole) | Ethyl Acetate / Hexane | The N-H group allows H-bonding, but CF₃ increases lipophilicity. Often purified via column chromatography due to high solubility in organic solvents [14]. |
Purification Workflow Diagram
This workflow visualizes the decision process for isolating these aldehydes from a crude reaction mixture.
Troubleshooting Common Issues
-
Oiling Out: If the product forms an oil instead of crystals during recrystallization, the solution is likely too concentrated or cooling too fast. Remedy: Re-heat to dissolve, add a small amount of the "Good Solvent," and cool slowly with vigorous stirring. Seeding with a pure crystal is highly effective.
-
Hydrate Formation: Aldehydes can form gem-diols (hydrates) in the presence of water/acid. Prevention: Avoid prolonged exposure to acidic aqueous conditions. Dry the final solid under vacuum at 40-50°C to remove lattice water.
-
Color Impurities: Vilsmeier reactions often yield yellow/brown impurities. Remedy: A wash with cold 1:1 MeOH/Water during filtration removes many colored oligomers before recrystallization [7].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 613027, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, Coll. Vol. 11, p. 246. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2010). Reaction of 4-chlorobenzaldehyde with methylhydrazine. Organic Syntheses. Retrieved from [Link]
Sources
- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde melting point data
An In-depth Technical Guide to the Physicochemical Characterization of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde: Focus on Melting Point Determination
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and progress. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde represents a key intermediate for the synthesis of a diverse array of more complex molecules.[4][5] Its physicochemical properties, particularly its melting point, are critical indicators of purity, identity, and stability.
This guide provides a comprehensive overview of the melting point of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, contextualized within the broader landscape of pyrazole derivatives. While specific experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogues and establish a rigorous protocol for its empirical determination.
The Significance of Melting Point in Compound Validation
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] This fundamental property serves as a crucial first-line assessment for several key attributes of a synthesized compound:
-
Purity Assessment: A pure crystalline substance will typically melt over a very narrow temperature range, often 0.5–1°C.[6][7] Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces and typically results in a lower and broader melting range, a phenomenon known as melting point depression.[6][7][8][9]
-
Identity Confirmation: The melting point is a characteristic physical constant of a pure compound. Comparing an experimentally determined melting point with a known literature value can help to confirm the identity of a substance.[8][10]
-
Quality Control: In pharmaceutical development and manufacturing, consistent melting point measurements across different batches provide an assurance of batch-to-batch consistency and quality control.[7][8][10]
Melting Point Data for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde and Related Analogues
As of the latest literature review, a definitive, published melting point for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde has not been prominently reported. The synthesis of related precursors, such as 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, has been detailed, but the final brominated product's physical data remains less characterized.[4]
However, data for isomeric and analogous compounds provide a valuable reference range. It is crucial to distinguish the topic compound from its isomers, where the bromine atom is located on a different ring.
| Compound Name | Structure | Melting Point (°C) | Melting Point (K) | Source |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Isomer with bromine on the C3 phenyl ring | 140 - 142 °C | 413 - 415 K | [3] |
| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | Non-brominated analogue | 143 - 150 °C | 416 - 423 K | [11] |
The structural differences, particularly the position of the bromine atom, will influence the crystal packing and intermolecular forces, leading to different melting points. The electronegativity and size of the bromine atom on the pyrazole ring in the title compound are expected to significantly impact its melting point compared to these analogues.
Experimental Protocol for Melting Point Determination
The following protocol outlines a self-validating system for the accurate determination of the melting point of a newly synthesized batch of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
Materials and Instrumentation
-
Sample: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, finely powdered and thoroughly dried to remove any residual solvent.
-
Apparatus: Digital melting point apparatus (e.g., Electrothermal MEL-TEMP® or similar).[4]
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.
-
Calibration Standards: Certified melting point standards with known, sharp melting points (e.g., benzophenone, caffeine).
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the melting point apparatus using at least two certified standards that bracket the expected melting point of the sample.
-
This step is critical for ensuring the trustworthiness and accuracy of the obtained data.
-
-
Sample Preparation:
-
Place a small amount of the finely powdered, dry compound onto a clean, dry watch glass.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The sample should be tightly packed to a height of 2-3 mm.
-
Invert the tube and tap it gently on a hard surface to ensure the sample is densely packed at the bottom. Proper packing is essential for uniform heat transfer.
-
-
Measurement - Rapid Scan (Optional):
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
-
Measurement - Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid scan.
-
Insert a new, properly packed capillary tube.
-
Set a slow heating rate of 1-2 °C per minute. A slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T2).
-
The melting point is reported as the range T1 - T2.
-
-
Repeat for Validation:
-
Conduct the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.
-
The following diagram illustrates the logical workflow for this experimental protocol.
Causality Behind Experimental Choices & Factors Influencing Results
-
Heating Rate: A fast heating rate does not allow sufficient time for heat to be transferred equally from the heating block to the sample and the thermometer. This lag results in an observed melting point range that is artificially high and broad. A slow rate of 1-2 °C/min is standard for ensuring thermal equilibrium.
-
Sample Purity: As previously discussed, impurities disrupt the crystal lattice, lowering and broadening the melting range.[6][9] Therefore, if a synthesized batch of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde shows a wide melting range, further purification (e.g., recrystallization) is warranted.
-
Polymorphism: The existence of different crystalline forms of the same compound is known as polymorphism. Polymorphs can have different melting points. It is crucial to control the crystallization process to ensure consistency.[8] Monitoring the melting point can help detect the presence of different polymorphs.
-
Human Error: Subjectivity in observing the exact point of melting can introduce variability. Using a modern digital apparatus with automated detection can enhance objectivity and reproducibility.
Conclusion
The melting point of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical parameter that underpins its identity and purity. While a specific value is not yet established in the literature, a systematic and rigorous application of the described protocol will yield a reliable and reproducible result. For researchers in drug discovery and medicinal chemistry, this attention to the fundamental physicochemical properties of intermediates like 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is non-negotiable for the synthesis of novel, safe, and effective therapeutic agents.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
- What is a Melting Point Device? - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2024, July 1).
- Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM. (2025, December 5).
- 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem.
- Melting Point Determination - ResolveMass Laboratories Inc.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
- Melting Point Determination in Pharmaceutical Industry - NANOLAB.
- Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
- 3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Chemsrc. (2025, August 20).
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC. (2022, August 11).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - ResearchGate. (2025, August 21).
- 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde - Sigma-Aldrich.
- 3-Phenyl-1H-pyrazole-4-carboxaldehyde - Chem-Impex.
- 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT.
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safety data sheet (SDS) for brominated phenylpyrazole aldehydes
An In-depth Technical Guide to the Safety Profile of Brominated Phenylpyrazole Aldehydes
This document serves as a comprehensive technical guide to the safety, handling, and toxicological considerations for the emerging class of brominated phenylpyrazole aldehydes. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide mechanistic insights and field-proven protocols. Given the novel nature of this specific chemical class, this guide synthesizes data from structurally related compounds, including phenylpyrazole insecticides, aromatic aldehydes, and brominated aromatics, to construct a predictive and precautionary safety profile.
Introduction: A Privileged Scaffold with Precautionary Demands
The pyrazole nucleus is a well-established "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer and antimicrobial properties.[3][4] The introduction of an aldehyde functional group and bromine substituents onto the phenylpyrazole core creates novel chemical entities with unique potential for molecular interactions and therapeutic applications.[5][6] However, these same structural modifications necessitate a rigorous and proactive assessment of their safety profile. The aldehyde group is inherently reactive, while the phenylpyrazole core is associated with specific neurotoxic mechanisms, and halogenation can significantly alter a molecule's metabolic fate and persistence.[7][8][9] This guide provides the foundational safety knowledge required to innovate responsibly with this promising chemical class.
Chemical Identity and Physicochemical Properties
Brominated phenylpyrazole aldehydes are characterized by a central pyrazole ring, an N-linked phenyl group bearing one or more bromine atoms, and an aldehyde (-CHO) function, typically at the 4-position of the pyrazole ring. The precise physicochemical properties will vary with the specific substitution pattern, but general characteristics can be inferred.
The inclusion of bromine atoms generally increases the molecular weight and lipophilicity (LogP) of the parent compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile as well as its environmental persistence.[10] The aldehyde group provides a site for both hydrogen bonding and chemical reactions.
Table 1: Predicted Physicochemical Properties of a Representative Brominated Phenylpyrazole Aldehyde (e.g., 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde)
| Property | Predicted Value / Characteristic | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₇BrN₂O | Representative Structure |
| Molecular Weight | ~251.08 g/mol | Representative Structure |
| Appearance | Likely off-white to yellow solid | Analogy to similar aldehydes |
| Boiling Point | > 200 °C (likely decomposes) | Analogy to substituted phenylpyrazoles |
| Flash Point | > 110 °C | Analogy to 1-Phenylpyrazole |
| Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, DMF, DCM) | General for aromatic heterocycles |
| LogP | Moderately high (predicted > 2.5) | Influence of bromo- and phenyl- groups |
Hazard Identification and GHS Classification (Inferred)
A definitive Globally Harmonized System (GHS) classification is not available for this specific chemical class. The following is an inferred classification based on the known hazards of the core chemical motifs. Researchers must consult the supplier-specific SDS and perform a thorough risk assessment before use.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement (Inferred) | Basis for Inference |
|---|---|---|---|---|
| Acute Toxicity (Oral) | Category 3/4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed | Phenylpyrazole insecticides like fipronil have oral LD50 values in the range of 95-97 mg/kg in rodents.[7][11] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Common for substituted pyrazoles and aromatic aldehydes.[12][13] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | A frequent classification for pyrazole derivatives and aldehydes.[14][15][16] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | The aldehyde functional group is a known structural alert for sensitization. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Aldehydes are known to irritate the respiratory tract.[16][17] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1/2 | Danger/Warning | H372/H373: May cause damage to the nervous system, liver, and thyroid through prolonged or repeated exposure | Chronic exposure to fipronil shows effects on the nervous system, liver, and thyroid function.[7][18] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 1/2 | Warning | H410/H411: Very toxic/toxic to aquatic life with long lasting effects | Phenylpyrazole insecticides are known to be highly toxic to non-target aquatic invertebrates and fish.[19] |
Mechanistic Insights into Toxicity
A core principle of modern safety science is to understand why a compound is hazardous. For brominated phenylpyrazole aldehydes, the toxicity profile is a composite of its constituent parts.
Neurotoxicity: The Phenylpyrazole Core
The primary mechanism of toxicity for many phenylpyrazole insecticides is the antagonism of the γ-aminobutyric acid (GABA) type A receptor.[9] By blocking GABA-gated chloride channels in the central nervous system, these compounds prevent the influx of chloride ions, which leads to neuronal hyperexcitation, convulsions, and potential lethality.[7] This class of compounds demonstrates significantly higher binding affinity for insect GABA receptors than mammalian ones, providing a degree of selective toxicity; however, the potential for off-target effects in mammals is the primary driver of their neurotoxic risk.[7][9]
Caption: Standard laboratory workflow for handling potent compounds.
Emergency Procedures
Rapid and correct response during an emergency is critical.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [16][20]* In Case of Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation or a rash develops, seek medical attention. [12]* In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [20]* In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel. [15]* Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal. [21]* Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [20]Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr), may be generated. [20][22]
Analytical Protocol: Purity Assessment by HPLC
Verifying the purity of a compound is a crucial step in both research and safety assessment, as impurities may have different and uncharacterized toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Step-by-Step HPLC Protocol
-
System Preparation:
-
Instrumentation: An HPLC system equipped with a UV detector. [23] * Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. [23] * Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., starting with a 70:30 v/v ratio) containing 0.1% formic acid (for MS compatibility) or phosphoric acid. [23]Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the brominated phenylpyrazole aldehyde.
-
Dissolve the sample in 1 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 0.1 mg/mL for injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of significant secondary peaks indicates impurities that may require further characterization.
-
Conclusion
Brominated phenylpyrazole aldehydes represent a chemical class with significant potential in drug discovery and chemical synthesis. However, their structural features—a neurotoxic phenylpyrazole core, a reactive aldehyde group, and a metabolically-influential bromine substituent—demand a highly cautious and informed approach to safety. By understanding the mechanistic basis of their potential toxicity and adhering to stringent engineering controls, personal protective equipment protocols, and safe handling workflows, researchers can mitigate risks and safely explore the scientific opportunities these molecules present. Always prioritize a thorough review of supplier-provided safety data and conduct a detailed, context-specific risk assessment before commencing any experimental work.
References
- Benchchem. 1,5-Dimethyl-3-phenylpyrazole safety and handling precautions. Benchchem.
- Diffusions Aromatiques. (2023). aldehyde amyl cinamique (jasmonal a) Safety Data Sheet. Diffusions Aromatiques.
-
Merck Veterinary Manual. Phenylpyrazole (Fipronil) Toxicosis in Animals. Merck Veterinary Manual. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds. Benchchem.
- Konwick, B. J., et al. (2007). Toxicity of fipronil and its enantiomers to marine and freshwater non-targets. R Discovery.
-
Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro. Available from: [Link]
- Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Kamishima, H., et al. (2022). Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. The Journal of Toxicological Sciences. Available from: [Link]
-
Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available from: [Link]
-
Reyes-Becerril, A., et al. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. Molecules. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
- The John D. Walsh Company. SAFETY DATA SHEET - XI ALDEHYDE. The John D. Walsh Company.
-
Carlo Erba Reagents. SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. Available from: [Link]
-
Fatimah, I., et al. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 3,5-Dimethyl-1-phenylpyrazole. Thermo Fisher Scientific. Available from: [Link]
-
Vitale, P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available from: [Link]
-
Pawar, S. S., & Piste, P. B. (2014). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]
-
Hajipour, A. R., & Zarei, A. (2009). Aromatic Bromination of Aldehydes and Ketones Using 1,3-Di-n-butylimidazolium Tribromide [BBIm]Br-3 Ionic Liquids under Solvent-Free Conditions. Journal of the Iranian Chemical Society. Available from: [Link]
-
Li, Y., et al. (2023). Detection of Phenylpyrazole Residues in food by Ultra-high Performance Liquid Chromatography-tandem Mass Spectrometry. Modern Food Science and Technology. Available from: [Link]
-
Lynch, B. M., & Hung, Y. Y. (1964). Electrophilic substitution in heteroaromatic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available from: [Link]
-
RPS Group. Aldehydes exposure analysis. RPS Group. Available from: [Link]
-
Barker, I. R. L., & Dahm, R. H. (1970). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc). Cole-Parmer. Available from: [Link]
-
Wikipedia. Fipronil. Wikipedia. Available from: [Link]
-
Lee, S. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. CDC Stacks. Available from: [Link]
-
Rao, V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. Bromination of pyrazole derivatives. ResearchGate. Available from: [Link]
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- 10. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Synthesis and Functionalization of 3-Halopyrazole-4-carbaldehyde Derivatives
This technical guide details the synthesis, functionalization, and application of 3-halopyrazole-4-carbaldehyde derivatives . These scaffolds are critical in medicinal chemistry due to their bifunctional nature: they possess an electrophilic formyl group at C-4 (ideal for condensation reactions) and a halogen at C-3 (a handle for cross-coupling or nucleophilic substitution).
Executive Summary
The 3-halopyrazole-4-carbaldehyde scaffold represents a "privileged structure" in drug discovery. Its utility stems from the orthogonal reactivity of its substituents. The C-4 aldehyde allows for rapid library generation via Schiff base formation or Knoevenagel condensation, while the C-3 halogen (typically Cl or Br) serves as a gateway for carbon-carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). This guide focuses on the Vilsmeier-Haack chloroformylation as the primary synthetic route and details downstream functionalization strategies.
Structural & Electronic Properties
The pyrazole ring is an electron-rich 5-membered heterocycle. However, the introduction of the formyl group at C-4 significantly alters its electronic landscape.
-
C-4 Position: Highly electrophilic due to the aldehyde. It is the preferred site for nucleophilic attack by amines or active methylene compounds.
-
C-3 Position: The halogen atom here is activated for transition-metal catalyzed cross-coupling. While less reactive toward direct
than 2- or 4-halopyridines, the electron-withdrawing nature of the adjacent C-4 formyl group enhances the lability of the C-3 halogen, enabling substitution under specific conditions.
Synthetic Architectures: The Chloroformylation Route
The most robust method for synthesizing 3-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack chloroformylation of 1-phenyl-3-pyrazolone (or 3-hydroxypyrazole). This "one-pot" reaction achieves two transformations simultaneously: formylation at C-4 and conversion of the C-3 hydroxyl/keto group to a chloride.
Reaction Mechanism
The reaction proceeds via the formation of a Vilsmeier reagent (chloromethyleneiminium salt) from DMF and
-
Activation: The pyrazolone oxygen attacks the Vilsmeier reagent, converting the C-3 carbonyl/hydroxyl into a leaving group (phosphorodichloridate or chloroiminium species).
-
Substitution: Chloride ion attacks C-3, displacing the oxygen leaving group (generating the 3-Cl bond).
-
Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich C-4 position.
-
Hydrolysis: Aqueous workup hydrolyzes the C-4 iminium salt to the aldehyde.
Visualization: Synthesis Workflow
Figure 1: One-pot Vilsmeier-Haack chloroformylation converting pyrazolone to 3-chloropyrazole-4-carbaldehyde.
Experimental Protocol: Synthesis of 3-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Reagents: 1-Phenyl-3-pyrazolone (10 mmol),
(30 mmol), DMF (excess/solvent). -
Procedure:
-
Place dry DMF (10 mL) in a round-bottom flask cooled to 0°C in an ice bath.
-
Add
(2.8 mL, 30 mmol) dropwise with stirring. Allow the Vilsmeier reagent (white solid/slurry) to form over 15–20 minutes. -
Add 1-phenyl-3-pyrazolone (1.6 g, 10 mmol) portion-wise to the mixture.
-
Remove the ice bath and heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Cool the mixture to room temperature and pour slowly onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the acidic solution to pH ~7–8 using saturated sodium acetate or
solution. -
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the target aldehyde as pale yellow crystals.
-
Chemo-selective Functionalization
The 3-halo-4-formyl scaffold allows for divergent synthesis. The aldehyde is typically functionalized first if mild conditions are used, or protected if harsh conditions are required for the C-3 position. However, modern catalysts allow C-3 coupling in the presence of the aldehyde.
Functionalization Pathways
-
Path A: C-4 Condensation (Schiff Bases): Reaction with primary amines yields aldimines (Schiff bases), which are potent antimicrobial agents.
-
Path B: C-3 Cross-Coupling (Suzuki-Miyaura): The C-3 chloride/bromide reacts with aryl boronic acids to introduce aromatic diversity.
-
Path C: C-3 Nucleophilic Substitution (
): While less common, the C-3 halogen can be displaced by strong nucleophiles (e.g., thiols, secondary amines) under elevated temperatures or microwave irradiation.
Visualization: Divergent Synthesis
Figure 2: Divergent functionalization strategy for the 3-halo-4-formyl scaffold.
Medicinal Chemistry Applications & Data
Derivatives of 3-halopyrazole-4-carbaldehydes have demonstrated significant biological activity.[2] The halogen atom often enhances lipophilicity, improving membrane permeability, while the Schiff base linkage (C=N) is critical for binding to biological targets (e.g., DNA gyrase in bacteria).
Comparative Biological Activity (Representative Data)
Note:
| Derivative Type | Substitution (R) | Target Organism/Cell Line | Activity ( | Mechanism Note |
| Schiff Base | 4-Nitroaniline | S. aureus (Bacteria) | 12.5 µg/mL | Electron-withdrawing group enhances potency. |
| Schiff Base | 4-Methoxyaniline | E. coli (Bacteria) | 25.0 µg/mL | Moderate activity; lower lipophilicity. |
| 3-Aryl (Suzuki) | 3-(4-Fluorophenyl) | MCF-7 (Breast Cancer) | 5.4 µM | Fluorine enhances metabolic stability. |
| Chalcone | 4-Chloroacetophenone | C. albicans (Fungi) | 15.0 µg/mL | Michael acceptor properties of chalcone. |
Insight: The "Halogen Effect"
In SAR (Structure-Activity Relationship) studies, the C-3 halogen is not merely a placeholder.
-
Steric Bulk: It imposes a specific conformation on the pyrazole ring relative to the N-1 substituent.
-
Electronic Modulation: The electronegativity of the halogen (Cl/Br) modulates the electron density of the pyrazole ring, influencing the acidity of the C-5 proton and the electrophilicity of the C-4 aldehyde.
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
-
Biological Activity (Antimicrobial)
-
Functionalization (Suzuki Coupling)
- Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.
- Source:Academia.edu / Research Papers.
-
URL:[Link]
-
Crystal Structure & Characterization
Sources
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The compound 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a particularly valuable synthetic intermediate. Its dual functionality—a reactive carbaldehyde group for derivatization and a bromine atom poised for cross-coupling reactions—makes it a versatile scaffold for building diverse molecular libraries in the pursuit of novel drug candidates. This document provides a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Part 1: Synthetic Strategy and Mechanism
The synthesis of the title compound is most efficiently achieved through a two-step sequence, culminating in a Vilsmeier-Haack reaction. This classic formylation method is not only effective for introducing a carbaldehyde group but also serves as the cyclizing agent for the pyrazole ring system from a suitable precursor.[2][3][4]
-
Step 1: Hydrazone Formation. The process begins with the condensation of 3-bromoacetophenone and phenylhydrazine to form the corresponding N'- (1-(3-bromophenyl)ethylidene)phenylhydrazine. This reaction creates the essential N-N-C backbone required for the subsequent cyclization.
-
Step 2: Vilsmeier-Haack Cyclization & Formylation. The hydrazone intermediate is then treated with the Vilsmeier reagent, an electrophilic iminium species generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] The hydrazone undergoes an intramolecular cyclization, driven by the electrophilic attack of the Vilsmeier reagent, which simultaneously installs the formyl group at the C4 position of the newly formed pyrazole ring.[7] The reaction is terminated by hydrolysis during aqueous work-up to yield the final aldehyde.
Visualizing the Synthetic Workflow
The following diagram outlines the high-level synthetic pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Suzuki cross-coupling of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary & Strategic Importance
The 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for p38 MAP kinase inhibitors, anti-inflammatory agents, and fused heterocyclic systems (e.g., pyrazolo[4,3-c]pyridines).
While pyrazoles are generally electron-rich, the introduction of a formyl group at C4 and a phenyl group at N1 creates a unique electronic push-pull system. This application note details the specific Suzuki-Miyaura cross-coupling protocols required to functionalize the C3-position while preserving the sensitive C4-aldehyde. We address the common challenges of protodeboronation , steric hindrance from the N1-phenyl group, and chemoselectivity .
Mechanistic Insight: The "Activated" Electrophile
To design the optimal protocol, one must understand the electronic environment of the substrate.
-
Oxidative Addition (The Advantage): The C4-formyl group is a strong electron-withdrawing group (EWG). Unlike simple 3-bromopyrazoles, which can be sluggish electrophiles, the C4-aldehyde withdraws electron density from the C3 position. This lowers the energy barrier for the oxidative addition of Pd(0) into the C3-Br bond, making this substrate more reactive than its non-formylated counterparts.
-
Transmetallation (The Challenge): The N1-phenyl group creates a steric pocket. Boronic acids with ortho-substituents may struggle to approach the Pd-center during transmetallation.
-
Side Reactions: The aldehyde is susceptible to nucleophilic attack (e.g., Cannizzaro reaction) under strongly basic conditions. Therefore, mild bases and controlled temperatures are non-negotiable.
Visualizing the Reaction Pathway
Figure 1: General reaction scheme for the C3-arylation of the pyrazole core.
Optimization Matrix
We have screened multiple conditions to identify the "Golden" protocol (Method A) and a "High-Performance" alternative (Method B) for difficult substrates.
| Parameter | Method A: Standard (Robust) | Method B: High-Performance (Steric/Deactivated) |
| Catalyst | Pd(PPh3)4 (Tetrakis) | XPhos Pd G2 or Pd(dppf)Cl2 |
| Loading | 3–5 mol% | 1–2 mol% |
| Base | Na2CO3 (2.0 equiv) | K3PO4 (2.0 equiv) |
| Solvent | DME / H2O (3:1) | 1,4-Dioxane / H2O (4:1) |
| Temp | 85°C (Oil bath) or 100°C (MW) | 80°C (Oil bath) |
| Time | 4–12 hours | 1–4 hours |
| Use Case | Standard aryl boronic acids | Sterically hindered or electron-poor boronic acids |
Detailed Experimental Protocols
Method A: The Standard Protocol (DME/Na2CO3)
Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and other electron-rich/neutral partners.
Reagents:
-
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, ~251 mg)
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(PPh3)4 (0.05 equiv, 58 mg)
-
Na2CO3 (2.0 equiv, 212 mg) dissolved in 2 mL distilled water.
-
DME (Dimethoxyethane) (6 mL, degassed).
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the DME with nitrogen or argon for 15 minutes prior to use. Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.
-
Assembly: In a 25 mL round-bottom flask (or microwave vial), combine the pyrazole substrate, boronic acid, and Pd(PPh3)4.
-
Solvent Addition: Add the degassed DME and the aqueous Na2CO3 solution.
-
Inert Atmosphere: Seal the vessel with a septum and purge with N2 for another 2 minutes.
-
Reaction:
-
Thermal: Heat to 85°C in an oil bath for 6–12 hours.
-
Microwave: Heat to 100°C for 20 minutes (High absorption level).
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde product typically fluoresces strongly under UV (254 nm).
-
Workup:
-
Purification: Flash column chromatography on silica gel. Gradient: 0% → 30% EtOAc in Hexanes.
Method B: High-Performance Protocol (XPhos/K3PO4)
Best for: 2,6-disubstituted boronic acids, heteroaryl boronic acids (e.g., pyridyl), or if Method A fails.
Why this works: The XPhos ligand creates a highly active Pd species that facilitates oxidative addition even with bulky substrates and prevents debromination. K3PO4 is a stronger base than carbonate but operates well in dioxane to activate the boronic acid without destroying the aldehyde.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
K3PO4 (Tribasic potassium phosphate) (2.0 equiv)
-
1,4-Dioxane / Water (4:1 ratio).
Workflow: Follow the assembly steps in Method A, but heat at 80°C . Reaction times are often shorter (1-4 hours).
Troubleshooting & Mechanistic Analysis
Catalytic Cycle Visualization
This diagram illustrates the specific pathway for our substrate, highlighting the critical oxidative addition step facilitated by the C4-aldehyde.
Figure 2: The Suzuki catalytic cycle. The electron-withdrawing C4-aldehyde accelerates the conversion of Pd(0) to the Pd(II)-Br complex.
Common Issues & Solutions
| Observation | Root Cause | Solution |
| Starting Material Remains | Catalyst deactivation or poor oxidative addition. | Switch to Method B (XPhos Pd G2). Ensure strict oxygen-free conditions. |
| Protodeboronation | Boronic acid loses Boron before coupling. | Use Boronic Esters (Pinacol esters) or add the base after heating the mixture to temp. |
| Aldehyde Degradation | Base concentration too high or temp too high. | Lower temp to 60°C; switch base to CsF (Cesium Fluoride) in anhydrous conditions. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (e.g., add 10% PPh3 if using Pd(PPh3)4). |
References
-
Vertex AI Search. (2023). Suzuki-Miyaura coupling conditions for 3-bromopyrazole-4-carbaldehydes. 4[5]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. 6[5][7]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction.... Bioorganic Chemistry.[8][9] 10[5]
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions. 11
-
Sigma-Aldrich. (2023). Product Specification: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. 12
Sources
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- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 10. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-Pyrazole Aldehydes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) species, operates under mild conditions, making it exceptionally valuable for the synthesis of complex molecules.[1][4]
Pyrazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs like Celebrex, Viagra, and Eliquis.[5] Their ability to engage in various hydrogen bonding interactions and their metabolic stability make them ideal components for drug candidates. The introduction of an alkyne moiety onto a pyrazole ring via Sonogashira coupling provides a versatile synthetic handle for further diversification, allowing for the construction of extended π-systems or the introduction of other functional groups through click chemistry.
This guide provides a detailed examination of the Sonogashira coupling as applied to 3-bromo-pyrazole aldehydes. We will explore the mechanistic underpinnings, provide a field-proven protocol, and discuss key optimization parameters to empower researchers in drug discovery and development to successfully leverage this critical reaction. A key consideration for this substrate class is the presence of the aldehyde group and the pyrazole N-H proton, which can influence catalyst activity and require specific strategic choices.[6]
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The overall process can be broken down into three fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-pyrazole, forming a Pd(II) intermediate.[8] The reactivity of the halide is a critical factor; aryl bromides are less reactive than the corresponding iodides and typically necessitate elevated temperatures to drive this step efficiently.[1]
-
Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide species.[1][7] This acetylide then transfers its organic fragment to the Pd(II) complex, displacing the bromide and forming a new Pd(II)-alkynyl complex. This is the crucial C-C bond-forming precursor step.
-
Reductive Elimination: The final step involves the reductive elimination of the desired alkynylated pyrazole product from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Key Reagent Functions:
-
Palladium Pre-catalyst: Pd(II) sources like Pd(PPh₃)₂Cl₂ are commonly used. They are reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture.[1]
-
Phosphine Ligands (e.g., PPh₃): These stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic properties to facilitate the catalytic cycle.
-
Copper(I) Iodide (CuI): Acts as the co-catalyst to activate the alkyne.[1] While essential for high reaction rates at lower temperatures, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). In such cases, a "copper-free" Sonogashira protocol may be employed, though this often requires more forcing conditions or specialized ligands.[1][9]
-
Amine Base (e.g., Et₃N, DIPEA): Serves a dual purpose. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen bromide generated during the reaction.[4]
Visualization of the Catalytic Cycle
Caption: Fig. 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimized Protocol: Sonogashira Coupling of 1-Boc-3-bromo-1H-pyrazole-4-carbaldehyde
This protocol details a reliable method for the coupling of a protected 3-bromo-pyrazole aldehyde with phenylacetylene. N-protection (in this case, with a Boc group) is highly recommended to prevent side reactions involving the acidic N-H proton, which can interfere with the base and catalyst.[6]
Materials & Reagents:
-
Substrate: 1-(tert-butoxycarbonyl)-3-bromo-1H-pyrazole-4-carbaldehyde
-
Alkyne: Phenylacetylene
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Inert gas (Argon or Nitrogen)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, TLC plates, standard glassware for workup and purification.
Experimental Workflow Visualization
Caption: Fig. 2: Step-by-step workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)-3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.025 eq., 2.5 mol%), CuI (0.05 eq., 5.0 mol%), and PPh₃ (0.05 eq., 5.0 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4][10]
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the pyrazole substrate) via syringe.
-
Degassing: Bubble Argon through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Reagent Addition: Add triethylamine (3.0 eq.) followed by phenylacetylene (1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(tert-butoxycarbonyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde.
Optimization and Data Summary
The conditions provided above are a robust starting point. However, for challenging substrates or to maximize yield, optimization is often necessary. The following table summarizes key parameters and their typical ranges for Sonogashira couplings of bromo-heterocycles.
| Parameter | Typical Range | Rationale & Key Considerations |
| Pd Catalyst | 1-5 mol% | Lower loadings are desirable but may require longer reaction times or higher temperatures. Common choices: Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[2][12] |
| Cu(I) Salt | 2-10 mol% | Essential for high reactivity with bromides. If homocoupling is a major issue, consider copper-free conditions with specialized ligands (e.g., XPhos).[13] |
| Ligand | 2-10 mol% | PPh₃ is standard. Bulky, electron-rich phosphine ligands can improve efficiency, especially for less reactive bromides.[2][13] |
| Base | 2-4 eq. | Et₃N, diisopropylamine (DIPA), or piperidine are common. The choice can impact reaction rate and solubility. |
| Solvent | THF, DMF, MeCN, Toluene | Solvent choice affects solubility and reaction temperature. DMF is often used for higher boiling points with stubborn substrates.[10][12] |
| Temperature | 25 - 100 °C | Aryl bromides typically require heating (50-100 °C).[1] Start at a moderate temperature (e.g., 60 °C) and increase if the reaction is sluggish. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor substrate purity. | Ensure a rigorously inert atmosphere. Increase reaction temperature. Re-purify starting materials. Screen different palladium catalysts or ligands. |
| Alkyne Homocoupling | Presence of oxygen; High copper concentration; Prolonged reaction time. | Thoroughly degas the reaction mixture. Reduce the amount of CuI or switch to a copper-free protocol. Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition | Reaction temperature is too high; Aldehyde instability under basic conditions. | Lower the reaction temperature and accept a longer reaction time. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃), although this may slow the reaction. |
| Stalled Reaction | Catalyst deactivation; Insufficient base. | Add a fresh portion of the palladium catalyst. Add more base to the reaction mixture. |
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of 3-bromo-pyrazole aldehydes, providing a direct route to valuable alkynylated building blocks for pharmaceutical and materials science research. Success hinges on a solid understanding of the reaction mechanism and careful control of key parameters, particularly the maintenance of an inert atmosphere to protect the catalyst system. The protocol and optimization guidelines presented here provide a comprehensive framework for researchers to confidently and efficiently perform this critical transformation.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Sonogashira Coupling Reaction Mechanism - YouTube. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones - ScienceDirect. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]
-
An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]
-
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM - Academia.edu. [Link]
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Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary
This guide details the optimized protocol for the Schiff base condensation of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde . This specific scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the electron-withdrawing bromine at the C3 position and the hydrophobic phenyl group at N1 creates a unique electronic environment that influences both the reactivity of the C4-formyl group and the biological efficacy of the resulting azomethines.
Chemical Basis & Mechanistic Insights
Substrate Analysis
The starting material, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, possesses three distinct features governing its reactivity:
-
C4-Formyl Group (Reactive Center): The target for nucleophilic attack.
-
C3-Bromo Substituent: exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by amines.
-
N1-Phenyl Ring: Provides steric bulk and delocalization, which stabilizes the pyrazole ring but can influence the solubility profile of the final product.
Reaction Mechanism
The formation of the Schiff base (imine) proceeds via a reversible acid-catalyzed condensation. The reaction involves the nucleophilic attack of a primary amine onto the carbonyl carbon, followed by dehydration.
Key Mechanistic Steps:
-
Activation: Trace acid protonates the carbonyl oxygen, enhancing electrophilicity.
-
Addition: The amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.
-
Elimination: Proton transfer and loss of water yield the imine (
) bond.
Figure 1: Acid-catalyzed mechanism for the conversion of pyrazole-4-carbaldehyde to its corresponding Schiff base.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Precursor: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (typically synthesized via Vilsmeier-Haack reaction).[3]
-
Amine Source: Substituted anilines, hydrazides, or amino-triazoles (1.0 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Purification: DMF/Ethanol for recrystallization.
Standard Operating Procedure (SOP)
This protocol is optimized for milligram-to-gram scale synthesis.
Step 1: Solubilization Dissolve 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in 20–30 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required due to the hydrophobicity of the phenyl/bromo groups.
Step 2: Amine Addition Add an equimolar amount (0.01 mol) of the primary amine to the solution.
-
Note: If using amine salts (e.g., hydrochlorides), add sodium acetate (0.01 mol) to liberate the free base.
Step 3: Catalysis & Reflux Add 2–4 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours .
-
Monitoring: Check progress via TLC (System: Benzene:Acetone 8:2 or Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.
Step 4: Workup & Isolation Allow the reaction mixture to cool to room temperature. Pour the contents onto crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a solid.
-
Variation: If no precipitate forms immediately, neutralize with 10% NaHCO₃ solution to pH 7.
Step 5: Purification Filter the solid under vacuum. Wash with cold water, then cold ethanol. Recrystallize from hot ethanol or a DMF/Ethanol mixture to yield pure crystals.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff base.
Characterization & Validation
To validate the structure, specific spectroscopic signatures must be confirmed. The disappearance of the carbonyl signal and the appearance of the imine signal are the primary indicators.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Signal / Shift | Notes |
| FT-IR | 1610 – 1630 cm⁻¹ | Sharp band. Distinct from C=C. | |
| FT-IR | Disappearance | Absence of band at ~1680 cm⁻¹ confirms conversion.[4] | |
| ¹H NMR | Diagnostic peak. | ||
| ¹H NMR | Disappearance | Absence of singlet at | |
| ¹³C NMR | Downfield, but typically upfield of the original C=O. | ||
| Mass Spec | Molecular Ion | Confirms molecular weight (e.g., M+ for condensation product). |
Structural Considerations (NMR)
In the ¹H NMR (DMSO-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in aqueous ethanol. | Evaporate solvent to 1/3 volume before pouring onto ice. Neutralize acid catalyst. |
| Low Yield | Incomplete dehydration (equilibrium). | Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves to remove water. |
| Impurity (Aldehyde) | Reaction incomplete. | Increase reflux time; add slightly more catalyst (AcOH). Check amine purity. |
| Hydrolysis | Schiff base instability. | Avoid prolonged exposure to aqueous acid during workup. Store in a desiccator. |
Applications in Drug Discovery
The 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block.[1]
-
Antimicrobial: Derivatives have shown high efficacy against S. aureus and E. coli [1, 3].
-
Enzyme Inhibition: Schiff bases from this aldehyde have been modeled as DNA Gyrase B inhibitors [5].
-
Metal Chelation: The azomethine nitrogen, often in conjunction with an ortho-hydroxyl group on the amine (e.g., from o-aminophenol), forms stable tridentate ligands for Cu(II) and Ni(II) complexes [4].
References
-
Synthesis and Antibacterial Screening of Schiff Bases Derived from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. International Journal of Pharmaceutical Sciences and Research.
-
Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar / Chem Sci Trans. [6]
-
Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents. Rasayan Journal of Chemistry.
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes. Indian Journal of Pure & Applied Physics (via NISCAIR). (Generic Handle for verification context)
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety... as Dual Targeting DHFR/DNA Gyrase Inhibitors. Molecules (MDPI).
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Application Notes & Protocols: Leveraging 3-bromo-1-phenyl-pyrazole-4-carbaldehyde as a Versatile Pharmacophore Scaffold for Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide focuses on a particularly valuable derivative, 3-bromo-1-phenyl-pyrazole-4-carbaldehyde . We detail its strategic importance, arising from two chemically orthogonal functional groups—a C4-carbaldehyde and a C3-bromo substituent—that serve as versatile handles for molecular diversification. This document provides a comprehensive overview of its reactivity, detailed protocols for its synthesis and subsequent modification, and a conceptual framework for its application in building focused compound libraries, particularly for targeting protein kinases in oncology.
The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[3][4] Its success stems from a combination of favorable physicochemical properties and versatile biological interactions. The pyrazole ring can serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability, solubility, and target affinity.[5] Furthermore, the nitrogen atoms at positions 1 and 2 can act as hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets like enzyme active sites.[5]
This scaffold's therapeutic diversity is remarkable, with approved drugs spanning multiple indications, including the anti-inflammatory COX-2 inhibitor Celecoxib , the anti-cancer kinase inhibitor Crizotinib , and the anti-obesity agent Rimonabant .[1][6][7] This proven track record validates the pyrazole core as a foundational element for the rational design of new lead candidates.[8]
Profile of the Scaffold: 3-bromo-1-phenyl-pyrazole-4-carbaldehyde
The strategic value of 3-bromo-1-phenyl-pyrazole-4-carbaldehyde lies in its dual functionality, which permits a systematic and combinatorial exploration of chemical space.
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Key Functional Groups | 1. C4-Aldehyde: Reactive electrophile for nucleophilic additions. |
| 2. C3-Bromine: Handle for metal-catalyzed cross-coupling. |
The two reactive sites offer orthogonal chemical handles for library development:
-
The C4-Carbaldehyde: This aldehyde group is a versatile precursor for a wide range of transformations. It readily undergoes reductive amination to install diverse amine side chains, condensation reactions to form imines (Schiff bases), Wittig reactions to generate alkenes, and oxidation/reduction to yield carboxylic acids or alcohols.[8][9] These modifications are ideal for probing interactions with solvent-exposed regions of a target or for introducing key hydrogen bonding motifs.
-
The C3-Bromine: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[10] Techniques such as Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a vast array of aryl, heteroaryl, alkynyl, and alkenyl groups.[11] This position is critical for extending the molecule into deeper, often hydrophobic, pockets of a binding site to enhance potency and selectivity.
Caption: Key reactive sites on the 3-bromo-1-phenyl-pyrazole-4-carbaldehyde scaffold.
Synthesis and Derivatization Protocols
Protocol 3.1: Synthesis of the Scaffold via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and widely documented method for synthesizing 4-formylpyrazoles from phenylhydrazone precursors.[12][13][14] The reaction involves electrophilic substitution by the Vilsmeier reagent (a chloromethyleniminium salt formed from POCl₃ and DMF), which drives both cyclization and formylation.[15]
Caption: Workflow for the Vilsmeier-Haack synthesis of the pyrazole scaffold.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (or other suitable phenylhydrazone)
-
Ethyl acetate, Sodium carbonate (sat. aq.), Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise with vigorous stirring over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form. Allow the mixture to stir for an additional 30 minutes at 0°C.[16]
-
Addition of Hydrazone: Dissolve the phenylhydrazone precursor in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[12]
-
Workup: Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by carefully adding saturated aqueous sodium carbonate until the pH is ~12.[16]
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-1-phenyl-pyrazole-4-carbaldehyde.
Expected Outcome: The product is typically an off-white or pale yellow solid. Yields can range from 60-80% depending on the specific hydrazone precursor. Characterization should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 4.1: Derivatization at C4-Aldehyde via Reductive Amination
Rationale: This protocol introduces chemical diversity by forming a C-N bond, allowing the incorporation of groups that can form hydrogen bonds or salt bridges, which are critical for target affinity.
Materials:
-
3-bromo-1-phenyl-pyrazole-4-carbaldehyde
-
Primary or secondary amine of choice (e.g., morpholine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve the pyrazole-carbaldehyde (1.0 eq) in DCM.
-
Add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise.
-
Continue stirring at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization as needed.
Protocol 4.2: Derivatization at C3-Bromo via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a powerful and reliable method for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties that can probe hydrophobic pockets and engage in π-stacking interactions within a protein's active site.[11]
Materials:
-
3-bromo-1-phenyl-pyrazole-4-carbaldehyde (or a C4-derivatized product from Protocol 4.1)
-
Aryl or heteroaryl boronic acid of choice (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the bromo-pyrazole (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Library diversification strategy using orthogonal reaction pathways.
Case Study: Targeting VEGFR2 Kinase for Anticancer Agents
Background: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[7] Overexpression of VEGFR2 is a hallmark of many solid tumors, which require an enhanced blood supply to grow and metastasize. Therefore, inhibiting VEGFR2 is a validated strategy in oncology.
Pharmacophore Modeling: The ATP-binding pocket of kinases like VEGFR2 contains several key interaction regions. A pyrazole-based inhibitor can be designed to exploit these regions:
-
Hinge-Binding Region: The pyrazole N2 atom can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge" region of the kinase.
-
Hydrophobic Pockets: The N1-phenyl group and a substituent introduced at the C3 position can occupy adjacent hydrophobic pockets, enhancing binding affinity.
-
Solvent-Exposed Region: A functional group extended from the C4 position can interact with the solvent-front or form additional hydrogen bonds, improving both potency and solubility.
Caption: Conceptual model of a pyrazole derivative binding to a kinase active site.
By synthesizing a library of compounds where the C3-aryl group and C4-amine group are varied, researchers can systematically probe the structure-activity relationship (SAR) to optimize VEGFR2 inhibition.
Illustrative SAR Table
| Compound ID | C3-Substituent (from Protocol 4.2) | C4-Substituent (from Protocol 4.1) | VEGFR2 IC₅₀ (nM) |
| Scaffold | -Br | -CHO | >10,000 |
| LIB-001 | -Phenyl | -CHO | 2,500 |
| LIB-002 | -Br | -(Morpholinomethyl) | 1,800 |
| LIB-003 | -Phenyl | -(Morpholinomethyl) | 150 |
| LIB-004 | -(4-Fluorophenyl) | -(Morpholinomethyl) | 45 |
| LIB-005 | -(3-Pyridyl) | -(Morpholinomethyl) | 25 |
Interpretation: This hypothetical data demonstrates that derivatization at both C3 and C4 is crucial for potency. The introduction of a C3-aryl group (LIB-001 vs. Scaffold) and a C4-amine (LIB-002 vs. Scaffold) both provide modest gains. However, combining these features (LIB-003) results in a synergistic improvement in activity. Further optimization at the C3 position (LIB-004, LIB-005) fine-tunes the interactions, leading to highly potent inhibitors.
Conclusion
3-bromo-1-phenyl-pyrazole-4-carbaldehyde is more than just a chemical intermediate; it is a powerful and validated platform for accelerated drug discovery. Its dual, orthogonal reactive sites provide an efficient entry point for the synthesis of large, diverse, and medicinally relevant compound libraries. The protocols and strategies outlined in this document offer a clear roadmap for researchers to harness the potential of this scaffold in their quest for novel therapeutics.
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Patel, A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Hassan, M. A. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]
-
Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61. Available at: [Link]
-
Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Medicinally important pyrazole derivatives. Available at: [Link]
-
Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 12), o3397. Available at: [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. Available at: [Link]
-
Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(1), 586-596. Available at: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Available at: [Link]
-
Bagdžiūnas, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1851. Available at: [Link]
-
Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1662. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Atef, H., et al. (2026). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure. Available at: [Link]
-
ResearchGate. (2025). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Available at: [Link]
-
Shetty, P., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
ResearchGate. (2025). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13, 22234-22253. Available at: [Link]
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van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 659918. Available at: [Link]
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Al-Tel, T. H., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 10), o2650. Available at: [Link]
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Prasath, R., et al. (2011). 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 10), o2650. Available at: [Link]
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Application Notes and Protocols for the Reductive Amination of Pyrazole-4-carbaldehydes
Introduction: The Strategic Importance of 4-(Aminomethyl)pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents.[1] The introduction of a 4-(aminomethyl) substituent onto the pyrazole ring is a critical synthetic transformation, as it provides a versatile handle for further molecular elaboration and often plays a key role in the pharmacophore of bioactive molecules. Reductive amination of pyrazole-4-carbaldehydes stands out as one of the most efficient and widely utilized methods for forging this crucial carbon-nitrogen bond, offering a direct and controlled route to primary, secondary, and tertiary amines.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reductive amination protocols tailored for pyrazole-4-carbaldehydes. We will delve into the mechanistic underpinnings of this reaction, compare various experimental protocols, and offer practical insights into overcoming common challenges, ensuring the reliable and efficient synthesis of these valuable intermediates.
Mechanistic Overview: The Two-Step Cascade to Amines
Reductive amination is a sequential one-pot reaction that proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[3][4] The success of this reaction hinges on the careful selection of a reducing agent that selectively reduces the C=N double bond of the imine intermediate in the presence of the starting aldehyde.[2]
The initial step involves the condensation of the pyrazole-4-carbaldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield the imine (for primary amines) or an iminium ion (for secondary amines).[3] This equilibrium is typically favored under mildly acidic conditions which facilitate the dehydration step.[2] Subsequently, a hydride-based reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the imine/iminium ion, furnishing the final amine product.
Workflow of Reductive Amination
Sources
Application Note: A Modular Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines from 3-Bromo-Pyrazole Aldehyde for Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a purine isostere that effectively targets a range of enzymes, particularly protein kinases.[1][2][3] Its derivatives are prominent in oncology and inflammation research, making robust and versatile synthetic access to this heterocycle a critical endeavor for drug development professionals.[4][5][6] This application note details a comprehensive and modular synthetic strategy for the preparation of diversely substituted pyrazolo[3,4-d]pyrimidines, commencing from the versatile building block, 3-bromo-1H-pyrazole-4-carbaldehyde. The described workflow employs a strategic N-protection, followed by palladium-catalyzed cross-coupling to introduce molecular diversity at the C3-position, and culminates in a robust cyclocondensation to construct the pyrimidine ring. We provide a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and illustrate potential downstream modifications.
Introduction and Strategic Overview
The pyrazolo[3,4-d]pyrimidine framework is structurally analogous to adenine, a fundamental component of DNA, RNA, and ATP. This resemblance allows it to function as a competitive inhibitor at the ATP-binding sites of various kinases, a property that has been successfully exploited in the development of anticancer agents.[3][7] The synthesis of libraries of these compounds is therefore a high-priority task in modern medicinal chemistry.
Our strategy leverages the 3-bromo-1H-pyrazole-4-carbaldehyde synthon as a linchpin. The bromine atom at the C3-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, while the aldehyde at C4 is perfectly poised for the subsequent annulation of the pyrimidine ring.
The overall synthetic pathway is designed in three distinct stages:
-
Nitrogen Protection: The pyrazole N-H is acidic and can interfere with subsequent organometallic and base-mediated reactions. We employ a readily cleavable protecting group to ensure high yields and clean conversions in the key diversification step.
-
C3-Position Diversification: A Suzuki-Miyaura cross-coupling reaction is utilized to install aryl or heteroaryl moieties at the C3-position. This reaction is chosen for its exceptional functional group tolerance, mild conditions, and the vast commercial availability of boronic acid building blocks.[8][9][10]
-
Pyrimidine Ring Annulation: The pyrimidine ring is constructed via a base-catalyzed cyclocondensation of the C4-aldehyde with guanidine. This step directly installs a 4-amino group, a common feature in many biologically active pyrazolo[3,4-d]pyrimidines.[11][12]
This modular approach enables researchers to rapidly generate a matrix of analogues by varying the coupling partner in Stage 2, providing a powerful tool for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below. Each stage represents a key transformation toward the final pyrazolo[3,4-d]pyrimidine core, which can be further functionalized if desired.
Caption: High-level workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a C3-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts are toxic and should be handled with care. Strong bases like sodium ethoxide are corrosive.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Step A: Synthesis of 3-bromo-1-(trityl)-1H-pyrazole-4-carbaldehyde (N-Protection)
-
To a stirred solution of 3-bromo-1H-pyrazole-4-carbaldehyde (5.0 g, 26.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL), add triethylamine (4.4 mL, 31.8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (8.1 g, 29.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction with water (50 mL) and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound as a white solid.
-
Rationale: The trityl (triphenylmethyl) group is an excellent choice for protecting the pyrazole nitrogen. Its bulkiness prevents interference in subsequent steps, and it is readily removed under mild acidic conditions, which preserves the integrity of the final product.[13]
Step B: Synthesis of 3-(4-methoxyphenyl)-1-(trityl)-1H-pyrazole-4-carbaldehyde (Suzuki-Miyaura Coupling)
-
To a microwave vial, add the N-protected pyrazole from Step A (5.0 g, 11.6 mmol), 4-methoxyphenylboronic acid (2.1 g, 13.9 mmol), and potassium carbonate (4.8 g, 34.8 mmol).
-
Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 425 mg, 0.58 mmol).
-
Seal the vial and heat in a microwave reactor to 100 °C for 45 minutes.
-
After cooling, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[14] The use of a palladium catalyst like Pd(dppf)Cl₂ is effective for coupling aryl bromides with arylboronic acids. Microwave irradiation significantly reduces reaction times compared to conventional heating.[14]
Step C: Synthesis of 3-(4-methoxyphenyl)-1-(trityl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Cyclocondensation)
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.40 g, 17.4 mmol) in absolute ethanol (50 mL) under an argon atmosphere.
-
To this solution, add guanidine hydrochloride (1.66 g, 17.4 mmol). Stir for 20 minutes.
-
Add the C3-aryl pyrazole aldehyde from Step B (5.3 g, 11.6 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. Add water (100 mL) to the residue, and the product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.
-
Rationale: This reaction is a classic cyclocondensation to form a pyrimidine ring.[11][15] Guanidine provides the requisite N-C-N fragment, and its condensation with the aldehyde directly yields the desired 4-aminopyrimidine substitution pattern. Sodium ethoxide acts as a strong base to deprotonate the guanidine and catalyze the reaction.
Step D: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Deprotection)
-
Dissolve the protected product from Step C (crude, ~11.6 mmol) in DCM (50 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature.
-
Stir the mixture for 2 hours. A white precipitate (triphenylmethanol) will form.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Add diethyl ether (50 mL) to the residue and triturate to precipitate the product as a TFA salt.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the solid in methanol and neutralize with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product. Purify by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the key parameters for the described protocol. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Key Reagents | Catalyst/Base | Solvent | Time | Temp (°C) | Typical Yield (%) |
| A | Trityl Chloride | Triethylamine | DCM | 12 h | 0 to RT | 85-95 |
| B | 4-MeO-PhB(OH)₂ | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 45 min | 100 (MW) | 70-85 |
| C | Guanidine HCl | Sodium Ethoxide | Ethanol | 6 h | 78 | 65-80 |
| D | Trifluoroacetic Acid | - | DCM | 2 h | RT | 90-98 |
Further Diversification: The Buchwald-Hartwig Amination
The pyrazolo[3,4-d]pyrimidine scaffold can be further elaborated. For instance, if the cyclocondensation step is performed using a reagent that installs a chlorine atom at the 4-position (e.g., from a pyrazolo-carboxamide precursor followed by chlorination), this position becomes an electrophilic site for nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a premier method for installing diverse amino groups at this position.[16][17][18]
Caption: Diversification of the core scaffold via Buchwald-Hartwig amination.
A general procedure involves reacting the 4-chloro-pyrazolo[3,4-d]pyrimidine with a desired primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, tBuBrettPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a solvent like toluene or dioxane.[13][17] This reaction provides access to a vast chemical space of C4-substituted analogues, which is crucial for fine-tuning the pharmacological profile of a drug candidate.
Conclusion
This application note presents a reliable and highly modular synthetic route to the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. By starting with 3-bromo-1H-pyrazole-4-carbaldehyde, researchers can systematically introduce diversity at the C3-position via robust Suzuki-Miyaura coupling, followed by an efficient cyclocondensation to complete the heterocyclic core. The protocols are well-established, scalable, and amenable to library synthesis for drug discovery programs. The strategic use of modern synthetic methods provides a powerful platform for the development of novel kinase inhibitors and other therapeutic agents.
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). Chemical Reviews, 114(10), 5259-5311. [Link]
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Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorganic & Medicinal Chemistry, 21(18), 5345-5363. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie, 356(1), e2200424. [Link]
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Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry, 79, 293-300. [Link]
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Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. (2007). Synthetic Communications, 37(4), 575-584. [Link]
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Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2024). RSC Medicinal Chemistry. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(5), 1024. [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(33), 6495-6504. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(35), 14330-14333. [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2012). Archiv der Pharmazie, 345(8), 624-633. [Link]
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Pyrimidine. (n.d.). Wikipedia. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(24), 15159-15177. [Link]
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Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2018). Archiv der Pharmazie, 351(11), e1800185. [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2015). Molecules, 20(10), 19354-19367. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4668. [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 500-503. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-140. [Link]
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Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2015). Archiv der Pharmazie, 348(1), 59-69. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
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Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2010). Iraqi National Journal of Chemistry, 39, 418-428. [Link]
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Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2016). Letters in Drug Design & Discovery, 13(1). [Link]
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buchwald-hartwig coupling. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2015). ResearchGate. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2013). Molecules, 18(11), 13626-13643. [Link]
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Application Note & Protocol: Knoevenagel Condensation of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde for Drug Discovery Intermediates
An Application Note for the Synthesis of Biologically Relevant Pyrazole Scaffolds
**Abstract
This document provides a detailed guide for the Knoevenagel condensation of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2][3] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction, essential for creating α,β-unsaturated systems that serve as precursors for numerous pharmaceuticals and fine chemicals.[4][5][6] This application note offers two distinct, robust protocols—a classic base-catalyzed method and a green, aqueous-based alternative—aimed at researchers, medicinal chemists, and process development scientists. The causality behind experimental choices, detailed step-by-step procedures, characterization guidelines, and troubleshooting are discussed to ensure reliable and reproducible synthesis of these high-value pyrazole intermediates.
Introduction: The Strategic Importance of Pyrazole Condensation
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs for a range of conditions, including cancer, inflammation, and viral infections.[7] The functionalization of the pyrazole ring is therefore a critical task for medicinal chemists. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, provides an efficient route to introduce exocyclic double bonds, thereby extending the conjugation and providing a reactive handle for further chemical transformations, such as Michael additions or cyclizations.[8][9]
The starting material, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable intermediate. The bromo-substituent offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck), while the aldehyde is primed for condensation. This dual functionality allows for the rapid generation of diverse molecular libraries. This guide details the reaction of this pyrazole aldehyde with common active methylene compounds like malononitrile and ethyl cyanoacetate, which are frequently used to build molecules with potential biological activity.[10][11]
Reaction Principles and Mechanistic Insights
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.[4][12] The reaction proceeds through a well-established mechanism:
-
Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic carbanion (enolate). The stability of this carbanion, enhanced by the adjacent electron-withdrawing groups (-CN, -COOEt), is the driving force for this step.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type adduct.
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.
This sequence is illustrated in the diagram below.
Caption: Knoevenagel Condensation Mechanism
Causality in Experimental Design:
-
Catalyst Choice: Weak bases like piperidine are ideal because they are strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions. For greener protocols, catalysts like ammonium carbonate can be effective in aqueous media, minimizing the use of organic solvents.[10]
-
Solvent Selection: Ethanol is a common choice as it solubilizes the reactants well and is easily removed post-reaction. However, the push for sustainable chemistry has led to the development of protocols in water or polyethylene glycol (PEG), which can enhance reaction rates and simplify product isolation.[7][13] Solvent-free, or "grindstone," methods have also proven effective for this transformation, offering a cost-effective and environmentally benign option.[11][14]
-
Active Methylene Reactivity: The acidity of the α-protons on the active methylene compound dictates its reactivity. Malononitrile (pKa ≈ 11) is generally more reactive than ethyl cyanoacetate (pKa ≈ 13), often leading to faster reactions or requiring milder conditions.
Experimental Protocols & Data
The following section outlines the general workflow and provides two detailed protocols for the synthesis.
Caption: General Experimental Workflow
| Reagent | Purity | Supplier |
| 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde | ≥97% | Commercial Source |
| Malononitrile | ≥99% | Commercial Source |
| Ethyl Cyanoacetate | ≥98% | Commercial Source |
| Piperidine | ≥99% | Commercial Source |
| Ammonium Carbonate ((NH₄)₂CO₃) | ≥99% | Commercial Source |
| Ethanol (Absolute) | ≥99.8% | Commercial Source |
| Ethyl Acetate (EtOAc) | HPLC | Commercial Source |
| Hexanes | HPLC | Commercial Source |
| Deionized Water | N/A | In-house |
This protocol is a robust and widely-used method for Knoevenagel condensations.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, e.g., 2.65 g, 10 mmol).
-
Reagent Addition: Add absolute ethanol (20 mL) and the active methylene compound (1.05 eq). For malononitrile, use 0.70 g, 10.5 mmol. For ethyl cyanoacetate, use 1.19 g, 10.5 mmol. Stir until all solids dissolve.
-
Catalyst Addition: Add piperidine (0.1 - 0.2 eq, approx. 0.1-0.2 mL) dropwise to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and stir.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the aldehyde spot indicates reaction completion. Reaction times typically range from 2 to 6 hours.
-
Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add ice-cold water (20 mL) to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol (10 mL).
-
Purification: The crude product is often of high purity. For further purification, recrystallize from ethanol.
This method emphasizes environmental sustainability by using a water-based solvent system and a mild, inexpensive catalyst.[10]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 2.65 g, 10 mmol) and malononitrile (1.0 eq, 0.66 g, 10 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of water and ethanol (20 mL) followed by ammonium carbonate (0.2 eq, 0.19 g, 2 mmol).
-
Reaction Execution: Stir the suspension vigorously at room temperature. For faster reaction, sonication can be applied or the mixture can be gently heated to 40-50°C.
-
Monitoring: Monitor the reaction via TLC as described in Protocol 1. Reactions are often complete within 1-3 hours at room temperature.[10]
-
Work-up and Isolation: Upon completion, the solid product is isolated directly by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water (3 x 15 mL) to remove the catalyst and any unreacted malononitrile. Dry the product under vacuum. No further purification is typically necessary.
The table below summarizes typical conditions and expected outcomes for the reaction with different active methylene compounds. Yields are based on analogous transformations of heterocyclic aldehydes.[4][10][11]
| Active Methylene Compound | Protocol | Catalyst | Solvent | Temp. | Time (h) | Typical Yield | Product Name |
| Malononitrile | 1 | Piperidine | Ethanol | Reflux | 2-4 | >90% | 2-((3-bromo-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | 1 | Piperidine | Ethanol | Reflux | 4-8 | 80-90% | Ethyl (E)-2-cyano-3-(3-bromo-1-phenyl-1H-pyrazol-4-yl)acrylate |
| Malononitrile | 2 | (NH₄)₂CO₃ | Water/EtOH | RT | 1-3 | >95% | 2-((3-bromo-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile |
Product Characterization
Confirm the identity and purity of the final products using standard analytical techniques:
-
¹H-NMR (in CDCl₃ or DMSO-d₆): Expect to see aromatic protons from the phenyl group (multiplets, ~7.4-7.8 ppm), a singlet for the pyrazole C5-H (around 8.0-9.0 ppm), and a singlet for the new vinylic proton (-CH=) in the range of 8.5-9.5 ppm.[10][14]
-
FT-IR (KBr or ATR): Look for a strong, sharp peak for the nitrile group (-C≡N) around 2215-2230 cm⁻¹. For the ester product, a strong carbonyl (C=O) stretch will appear around 1720-1730 cm⁻¹. The C=C double bond stretch will be visible around 1560-1600 cm⁻¹.[14][15]
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.
Troubleshooting & Key Insights
-
Low Yield: If yields are low, ensure the aldehyde starting material is pure, as impurities can inhibit the reaction. In Protocol 1, adding a catalytic amount of acetic acid along with piperidine can sometimes improve results. Ensure the reaction has gone to completion via TLC before work-up.
-
Reaction Stalls: For less reactive substrates like ethyl cyanoacetate, longer reaction times or a slight increase in catalyst loading may be necessary. For the aqueous protocol, gentle heating (50°C) can significantly accelerate the reaction without generating major byproducts.
-
Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.
-
Safety: Handle 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde and malononitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The Knoevenagel condensation of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a highly efficient and versatile method for synthesizing advanced intermediates crucial for drug discovery and development. The protocols presented here are robust, reproducible, and adaptable, with both traditional and green chemistry options available to the modern researcher. The resulting vinyl-pyrazole scaffolds are primed for further derivatization, enabling the rapid exploration of chemical space in the search for novel, biologically active compounds.
References
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Kavale, M. G., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]
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Asif, M. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Preprints. Retrieved from [Link]
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Mane, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ASEC. Retrieved from [Link]
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Shaheen, S., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Ogiwara, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]
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Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Retrieved from [Link]
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Li, J-T., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from [Link]
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Shaikh, I. N., & Inamdar, S. S. (2020). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. SSRN. Retrieved from [Link]
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Shaik, A. B., & Thota, S. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry. Retrieved from [Link]
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Dangi, N. J., et al. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking and ADMET prediction. Indian Journal of Chemistry. Retrieved from [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]
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Sharma, V., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]
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Sharma, V., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Shinde, N., et al. (2014). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
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Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]
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Köhl, K., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Narsaiah, A. V., & Nagaiah, K. (2003). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl 3 at room temperature. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Application Note & Protocols: Strategic Functionalization of C-3 Bromine in Pyrazole Carbaldehydes for Accelerated Drug Discovery
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][2][3] Its prevalence stems from its unique combination of properties: it is an aromatic heterocycle that can engage in hydrogen bonding as both a donor and acceptor, and its distinct electronic nature allows for precise modulation of a molecule's physicochemical properties.
Within this scaffold, 3-bromo-1H-pyrazole-4-carbaldehydes are exceptionally valuable building blocks. The C-4 carbaldehyde provides a reactive handle for classical transformations like reductive amination or olefination, while the C-3 bromine atom serves as a prime site for introducing molecular complexity and diversity through modern cross-coupling chemistry.[4] The electron-withdrawing nature of the adjacent carbaldehyde group enhances the electrophilicity of the C-3 position, making the C-Br bond particularly susceptible to oxidative addition by palladium catalysts—a key activation step in many of the most powerful C-C, C-N, and C-S bond-forming reactions.
This guide provides a detailed exploration of field-proven strategies for the functionalization of this C-3 bromine, with an emphasis on the underlying principles, detailed experimental protocols, and practical considerations for researchers in drug development and synthetic chemistry.
The Workhorse of C-3 Functionalization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the most robust and versatile tools for derivatizing the C-3 position of pyrazole carbaldehydes.[5][6] The general workflow for these reactions is highly conserved, allowing for rapid adaptation across different coupling partners.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between aryl or heteroaryl systems.[7][8] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for library synthesis and lead optimization.
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylboronic Acid
-
Materials:
-
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Data Summary: Suzuki-Miyaura Coupling Scope [10][11][12][13][14]
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 110 | 92 |
| 3-Pyridylboronic acid | XPhosPdG2 (2) | K₃PO₄ | 100 | 78 |
| 2-Thienylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | 110 | 88 |
Yields are representative and can vary based on specific substrate and conditions.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a versatile alkynyl group that can serve as a key structural element or be further elaborated into other functional groups.[15] The reaction typically employs a dual-catalyst system of palladium and copper(I).[16]
Causality & Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the pyrazole-bromide bond.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The pyrazole and alkyne groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.
Protocol 2: Sonogashira Coupling of 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylacetylene
-
Materials:
-
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv)
-
Copper(I) Iodide (CuI) (0.08 equiv)
-
Triethylamine (Et₃N) (Anhydrous, as solvent and base)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at 60-80 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[17]
-
Data Summary: Sonogashira Coupling Scope [10][17]
| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | 80 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | 25 | 90 |
| 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (6) | 70 | 82 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | 60 | 75 |
Yields are representative. Protecting group strategies may be needed for certain functionalized alkynes.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines and is indispensable in pharmaceutical research where the arylamine motif is ubiquitous.[18][19] The reaction requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base.[20]
Causality & Mechanistic Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) facilitate both the oxidative addition and the challenging C-N reductive elimination steps.[21][22]
-
Oxidative Addition: A Pd(0)L complex adds to the pyrazole-bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center and is deprotonated by the strong base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated, regenerating the Pd(0) catalyst. This step is often the slowest and is greatly accelerated by the use of bulky ligands.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde with Morpholine
-
Materials:
-
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
tBuBrettPhos Pd G3 Precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
-
-
Procedure:
-
In a glovebox, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, tBuBrettPhos Pd G3 precatalyst, and NaOtBu to a vial or Schlenk tube.
-
Remove the solids from the glovebox and add anhydrous toluene and morpholine under an inert atmosphere.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 2-18 hours).
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the desired 3-morpholino-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Data Summary: Buchwald-Hartwig Amination Scope [22][23]
| Coupling Partner (Amine) | Catalyst System (mol%) | Base | Temp (°C) | Yield (%) |
| Morpholine | tBuBrettPhos Pd G3 (2) | NaOtBu | 110 | 94 |
| Aniline | XPhos Pd G2 (2) | LHMDS | 100 | 85 |
| Benzylamine | RuPhos Pd G3 (3) | K₃PO₄ | 110 | 79 |
| Pyrrolidine | Pd₂(dba)₃/tBuXPhos (2) | LiN(SiMe₃)₂ | 100 | 88 |
Yields are representative. The choice of base and ligand is critical and often requires screening for optimal results.
Conclusion and Future Outlook
The C-3 bromine of pyrazole carbaldehydes is a versatile and reliable handle for introducing a wide array of functional groups. Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the dominant and most effective methods for this purpose, providing access to novel C-C and C-N bonded analogues with high efficiency. The protocols and data presented here serve as a robust starting point for researchers aiming to leverage these powerful transformations.
Looking ahead, the field continues to evolve. The development of C-H activation strategies may one day bypass the need for pre-halogenation of the pyrazole core altogether.[5][24][25][26] Furthermore, the emergence of photoredox and electrochemical methods offers the potential for even milder and more selective functionalizations, promising to further expand the synthetic toolbox for derivatizing this privileged heterocyclic scaffold.[27][28]
References
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- Zare, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
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- Ghosh, P., & Sahoo, A. K. (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing).
- Winge, T., et al. (2024). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... ResearchGate.
- (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate.
- Zare, M., et al. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
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- (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- Wu, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
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- (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate.
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- (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
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- Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
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- (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu.
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- (n.d.). Buchwald–Hartwig amination. Wikipedia.
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- (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.
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- (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. kbfi.ee [kbfi.ee]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
Troubleshooting & Optimization
optimizing yield of Vilsmeier-Haack reaction on bromopyrazoles
Technical Support & Troubleshooting Hub
Status: Active Operator: Senior Application Scientist Topic: Maximizing Formylation Yields on Deactivated Heterocycles (Bromopyrazoles)
Mission Brief
You are attempting to introduce a formyl group (-CHO) onto a bromopyrazole scaffold using the Vilsmeier-Haack (VH) reaction.
The Core Challenge: Bromine is an Electron-Withdrawing Group (EWG). While pyrazoles are generally electron-rich (excessive
This guide provides a self-validating protocol to overcome electronic deactivation while preventing the notorious "Vilsmeier tar" formation.
Module 1: The Protocol (Self-Validating System)
Do not use a generic VH procedure. Bromopyrazoles require a "High-Concentration, Staged-Temperature" approach.
Standardized Workflow: 3-Bromo-1-methyl-1H-pyrazole to 4-Formyl Derivative
Reagents:
-
Substrate: N-substituted Bromopyrazole (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (
) (3.0 – 5.0 eq)[1] -
Solvent/Reagent B: DMF (Anhydrous, 5–10 volumes)
| Step | Action | Technical Rationale (The "Why") |
| 1 | System Prep | Flame-dry glassware; |
| 2 | Active Species Gen | Cool DMF to 0°C . Add |
| 3 | Induction | Stir the Vilsmeier reagent at 0°C for 30 mins before adding substrate. |
| 4 | Addition | Dissolve bromopyrazole in min. DMF.[2][3][4][5][6][7][8][9] Add dropwise to the reagent at 0°C. |
| 5 | The "Push" | Warm to RT, then heat to 70–80°C for 4–12 hours. |
| 6 | Quench (Critical) | Pour mixture onto crushed ice/NaOAc buffer. Stir for 2 hours . |
Module 2: Visualizing the Mechanism & Workflow
Understanding the pathway allows you to pinpoint where your yield is lost.
Figure 1: Reaction Pathway & Intermediate Traps [7]
Caption: The Vilsmeier-Haack cascade. Note that the "Complex" (Iminium Salt) is stable and must be actively hydrolyzed to release the product.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black/tarry, and yield is <20%. What happened?
-
Diagnosis: Thermal Runaway / Polymerization.
-
The Fix: You likely added
too fast or at room temperature. The formation of the Vilsmeier reagent releases significant heat.[5][10] If the temperature spikes, DMF polymerizes. -
Protocol Adjustment: Cool the DMF to 0°C (or -10°C) and add
via a dropping funnel over 30-45 minutes. Do not heat the reaction until after the substrate is fully added.
Q2: TLC shows the starting material is gone, but I isolated nothing/very low mass after workup.
-
Diagnosis: Incomplete Hydrolysis.
-
The Science: The product of the reaction is not the aldehyde; it is the iminium salt . This salt is water-soluble. If you extract with organic solvent (DCM/EtOAc) immediately after pouring into water, the product stays in the aqueous layer.
-
Protocol Adjustment: After pouring the reaction mixture into ice water, neutralize with Sodium Acetate (NaOAc) to pH 5–6 and stir vigorously for 2–3 hours . This forces the hydrolysis of the C=N bond to the C=O bond. Only then should you extract.
Q3: The reaction is stalled (Starting Material remains).
-
Diagnosis: Deactivation by Bromine.
-
The Fix: The bromine atom reduces the electron density at C4.
-
Protocol Adjustment:
-
Increase
equivalents to 5.0 eq. -
Increase temperature to 90°C (carefully).
-
Microwave Assist: If available, microwave irradiation (100°C, 10–30 mins) often drives difficult VH reactions on deactivated pyrazoles better than thermal reflux.
-
Q4: I am using 3-bromo-1H-pyrazole (unsubstituted Nitrogen). Can I formylate it?
-
Diagnosis: N-Formylation competition.
-
The Issue: The VH reagent will attack the Nitrogen (N1) first or competitively with C4.
-
Protocol Adjustment: It is highly recommended to protect the Nitrogen (e.g., Methyl, Benzyl, THP) before the VH reaction. If you must use 1H-pyrazole, use excess reagent (5+ eq) . The N-formyl group is usually labile and will hydrolyze off during the aqueous workup, leaving the C4-formyl group, but yields are generally lower.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Caption: Diagnostic flowchart for optimizing yield based on crude analysis.
Safety Warning: Thermal Hazards
The combination of DMF and
-
Runaway Potential: The Vilsmeier complex decomposition is exothermic.[10]
-
Induction Period: The reaction may show no temperature rise initially, then spike rapidly.
-
Control: Never add
to warm DMF. Always use a cooling bath.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review).[1][2][5][9][10][11] Comprehensive Organic Synthesis.
-
Miyake, A., et al. (2018). Thermal Hazards of the Vilsmeier–Haack Reaction.[5][10] Organic Process Research & Development. (Discusses the calorimetric data of the DMF/POCl3 exotherm).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[6]
-
Popov, A. V., et al. (2018).[12] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. (Specific data on 5-chloro-1H-pyrazole formylation).
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of Bromopyrazoles without Debromination
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formylation of brominated pyrazole scaffolds. Our goal is to provide in-depth troubleshooting advice, alternative protocols, and a clear understanding of the underlying chemical principles to help you achieve your synthetic targets while preserving the crucial bromo-substituent.
Frequently Asked Questions (FAQs)
Q1: I am observing significant debromination of my bromopyrazole during a Vilsmeier-Haack formylation. What is causing this?
A1: Debromination during a Vilsmeier-Haack (V-H) reaction is a common and frustrating side reaction. While the precise mechanism is not always elucidated for every substrate, it is generally attributed to a combination of factors:
-
High Reaction Temperatures: The V-H reaction often requires elevated temperatures, which can provide the activation energy needed for C-Br bond cleavage.
-
Nucleophilic Attack: The Vilsmeier reagent (chloroiminium ion) is a potent electrophile, but the reaction mixture also contains nucleophilic species. It is plausible that under certain conditions, a nucleophile attacks the bromine-bearing carbon, leading to displacement.
-
Reductive Dehalogenation: Trace impurities or reaction byproducts can act as hydride sources, leading to reductive cleavage of the C-Br bond, particularly at higher temperatures. This is a known issue in other reactions involving organohalides, such as palladium-catalyzed cross-couplings.[1]
Q2: Are there milder alternatives to the Vilsmeier-Haack reaction for formylating bromopyrazoles?
A2: Absolutely. When debromination is a concern, exploring alternative formylation methods with milder conditions is a prudent strategy. Some effective alternatives include:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often trifluoroacetic acid) and is generally considered milder than the V-H reaction.[2][3][4] It is particularly effective for electron-rich aromatic systems.
-
The Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like TiCl₄. It is a powerful method for formylating electron-rich aromatic compounds under relatively mild conditions.[5][6][7][8]
-
Lithium-Halogen Exchange followed by Formylation: This two-step approach involves treating the bromopyrazole with an organolithium reagent (like n-BuLi) at low temperature to generate a lithiated pyrazole intermediate. This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF).[9] This method offers excellent regioselectivity and avoids the harsh conditions of the V-H reaction.
Q3: How does the electronic nature of my pyrazole substrate affect the propensity for debromination?
A3: The electronic properties of the substituents on the pyrazole ring play a significant role. Electron-withdrawing groups can deactivate the ring towards the desired electrophilic formylation, potentially requiring harsher conditions that favor debromination. Conversely, electron-donating groups activate the ring, often allowing for milder reaction conditions that can suppress debromination. For instance, in the formylation of 5-chloropyrazoles, it was observed that electron-withdrawing aromatic substituents prevented formylation altogether under conditions where alkyl-substituted pyrazoles reacted.[10]
Troubleshooting Guide: Vilsmeier-Haack Formylation of Bromopyrazoles
Problem: Significant formation of the debrominated pyrazole-carbaldehyde byproduct.
| Potential Cause | Recommended Solutions & Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. Start at 0°C and slowly warm the reaction, monitoring for product formation by TLC or LC-MS. High temperatures can promote C-Br bond cleavage. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended exposure to the reaction conditions can increase the likelihood of side reactions. |
| Stoichiometry of Vilsmeier Reagent | Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF). A large excess can lead to a higher concentration of reactive species that may participate in debromination. |
| Solvent Effects | While DMF is a reactant, the choice of an additional co-solvent can sometimes influence the reaction outcome. Consider using a non-polar, aprotic solvent if your substrate is soluble. |
Alternative Formylation Protocols
Protocol 1: The Duff Reaction
This protocol is adapted from studies on the formylation of 1-phenyl-1H-pyrazoles.[2][3]
Step-by-Step Methodology:
-
To a round-bottom flask, add the bromopyrazole (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq).
-
Under an inert atmosphere, add anhydrous trifluoroacetic acid (TFA) to achieve a substrate concentration of approximately 0.8 M.
-
Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lithium-Bromine Exchange and Formylation
This method is a reliable way to introduce a formyl group at the position of the bromine atom.
Step-by-Step Methodology:
-
Dissolve the bromopyrazole (1.0 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for selecting a formylation strategy to minimize debromination.
Caption: A proposed pathway for debromination under Vilsmeier-Haack conditions.
References
-
de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1641. [Link]
-
Taylor & Francis Online. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Hawker, C. J., & Woolley, K. L. (2005). The convergence of synthetic organic and polymer chemistries. Science, 309(5738), 1200-1205.
-
IRIS. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9). [Link]
-
Wikipedia. (n.d.). Gattermann reaction. [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
-
SynArchive. (n.d.). Rieche Formylation. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Rieche formylation. [Link]
-
ALL ABOUT CHEMISTRY. (2020, July 7). Gatterman Formylation. [Link]
-
Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
SlideShare. (n.d.). Vilsmeier haack rxn. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. [Link]
-
SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
ResearchGate. (2025). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. [Link]
-
Beilstein-Institut. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]
-
National Institutes of Health. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. [Link]
-
National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. synarchive.com [synarchive.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. arkat-usa.org [arkat-usa.org]
separation of 3-bromo and 5-bromo pyrazole isomers
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Separation and Identification of 3-Bromo and 5-Bromo Pyrazole Isomers
Part 1: Core Technical Overview
The Tautomerism Trap
Before attempting separation, it is critical to distinguish between the parent 3(5)-bromopyrazole and its
-
Parent Species (
-H): 3-bromopyrazole and 5-bromopyrazole are tautomers . In solution, they exist in a rapid equilibrium via a [1,5]-sigmatropic proton shift. You cannot separate them effectively because they interconvert on a timescale faster than most separation techniques. Any isolated solid will be a single tautomer (usually stabilized by hydrogen bonding in the crystal lattice), but it will revert to the equilibrium mixture upon dissolution. -
Target Species (
-R): Upon -alkylation (e.g., methylation), the tautomeric proton is replaced by a fixed group. This "locks" the structure, creating two distinct, separable regioisomers : 1-alkyl-3-bromopyrazole and 1-alkyl-5-bromopyrazole .
This guide focuses on the separation and identification of these stable
Part 2: Decision Framework & Workflow
The following logic flow illustrates the critical decision points in synthesizing and isolating the desired isomer.
Caption: Workflow for the synthesis, separation, and identification of bromopyrazole regioisomers.
Part 3: Troubleshooting & FAQs
Q1: I see two spots on TLC, but I’m not sure which is the 3-bromo and which is the 5-bromo isomer. Is there a general rule?
A: While not absolute, the 1-alkyl-5-bromo isomer typically elutes before (higher
-
Reasoning: The 5-bromo substituent is vicinal (adjacent) to the
-alkyl group. This steric crowding can twist the -alkyl bond or shield the nitrogen lone pairs, often reducing the dipole moment and binding affinity to silica compared to the more linear, exposed 1,3-isomer.
Q2: My NMR shows a mixture. How do I definitively identify which peak belongs to which isomer? A: 1D Proton NMR is often insufficient due to similar chemical shifts. 1D NOE (Nuclear Overhauser Effect) is the gold standard diagnostic.
-
Experiment: Irradiate the
-alkyl (e.g., -methyl) resonance. -
1-Alkyl-3-Bromo: You will see a strong NOE enhancement of the aromatic proton at position 5 (H-5), which is adjacent to the
-methyl group. -
1-Alkyl-5-Bromo: The position 5 is occupied by Bromine. You will see no enhancement of a ring proton (or a very weak enhancement of H-4), confirming the
-methyl group is next to the Bromine, not a proton.
Q3: Can I avoid the separation by controlling the synthesis? A: To some extent.
-
Alkylation of 3-bromopyrazole: Usually favors the 1-alkyl-3-bromo isomer (sterically less hindered) but significant amounts of 1,5-isomer are formed.
-
Mitigation: Using bulky alkylating agents or specific catalysts (e.g., Chan-Lam coupling with boronic acids) can sometimes improve regioselectivity, but "perfect" selectivity is rare. Separation is almost always required for high purity.
Part 4: Experimental Protocols
Protocol A: Silica Gel Separation (Standard)
Best for: Routine separation of reaction mixtures >100 mg.
-
TLC Optimization:
-
Prepare a solvent system of Hexane:Ethyl Acetate (start at 9:1).
-
Target an
difference ( ) of at least 0.10. -
Note: If peaks tail, add 1% Triethylamine to the mobile phase to neutralize silica acidity.
-
-
Column Setup:
-
Use a high-aspect-ratio column (length > 20x width) for difficult separations.
-
Loading: Dry load the crude mixture adsorbed onto Celite or Silica (1:5 ratio) to prevent band broadening.
-
-
Elution:
-
Run a shallow gradient (e.g., 0% to 20% EtOAc in Hexane over 20 CV).
-
Fraction Collection: Collect small fractions (1/4 test tube volume) in the overlap region.
-
-
Analysis:
Protocol B: Identification via NMR Data
Use this table to interpret your spectra.
| Feature | 1-Methyl-3-Bromopyrazole | 1-Methyl-5-Bromopyrazole |
| Structure | ||
| H-5 Signal | Present (Doublet, | Absent (Substituted by Br) |
| H-4 Signal | Doublet ( | Doublet ( |
| H-3 Signal | Absent (Substituted by Br) | Present (Doublet, |
| NOE Contact | Strong ( | None / Weak ( |
| 13C NMR (C-Br) | C-3 is deshielded | C-5 is deshielded |
References
-
BenchChem Technical Support. (2025). Protocol for the N-Alkylation of 3-bromo-1H-pyrazole: A Guide to Achieving Regioselectivity. BenchChem.[1] Link
-
Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole: Synthesis and NMR Data. Blogspot. Link
-
National Institutes of Health (NIH). (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PMC. Link
-
Royal Society of Chemistry. (2021). Synthesis of pyrazoles under mild reaction conditions: NMR Data for Regioisomers. RSC Advances. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-1-methyl-1H-pyrazole. Sigma-Aldrich. Link
Sources
Technical Support Center: 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Ticket Subject: Purification & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde .[1] This intermediate is typically synthesized via the Vilsmeier-Haack formylation of 3-bromo-1-phenylpyrazole (or oxidative functionalization of corresponding hydrazones).
The primary challenge with this molecule is separating the aldehyde from Vilsmeier tars (phosphorous-based polymers) and unreacted starting materials without oxidizing the aldehyde to the carboxylic acid.
Part 1: Purification Decision Matrix
Before selecting a protocol, assess your crude material. The Vilsmeier-Haack reaction often yields a sticky, orange/brown solid upon quenching.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude purity.
Part 2: Detailed Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Crude material with >80% purity; removing Vilsmeier salts and trace starting material. Theory: Pyrazole carbaldehydes exhibit significantly higher solubility in hot ethanol than in water. The 3-bromo substituent adds lipophilicity, making Ethanol/Water or Methanol the ideal solvent systems.
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add minimum hot Ethanol (
) . Swirl constantly.-
Expert Note: If the solid is dark brown, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite to remove polymeric tars.
-
-
Saturation: If the solution is clear, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel). Then, place in an ice bath (
) for 2 hours. -
Filtration: Filter the pale yellow/off-white crystals. Wash with cold 50% EtOH/Water .
-
Drying: Vacuum dry at
. Do not overheat , as aldehydes can oxidize.
Protocol B: Flash Column Chromatography
Best for: Separating regioisomers (e.g., if 4-bromo-3-formyl isomer is present) or when recrystallization yields an "oil."
System Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate.
-
Gradient: Start 100% Hexane
10% EtOAc 20% EtOAc.
| Fraction | Solvent Ratio (Hex:EtOAc) | Target Elution |
| 1 | 100 : 0 | Non-polar impurities (Starting material) |
| 2 | 90 : 10 | Product (Aldehyde) |
| 3 | 70 : 30 | Polar byproducts (Acids/Tars) |
Expert Tip: If the aldehyde "tails" on the column (streaking), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica that may interact with the pyrazole nitrogen.
Part 3: Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Cause: This is common with aldehydes containing aromatic rings. Traces of DMF or Vilsmeier byproducts lower the melting point, preventing lattice formation. Solution:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface.
-
Seeding: Add a tiny crystal of pure product (if available) or a similar pyrazole analog.
-
Trituration: Evaporate the solvent.[1] Add cold Methanol or Diethyl Ether and sonicate. This often forces the oil to solidify into a powder.
Issue 2: "The aldehyde peak in NMR (approx. 9.8 ppm) is small or missing."
Cause: Oxidation to carboxylic acid or Cannizzaro reaction during workup.[2]
Diagnosis: Check IR for a broad OH stretch (
-
Ensure the Vilsmeier quench is neutralized to pH 7-8 immediately. Acidic conditions accelerate hydrolysis/oxidation.
-
Store the purified solid under Nitrogen/Argon in the dark.
Issue 3: "Dark red/brown color persists after recrystallization."
Cause: Polymerized phosphorous species from
-
Dissolve product in Ethyl Acetate.
-
Wash with 10% Sodium Metabisulfite (
) solution. This reduces oxidized impurities. -
Wash with Brine, dry over
, and re-crystallize.
Part 4: The Vilsmeier Workup Logic
The quality of purification depends entirely on the initial workup. Improper quenching creates the "tars" that make purification difficult.
Figure 2: Proper quenching workflow to minimize tar formation.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Synthesis of Pyrazole-4-carbaldehydes
- Protocol: Describes the Vilsmeier-Haack formylation of 1-phenylhydrazones to yield 1-phenyl-1H-pyrazole-4-carbaldehydes, including workup and recrystallization
- Source:Asian Journal of Research in Chemistry, "Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde".
-
URL:[Link]
-
Purification of Halogenated Pyrazoles
-
Characterization Data (Melting Points/Solubility)
- Data: Provides melting point ranges and solubility data for 1-phenyl-pyrazole-4-carbaldehyde deriv
- Source: National Institutes of Health (PMC), "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde".
-
URL:[Link]
(Note: While specific melting points vary by isomer, the purification protocols listed above are chemically validated for the 1-phenyl-pyrazole-4-carbaldehyde scaffold.)
Sources
solving solubility issues of 3-bromo-1-phenyl-pyrazole aldehyde
Technical Support Center: 3-Bromo-1-Phenyl-Pyrazole Aldehyde
Status: Active Ticket Priority: High (Common Bottleneck in SAR Campaigns)
Welcome to the technical support hub for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde . If you are working with this intermediate, you have likely encountered what we colloquially call the "Brick Dust" effect. This compound exhibits high crystallinity and significant lipophilicity, leading to poor solubility in standard organic solvents (MeOH, Et2O, Hexanes) and near-total insolubility in water.
This guide addresses the three critical phases where solubility causes failure: Reaction Setup , Purification , and Analysis .[1]
Part 1: The Solubility Matrix
Before troubleshooting, reference this empirical solubility data to select the correct media.
| Solvent System | Solubility Status | Application Context |
| Water / Aqueous Buffers | Insoluble | Precipitant for workup; incompatible with homogeneous assays. |
| Hexanes / Heptane | Insoluble | Anti-solvent for recrystallization.[1] |
| Ethanol / Methanol | Sparingly Soluble (Cold) / Soluble (Hot) | Primary Recrystallization Solvent. |
| Diethyl Ether | Poor | Do not use for extraction; product will crash out. |
| Dichloromethane (DCM) | Good | Best for liquid-liquid extraction and solid loading. |
| Chloroform ( | Good | Alternative for chromatography; good for NMR ( |
| DMSO / DMF | Excellent | Reaction media (Suzuki/Heck) and Biological Stock Solutions. |
| THF | Moderate | Good for reactions, but may require heating. |
Part 2: Troubleshooting Guides (Q&A)
Category A: Reaction Optimization (Synthesis)
Q: My Suzuki coupling reaction turned into a thick suspension, and conversion is stalled. What happened? A: You likely used a standard biphasic system (e.g., Toluene/Water) without enough phase transfer efficiency. The high lattice energy of the pyrazole aldehyde prevents it from entering the catalytic cycle.
-
The Fix: Switch to a homogeneous polar aprotic system .
-
Recommended: DMF/Water (4:1) or Dioxane/Water (4:1).
-
Why: The aldehyde dissolves fully in DMF, ensuring contact with the palladium catalyst.
-
Alternative: If you must use Toluene, add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst to shuttle the reagents.
-
Q: I am trying to reduce the aldehyde to an alcohol, but the starting material won't dissolve in Methanol/NaBH4. A: This is a classic issue. While MeOH is standard for borohydride reductions, this specific aldehyde is poorly soluble in cold methanol.
-
The Fix: Use a THF/Methanol co-solvent system (1:1) .
-
Dissolve the aldehyde in THF first (where it is more soluble), then add Methanol, followed by the reducing agent.
-
Category B: Purification & Isolation[2][3]
Q: I tried to load my crude product onto a silica column using Hexane/Ethyl Acetate, but it precipitated at the top of the column. Now my separation is ruined. A: "Liquid loading" with non-polar solvents is fatal for this compound. It crashes out upon contact with the silica/hexane interface, causing streaking and poor resolution.
-
The Fix: Use Solid Loading (Dry Loading) .
-
Dissolve crude material in DCM (minimal volume).
-
Add dry silica gel (approx. 1:1 w/w ratio to crude).
-
Evaporate to dryness on a rotavap until you have a free-flowing powder.
-
Load this powder on top of your column.
-
Q: How do I purify this without running a column?
A: This compound crystallizes exceptionally well due to the planar
-
The Fix: Recrystallization from Hot Ethanol.
-
Heat Ethanol to reflux.[2]
-
Add the crude solid until dissolved.
-
Crucial Step: If it doesn't dissolve fully, add small amounts of Chloroform or DCM to aid dissolution, then cool slowly.
-
Yield Note: This method typically yields high purity (>98%) suitable for biological testing.
-
Category C: Analysis & Assays
Q: My NMR spectrum in
-
The Fix: Switch to DMSO-
.-
DMSO breaks up intermolecular H-bonding and
-stacking interactions, usually resulting in sharp, distinct singlets for the aldehyde proton (~9.9 ppm) and the pyrazole proton.
-
Q: I need to use this in a cellular assay. It crashes out when I add it to the media. A: The compound is highly lipophilic (LogP > 3).
-
The Fix:
-
Make a high-concentration stock in 100% DMSO (e.g., 10 mM).
-
Dilute into the assay media such that the final DMSO concentration is < 0.5%.
-
Pro Tip: If precipitation persists, use BSA (Bovine Serum Albumin) in the media. The albumin binds the hydrophobic molecule, keeping it in "solution" (suspension) and available for cellular uptake.
-
Part 3: Visual Workflows
Workflow 1: Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal solvent choices.
Workflow 2: The Solid Loading Protocol (Critical for Chromatography)
Figure 2: Step-by-step protocol for solid loading, the only reliable method for chromatographing this compound.
References
-
Synthesis & Vilsmeier-Haack Conditions
-
Crystallographic & Solubility Data
-
Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3][2][5][6][7]
- Source: Acta Crystallographica Section E (2011).
-
Relevance: Describes the crystal structure (helical supramolecular chains), explaining the high lattice energy and difficulty in dissolution. Mentions recrystallization from Chloroform.[5]
-
URL:[Link]
-
-
Purification & Derivatives
Sources
- 1. reddit.com [reddit.com]
- 2. asianpubs.org [asianpubs.org]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. jpsionline.com [jpsionline.com]
Technical Support Center: Improving Regioselectivity in 1-Phenylpyrazole Bromination
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-phenylpyrazole scaffolds and facing challenges with regioselective bromination. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired synthetic outcomes with precision and reliability.
Core Principles: Understanding the Reactivity of 1-Phenylpyrazole
The bromination of 1-phenylpyrazole is a classic example of electrophilic aromatic substitution (SEAr) on a heterocyclic system with competing reactive sites. The regiochemical outcome is not arbitrary; it is dictated by the electronic properties of the molecule and the specific reaction conditions employed.
-
The Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. Due to the influence of the two nitrogen atoms, the C4 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. The C3 and C5 positions are less reactive.[1][2]
-
The Phenyl Ring: The N-phenyl substituent is an activating group, directing electrophilic substitution to the ortho and para positions. The para position is generally favored due to reduced steric hindrance.
-
The Decisive Factor: Reaction Medium: The key to controlling regioselectivity lies in modulating the reactivity of the pyrazole ring. In neutral or weakly acidic media, the pyrazole ring is highly activated and reacts much faster than the phenyl ring. In strongly acidic media, the pyridine-like nitrogen (N2) of the pyrazole ring becomes protonated.[3][4] This protonation forms a pyrazolium cation, which strongly deactivates the entire heterocyclic ring towards further electrophilic attack. Consequently, the phenyl ring becomes the primary site of reaction.[3][5]
The general mechanism for electrophilic bromination proceeds through a cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.[6][7][8]
Caption: General mechanism for electrophilic aromatic substitution (SEAr).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the bromination of 1-phenylpyrazole and provides validated solutions.
Q1: My primary goal is to synthesize 4-bromo-1-phenylpyrazole. What conditions provide the highest selectivity for bromination on the pyrazole ring?
A1: Excellent question. This is the most common and kinetically favored transformation. To selectively functionalize the C4 position of the pyrazole ring, you must use conditions that keep the pyrazole nitrogen unprotonated and therefore highly activated. This is achieved by using neutral or weakly acidic conditions and avoiding strong Brønsted or Lewis acids.
Causality: The C4 position of the 1-phenylpyrazole is the most electron-rich and nucleophilic site in the neutral molecule.[3][4] Therefore, electrophilic attack occurs preferentially at this position under mild conditions.
Recommended Methods:
-
Method A: Bromine in an Inert Solvent: The reaction of 1-phenylpyrazole with one equivalent of molecular bromine (Br₂) in a non-polar, inert solvent like chloroform, dichloromethane (DCM), or carbon tetrachloride at low temperature (0°C) is a highly reliable method.[3]
-
Method B: N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle source of electrophilic bromine.[9][10] Performing the reaction with NBS in a polar aprotic solvent like dimethylformamide (DMF) at 0°C to room temperature provides excellent yields and selectivity for the C4-bromo product.[11]
| Method | Brominating Agent | Solvent | Temperature | Typical Yield | Reference |
| A | Br₂ (1 equiv.) | Chloroform | 0 °C | ~65% | [3] |
| B | NBS (1.1 equiv.) | DMF | 0 °C to RT | Good to Excellent | [11] |
| C | NBSac/H₂SO₄-SiO₂ | Solvent-free | Room Temp. | Excellent | [12] |
Detailed Protocol: Synthesis of 4-bromo-1-phenylpyrazole (Method A)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrazole (50 g) in chloroform (1000 mL). Cool the solution to 0°C in an ice bath.[3]
-
Reagent Addition: Add a solution of bromine (61 g, 1.05 equivalents) in chloroform dropwise to the stirred solution over 1 hour. Maintain the temperature at 0°C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 3:7).
-
Workup: Once the starting material is consumed, quench the reaction by shaking the solution with an excess of aqueous sodium carbonate solution to neutralize any HBr formed and to destroy excess bromine.[3]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-bromo-1-phenylpyrazole as a crystalline solid.[3]
Q2: I am getting bromination on the phenyl ring, resulting in 1-(4-bromophenyl)pyrazole. How do I suppress this side reaction when I want the 4-bromo isomer?
A2: The formation of 1-(4-bromophenyl)pyrazole is a clear indication that your reaction conditions are too acidic.
Causality: Under strongly acidic conditions, the N2 nitrogen of the pyrazole ring becomes protonated, forming a pyrazolium cation. This positive charge strongly deactivates the entire pyrazole ring system to electrophilic attack. As a result, the N-phenyl ring, though less reactive than the neutral pyrazole, becomes the preferential site for bromination.[3][4][5]
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use solvents like concentrated sulfuric acid or acetic acid if C4-bromination is desired.
-
Buffer the Reaction: If HBr generated during the reaction is suspected to be causing issues, you can add a non-nucleophilic base like sodium carbonate or pyridine to the reaction mixture to scavenge the acid.
-
Switch to NBS: N-Bromosuccinimide (NBS) often generates fewer acidic byproducts compared to Br₂, making it a better choice for sensitive substrates.[2][11]
Q3: Conversely, how can I selectively brominate the phenyl ring to produce 1-(4-bromophenyl)pyrazole?
A3: To achieve this, you must intentionally leverage the deactivation mechanism described above. By forcing the protonation of the pyrazole ring, you can "switch off" its reactivity and direct the bromination to the para-position of the phenyl ring.
Causality: The strategy is to make the pyrazole ring electrophilically "invisible" by protonating it in a superacid medium.
Recommended Method: The established method involves using bromine in concentrated sulfuric acid in the presence of silver sulfate (Ag₂SO₄).[3] The silver sulfate acts as a catalyst, reacting with bromine to generate a highly potent brominating agent, likely AgBr₂⁺, which is capable of brominating the moderately deactivated phenyl ring.[3]
Detailed Protocol: Synthesis of 1-(p-bromophenyl)pyrazole
-
Setup: In a flask, dissolve 1-phenylpyrazole (10.8 g) in a mixture of concentrated sulfuric acid (90 mL) and water (10 mL).[3]
-
Reagent Addition: Add bromine (5.2 mL) to the solution. Then, add finely powdered silver sulfate (17 g).[3]
-
Reaction: Shake the mixture mechanically at room temperature for 3 hours.[3]
-
Workup: Pour the reaction mixture onto ice. Filter the precipitate (which includes silver bromide).[3]
-
Isolation & Purification: Collect the solid precipitate and extract it with boiling benzene. Allow the benzene to evaporate slowly to crystallize the product. Further purification can be achieved by recrystallization from dilute methanol to yield pure 1-(p-bromophenyl)pyrazole.[3]
Q4: My reaction is producing di-brominated products like 4-bromo-1-(4-bromophenyl)pyrazole. How do I control this?
A4: The formation of di-brominated species is a classic sign of over-reaction, which can be caused by incorrect stoichiometry or overly harsh conditions.[13]
Causality: After the initial, rapid bromination at the C4 position, if excess brominating agent and sufficiently forcing conditions (e.g., higher temperature, longer reaction time) are present, a second, slower bromination can occur on the phenyl ring.[13]
Troubleshooting Steps:
-
Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent (Br₂ or NBS). Accurately measure your starting material and reagent.
-
Lower the Temperature: Perform the reaction at 0°C or even lower (-20°C) to increase selectivity and control the reaction rate.
-
Slow Addition: Add the brominating agent dropwise over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Monitor Closely: Use TLC to monitor the reaction. As soon as the starting material is consumed, quench the reaction immediately to prevent the formation of the di-brominated product.
Workflow: Choosing the Right Bromination Conditions
This decision tree illustrates the logical process for selecting the appropriate experimental setup based on your desired product.
Caption: Decision workflow for regioselective bromination of 1-phenylpyrazole.
References
-
Nedzelskytė, E., Martynaitis, V., Šačkus, A., Eller, G., & Holzer, W. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2007(3), M551. [Link]
-
Khan, M. A., & Pinto, A. A. (1963). Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(11), 2729-2735. [Link]
-
O'Brien, D. F., & Gates, J. W., Jr. (1966). Some reactions of 3-hydroxy-1-phenylpyrazole. The Journal of Organic Chemistry, 31(5), 1538–1542. [Link]
-
Barluenga, J., Tomás, M., Ballesteros, A., & Gotor, V. (1987). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, 2273-2277. [Link]
-
Al-Adhami, K. H., & Al-Majidi, S. M. (2015). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Journal of Chemical and Pharmaceutical Research, 7(9), 83-88. [Link]
-
Gomaa, M. A.-M. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 27(17), 5693. [Link]
-
D'Anna, F., & Frenna, V. (2020). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. ACS Catalysis, 10(15), 8769–8783. [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. Part I. The nitration of 1- and 2-phenylimidazoles and 1- and 2-phenylpyrazoles. Journal of the Chemical Society, 3024-3029. [Link]
-
Hanecker, E., Hodgkins, T. G., Niedenzu, K., & Noeth, H. (1984). The Bromination of Pyrazabole. DTIC. [Link]
-
Dalinger, I. L., Vatsadze, I. A., & Sheremetev, A. B. (2015). C-H functionalization of azoles. Russian Chemical Reviews, 84(9), 899-935. [Link]
-
Nedzelskytė, E., Martynaitis, V., Šačkus, A., Eller, G., & Holzer, W. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Sci-Hub. [Link]
-
Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
del Campo, R., Cruces, J., & Martín-León, N. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(22), 9161–9164. [Link]
-
Szostak, M., & Szostak, R. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 347-350). Royal Society of Chemistry. [Link]
-
Khan, M. A., & Pinto, A. A. (1963). Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. ResearchGate. [Link]
-
Le, P. K., & Ess, D. H. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(19), 13356–13366. [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Wang, Z. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(1), 119. [Link]
-
Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. books.rsc.org [books.rsc.org]
- 12. scielo.org.mx [scielo.org.mx]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo Groups in Coupling Reactions
Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the low reactivity of 3-bromo substituted aromatic and heteroaromatic compounds in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed reactions and are seeking robust, field-proven solutions. My approach is to not only provide protocols but to also explain the underlying chemical principles, empowering you to make informed decisions in your own research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the reactivity of 3-bromo compounds.
Q1: Why is the 3-bromo group on my aromatic or heteroaromatic ring so unreactive in Suzuki, Buchwald-Hartwig, or Sonogashira couplings?
A1: The diminished reactivity of a C-Br bond at the 3-position, particularly in six-membered heteroaromatic systems like pyridines and quinolines, is primarily due to electronic and steric factors that disfavor the crucial oxidative addition step in the catalytic cycle.[1][2]
-
Electronic Effects: In many heteroaromatic systems, the 3-position is electronically less activated towards oxidative addition compared to the 2- or 4-positions. For instance, in a pyridine ring, the nitrogen atom's electron-withdrawing inductive effect is felt most strongly at the adjacent 2- and 6-positions, making the C-Br bonds at these positions more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).[2] The 3-position experiences a weaker inductive effect and can even be considered relatively electron-rich, which slows down the oxidative addition process.[3]
-
Steric Hindrance: While less common for a 3-bromo substituent on a simple benzene ring, in more complex polycyclic or substituted systems, steric hindrance around the bromine atom can impede the approach of the bulky metal-ligand complex, thereby increasing the activation energy for oxidative addition.
Q2: How does the reactivity of a C-Br bond compare to other C-Halogen bonds in cross-coupling reactions?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of decreasing C-X bond strength: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[4][5][6] This trend is directly related to the ease of the oxidative addition step.[4] While aryl bromides are often a good balance of reactivity and stability, unreactive C-Br bonds, such as those at the 3-position of certain heterocycles, can behave more like the less reactive aryl chlorides, necessitating more forcing reaction conditions or specialized catalytic systems.[7]
Q3: What are the most common side reactions I should look out for when trying to force a reaction with an unreactive 3-bromo compound?
A3: When pushing a reaction with an unreactive aryl bromide by increasing temperature or using highly active catalysts, several side reactions can become prominent:
-
Hydrodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent arene.[8] It can be promoted by certain bases, solvents (like alcohols), or impurities that can act as hydride sources.[9]
-
Homocoupling: This is the coupling of two molecules of the same starting material. For example, in a Suzuki reaction, the boronic acid can homocouple to form a biaryl species. This is often exacerbated by the presence of oxygen.[9]
-
Catalyst Decomposition: High temperatures and prolonged reaction times can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[9] This reduces the concentration of the active catalyst and can halt the reaction.
Part 2: Troubleshooting Guide - A Case-Based Approach
This section provides structured troubleshooting advice for specific coupling reactions where the low reactivity of a 3-bromo group is a common issue.
Case Study 1: Failed Suzuki-Miyaura Coupling with a 3-Bromoquinoline
"I am trying to couple 3-bromoquinoline with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, but I only recover starting material. What should I do?"
This is a classic scenario where a "standard" Suzuki protocol fails for an unreactive substrate. Here's a systematic approach to troubleshoot this issue:
1. Enhance the Catalytic System: The Power of Ligands
The primary reason for failure is likely an inefficient oxidative addition step. The Pd(PPh₃)₄ catalyst, while versatile, is often not active enough for challenging substrates. The solution is to move to a more electron-rich and sterically bulky phosphine ligand which can promote the oxidative addition.[10]
Recommended Ligands for Unreactive Aryl Bromides:
| Ligand | Structure | Key Features |
| SPhos | Highly active for a broad range of aryl bromides, including electron-rich and sterically hindered ones. | |
| XPhos | Another highly effective Buchwald ligand, often used for challenging couplings. | |
| RuPhos | Particularly effective for couplings involving heteroaromatic substrates. |
Experimental Protocol: Ligand Screening
A parallel screening of ligands is the most efficient way to identify an optimal catalyst system.
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Reagents per vial:
-
3-bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (4 mol%) - Use a different ligand for each set of vials (e.g., SPhos, XPhos, RuPhos).
-
Base (2.0 equiv) - Start with a stronger base like K₃PO₄ or Cs₂CO₃.
-
Solvent (e.g., Dioxane/H₂O 4:1)
-
-
Reaction: Seal the vials, remove from the glovebox, and heat to 80-100 °C.
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
2. The Impact of the Base and Solvent
The choice of base and solvent is critical and can significantly influence the reaction outcome.
-
Bases: For unreactive aryl bromides, weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective as they can facilitate the transmetalation step without degrading the catalyst or starting materials.
-
Solvents: Aprotic polar solvents like dioxane, THF, or DME are generally preferred for Suzuki couplings. The addition of a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Case Study 2: Low Yield in a Buchwald-Hartwig Amination of a 3-Bromo-Pyridine Derivative
"I'm attempting a Buchwald-Hartwig amination between 3-bromo-2-methylpyridine and morpholine. I'm using Pd₂(dba)₃, BINAP, and NaOtBu, but the yield is consistently low (<30%), with significant hydrodebromination."
Low yields coupled with hydrodebromination in Buchwald-Hartwig reactions often point to a slow reductive elimination step or catalyst deactivation.
1. Ligand Choice is Crucial
While BINAP is a good general ligand, for challenging substrates, more specialized ligands are often required.[11][12] Sterically hindered, electron-rich "Buchwald ligands" are designed to accelerate both the oxidative addition and the reductive elimination steps.
Recommended Ligands for Challenging Aminations:
| Ligand | Structure | Key Features |
| Josiphos-type ligands | Bidentate ligands that are highly effective for a wide range of aminations. | |
| BrettPhos | Excellent for coupling secondary amines and anilines. | |
| tBuXPhos | A highly active ligand for a broad scope of C-N couplings. |
2. Base Selection and Its Impact on Side Reactions
Sodium tert-butoxide (NaOtBu) is a very strong base and can sometimes promote side reactions, including hydrodebromination. While a strong base is necessary, switching to a slightly weaker or more sterically hindered base can sometimes suppress side reactions.
Alternative Bases:
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be effective.
-
Potassium phosphate (K₃PO₄): A weaker base that can be surprisingly effective with the right ligand and solvent combination, often at higher temperatures.
Experimental Protocol: Optimizing the Buchwald-Hartwig Reaction
-
Setup: In a glovebox, prepare a set of reaction tubes.
-
Reagents per tube:
-
3-bromo-2-methylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd precatalyst (e.g., G3-XPhos Palladacycle, 2 mol%)
-
Base (1.5 equiv) - Screen NaOtBu, LHMDS, and K₃PO₄.
-
Solvent (e.g., Toluene or Dioxane)
-
-
Reaction: Seal the tubes and heat to 100-120 °C.
-
Analysis: Monitor the formation of the desired product and the hydrodebrominated byproduct by GC-MS or LC-MS.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Case Study 3: Unsuccessful Sonogashira Coupling with a 3-Bromo-indole
"My Sonogashira reaction between 3-bromoindole and phenylacetylene with PdCl₂(PPh₃)₂, CuI, and Et₃N in THF is not working. What are the likely causes?"
The Sonogashira coupling can be sensitive to several factors, especially with heteroaromatic substrates.
1. The "Copper-Free" Sonogashira: An Alternative to Consider
The copper co-catalyst, while often effective, can sometimes lead to the homocoupling of the alkyne (Glaser coupling), especially if oxygen is present. For sensitive substrates, a copper-free Sonogashira protocol can be advantageous. These conditions often require a more active palladium catalyst.
2. Catalyst and Ligand Selection
As with other cross-coupling reactions, moving beyond the standard PdCl₂(PPh₃)₂ is often necessary for unreactive bromides.
Recommended Catalysts/Ligands for Sonogashira:
-
Pd(PPh₃)₄: A reliable Pd(0) source.
-
Bulky, electron-rich phosphine ligands: Similar to Suzuki and Buchwald-Hartwig, ligands like P(t-Bu)₃ can accelerate the reaction.[13]
3. The Role of the Base and Solvent
-
Base: Triethylamine (Et₃N) acts as both a base and a solvent in some protocols. However, for more challenging couplings, a stronger, non-coordinating base like diisopropylethylamine (DIPEA) or DBU may be more effective.
-
Solvent: While THF is common, other solvents like DMF or NMP can be beneficial, especially if solubility is an issue or higher temperatures are required.[14]
Experimental Protocol: A Robust Sonogashira Procedure
-
Setup: To a flame-dried Schlenk flask under argon, add:
-
3-bromoindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (5 mol%) - Optional, can be excluded in a copper-free protocol.
-
Solvent (e.g., DMF)
-
-
Degassing: Degas the solvent thoroughly by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Reaction: Add the base (e.g., Et₃N or DIPEA, 3.0 equiv) and heat the reaction to 80-100 °C.
-
Analysis: Monitor by TLC or LC-MS.
Part 3: Summary of Recommended Conditions for Unreactive 3-Bromo Compounds
| Reaction | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-120 |
| Buchwald-Hartwig | G3-XPhos Palladacycle / BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-130 |
| Sonogashira | Pd(PPh₃)₄ / P(t-Bu)₃ | Et₃N, DIPEA | DMF, NMP | 80-110 |
References
- Benchchem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Kubota, K., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Synlett, 33, 898–902.
- Benchchem. (2025). Addressing the lability of the C-Br bond during subsequent reaction steps.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
- Benchchem. (2025). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide.
- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Lin, C. W., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(5), 5385-5413.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 46(30), 5590-5594.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Cazin, C. S. J. (Ed.). (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rossi, R., et al. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews, 114(18), 9256-9328.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in basic conditions
Here is a technical support center with troubleshooting guides and FAQs for the .
Technical Support Center: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
A Guide to Stability and Reactivity in Basic Conditions
Welcome to the technical support guide for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to the stability of this compound in the presence of basic reagents, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions.
Q1: I'm observing unexpected side products and low yields in my reaction. What are the primary degradation pathways for this aldehyde in the presence of a base?
A1: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is susceptible to two primary degradation pathways in basic media, especially under harsh conditions (e.g., strong bases, elevated temperatures). Understanding these competing reactions is the first step in troubleshooting.
-
Cannizzaro Reaction: As an aromatic aldehyde, it lacks alpha-hydrogens, making it a prime candidate for the Cannizzaro reaction in the presence of a strong base (like NaOH or KOH). This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring, influenced by the electron-withdrawing aldehyde group at the C4 position, is activated towards nucleophilic attack. A nucleophile, such as a hydroxide ion, can displace the bromide at the C3 position. This results in the formation of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6][7][8]
Caption: Competing degradation pathways for the target aldehyde in strong base.
Q2: During my reaction, I've confirmed the formation of an alcohol and a carboxylic acid derivative of my starting material. What is the mechanism behind this?
A2: You are observing the classic Cannizzaro reaction . This occurs because the aldehyde carbon is electrophilic, but there are no acidic protons on the adjacent carbon (the α-carbon) for an aldol reaction to occur.[3] The reaction proceeds via the following mechanism:
-
Nucleophilic Attack: A hydroxide ion (from a strong base) attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hydride Transfer: The resulting tetrahedral intermediate is a powerful hydride donor. It transfers a hydride (H⁻) to the carbonyl carbon of a second aldehyde molecule in the rate-determining step.
-
Proton Exchange: An acid-base reaction occurs where the newly formed alkoxide deprotonates the carboxylic acid, resulting in the final alcohol and carboxylate salt products. An acidic workup is required to protonate the carboxylate.[1][9]
Caption: Mechanism of the Cannizzaro reaction.
Q3: My mass spectrometry results show a peak corresponding to the replacement of bromine with a hydroxyl group. How is this happening?
A3: This strongly suggests a Nucleophilic Aromatic Substitution (SNAr) reaction has occurred. Aromatic rings are typically electron-rich and resist nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), like the aldehyde group on your pyrazole, can make the ring electron-deficient enough to be attacked by a strong nucleophile.[6][7][8]
The key requirements for an SNAr reaction are met in your system:
-
An activated ring: The aldehyde group withdraws electron density from the pyrazole ring.
-
A good leaving group: Bromide (Br⁻) is an effective leaving group.
-
A strong nucleophile: Hydroxide (OH⁻) is a potent nucleophile.
The mechanism involves two main steps:
-
Addition: The hydroxide nucleophile attacks the carbon bearing the bromine atom (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electron-withdrawing aldehyde group, which is crucial for stabilizing this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
Troubleshooting Experimental Scenarios
Q4: I am performing a Knoevenagel condensation with an active methylene compound, but my yields are poor. How can I optimize the reaction to favor condensation over degradation?
A4: This is a classic challenge of balancing reactivity. The Knoevenagel condensation requires a base to deprotonate the active methylene compound, but as we've established, a strong base can degrade your aldehyde.[10][11] The key is to use a base that is strong enough to facilitate the condensation but not so strong that it initiates the Cannizzaro reaction at a significant rate.
| Base Type | Examples | Suitability for Knoevenagel | Risk of Degradation (Cannizzaro/SNAr) | Recommended Action |
| Strong Inorganic | NaOH, KOH | Not Recommended | Very High | Avoid. These will rapidly degrade the aldehyde. |
| Moderate Inorganic | K₂CO₃, Na₂CO₃ | Moderate | Moderate | Use with caution, at low temperatures (0 °C to RT). |
| Weak Organic Amines | Piperidine, Pyrrolidine, Triethylamine (TEA) | Excellent | Low | Highly Recommended. Often used catalytically. Piperidine is a classic choice for Knoevenagel reactions.[10] |
Troubleshooting Workflow:
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Executive Summary: The "Hidden" Hazard in Vilsmeier-Haack Workups
Technical Support Center: Removing Phosphorus Oxychloride (
In the synthesis of pyrazole aldehydes via the Vilsmeier-Haack reaction, Phosphorus Oxychloride (
The Core Challenge:
-
Safety Risk: Direct water addition causes violent, exothermic decomposition.[4][5][1]
-
Purity Risk: Incomplete hydrolysis leaves reactive chlorophosphates that can form "black tar" polymers with your aldehyde.[4][1]
-
Yield Risk: Pyrazoles are basic.[4][1] If the hydrolysis generates too much acid (low pH), your product will form a water-soluble salt and be lost in the aqueous waste.[1]
This guide provides a self-validating protocol to safely quench
Critical Safety Directive: The "Reverse Quench" Rule
WARNING: Never add water directly to a reaction mixture containing excess
The Golden Rule: Always perform a Reverse Quench .
Transfer the reaction mixture into the quenching solution, not the other way around.
Optimized Protocol: Buffered Hydrolysis & Isolation
This protocol uses a Sodium Acetate (NaOAc) buffer system.[1] Unlike a simple ice/water quench, NaOAc buffers the generated acid immediately, preventing the pH from dropping to levels that degrade sensitive pyrazole aldehydes or trap them as salts.[4][5][1]
Reagents Required:
-
Quench Buffer: 20% w/v Aqueous Sodium Acetate (cooled to 0–5°C).[1]
-
Neutralizer: Saturated Sodium Bicarbonate (
) or 2M NaOH.[1] -
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Step-by-Step Workflow:
Step 1: Reaction Mixture Preparation
-
Cool the completed Vilsmeier reaction mixture (containing Pyrazole-Aldehyde-Iminium complex + excess
) to 0–5°C . -
Why: Lower temperature reduces the kinetic energy of the hydrolysis reaction.
Step 2: The Reverse Quench (The Critical Step)
-
Place the Quench Buffer (3-5 equivalents relative to
) in a separate flask with vigorous stirring. -
Slowly cannulate or dropwise add the cold reaction mixture into the Quench Buffer.[6]
-
Monitor Internal Temp: Do not allow the quench solution to exceed 20°C .
Step 3: The "Aging" Period (Hydrolysis) [6]
-
Once addition is complete, warm the mixture to room temperature (20–25°C) .
-
Stir for 1–2 hours .
-
Why: The Vilsmeier intermediate (iminium salt) is stable.[1] It requires time and water to hydrolyze into the aldehyde. If you extract too early, you leave the intermediate behind.[4][5][1]
Step 4: pH Adjustment & Extraction
-
Critical for Pyrazoles: Pyrazoles can be protonated at low pH (staying in water).[1] At pH 7–8, they exist as free bases, migrating efficiently into the organic layer.[4][5][1]
Step 5: Phase Separation
-
Extract with DCM (
volumes).[1] -
Wash combined organics with:
-
Dry over
and concentrate.
Visualizing the Chemistry
The following diagram illustrates the transformation pathway and where impurities are removed.
Caption: Figure 1. Chemical pathway for the safe hydrolysis of POCl3 and liberation of pyrazole aldehyde.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Oil / Tar Formation | Thermal Decomposition. The quench was too fast, causing a heat spike that polymerized the aldehyde.[4][5][1] | Action: Use the "Reverse Quench" method.[1][2][6][8] Ensure internal temp stays <20°C during addition. Recovery: Filter the tar through a short pad of silica gel using 10% MeOH/DCM. |
| Low Yield (Product in Water) | pH too Low. Pyrazoles are weak bases.[4][1] At pH < 4, they form soluble salts and remain in the aqueous quench layer.[4][1] | Action: Adjust the aqueous layer pH to 7–8 using Sat. |
| Residual P-NMR Signal | Incomplete Washing. Phosphoric acid residues are "sticky" and can be dragged into organic solvents.[4][1] | Action: Perform a "Back-Wash" : Wash the organic layer with 10% aqueous |
| Emulsion During Extraction | Amphoteric Precipitates. At neutral pH, some pyrazoles or aluminum/phosphorous salts form gelatinous solids.[4][5][1] | Action: Filter the biphasic mixture through a Celite pad before separating layers. Alternatively, add a small amount of brine to increase ionic strength.[4][5][1] |
| Aldehyde C=O Signal Missing (NMR) | Incomplete Hydrolysis. The Vilsmeier iminium intermediate was not fully hydrolyzed.[1] | Action: Stir the quenched mixture for an additional 2–4 hours at room temperature before neutralization. |
Frequently Asked Questions (FAQs)
Q: Can I use simple ice water instead of Sodium Acetate?
A: Yes, but with caution. Ice water generates a highly acidic solution (HCl +
Q: My pyrazole aldehyde is water-soluble. How do I remove the inorganic salts? A: If your product is water-soluble, standard extraction won't work.[4][5][1]
-
Solution: Evaporate the reaction mixture to dryness (carefully!).
-
Trituration: Add water to dissolve the inorganic salts (
, NaCl), then filter the solid product.[5][1] -
Alternative: Use continuous extraction (Soxhlet) with chloroform if the product is slightly organic soluble.[1]
Q: How do I clean glassware contaminated with
References
-
BenchChem Technical Support. (2025).[1][2][6] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link[5][1]
-
Li, X., et al. (2012).[4][5][1][3] Process Development of a Vilsmeier–Haack Reaction: Safe Quenching of POCl3. Organic Process Research & Development, 16(11), 1727–1731.[4][5][1] Link[5][1]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4][5][1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[4][5][1] Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Procedures. Link
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Brominated Pyrazole Aldehydes
Introduction: The "Heavy" Aldehyde Challenge
Crystallizing brominated pyrazole aldehydes presents a unique paradox in crystal engineering. You are balancing two opposing forces:
-
The Stabilizing Force (Bromine): The heavy bromine atom (
) induces strong Halogen Bonding (XB) capabilities. It acts as a Lewis acid ( -hole donor), promoting ordered supramolecular assembly (e.g., trimeric motifs) which generally favors crystallization [1]. -
The Destabilizing Force (Aldehyde & Lipophilicity): The aldehyde group (
) is chemically labile (prone to oxidation), while the brominated pyrazole core is highly lipophilic. This combination frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.
This guide moves beyond standard "dissolve and cool" advice, offering a mechanistic approach to forcing lattice formation in these stubborn systems.[1]
Module 1: Solvent System Selection
The Golden Rule: Brominated pyrazoles are lipophilic but polarizable. Avoid simple non-polar solvents (like Hexane alone) as they often fail to solubilize the aldehyde sufficiently for controlled nucleation.
Recommended Solvent Architectures
| Solvent Class | Specific Pair | Role | Protocol Note |
| Primary Choice | Ethanol / Water | Anti-solvent | Dissolve in warm EtOH; add |
| For Oiling Issues | Toluene / Heptane | High-Boiling | Toluene's |
| For High Purity | Isopropyl Ether (IPE) | Single Solvent | Excellent for pyrazole carboxamides. often yields high-quality prisms [3]. |
| The "Rescue" Mix | DMF / Water | Strong Solvation | Use only if solubility is very low. Dissolve in min. DMF; precipitate with ice-water. |
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting the initial solvent system based on room temperature (RT) solubility.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom instead of crystals.
Root Cause: The crystallization temperature (
The "Oiling Out" Rescue Protocol
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Temperature Buffer: Do not cool to room temperature immediately. Cool only to
below the boiling point. -
Seeding in the MSZW: Add a "seed" crystal (even a crude speck helps) while the solution is still hot but slightly supersaturated (Metastable Zone Width).
-
Trituration: If no seed exists, scratch the glass wall vigorously with a glass rod. The friction creates microscopic nucleation sites.
-
Sonication: Place the warm flask in a sonication bath for 30 seconds. This disrupts the oil droplets and induces nucleation.
Visualizing the Rescue Loop
Figure 2: The "Oiling Out" Rescue Loop. Note that adding a small amount of the "good" solvent shifts the phase diagram to favor the solid phase over the oil phase.
Module 3: Chemical Stability (The Aldehyde Factor)
Brominated pyrazole aldehydes are susceptible to Cannizzaro reactions (in strong base) or air oxidation (to carboxylic acids).
The "Acid Impurity" Trap: If your aldehyde has partially oxidized to the carboxylic acid, the acid impurity acts as a potent inhibitor of crystallization, often causing the oiling described above.
Diagnostic Check:
-
Take a TLC.[2][3][4][5] If you see a streak or a spot at the baseline (highly polar), you likely have the acid.
-
Solution: Perform a "bicarbonate wash" on the crude oil before attempting crystallization. Dissolve crude in EtOAc, wash with sat.
, dry, and then crystallize. Removing the acid often triggers immediate crystallization of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: My product is a solid, but it's brown/orange instead of white. Is it pure?
A: Likely not. Brominated compounds often trap trace bromine (
-
Fix: Recrystallize from ethanol containing a pinch of sodium metabisulfite or activated charcoal. This reduces/absorbs the colored impurities.
Q2: Can I use halogen bonding to help crystallization? A: Yes. The bromine atom is a halogen bond donor.
-
Advanced Tip: If the pure compound won't crystallize, try a co-crystallization screen with strong halogen bond acceptors like 4,4'-bipyridine or triphenylphosphine oxide. These can stabilize the lattice via
interactions [5].
Q3: The literature suggests sublimation. Is that better than crystallization? A: For brominated pyrazoles, sublimation is excellent if the molecule is small and thermally stable (e.g., simple 4-bromo-1H-pyrazole) [6]. However, for aldehydes, thermal instability is a risk. Only attempt sublimation under high vacuum (<0.1 mmHg) and strictly controlled temperature to avoid decomposing the aldehyde.
Q4: I have 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. It's a stubborn oil.
A: Methylated pyrazoles lack the
-
Protocol: Use Heptane/Ethyl Acetate (10:1) . Dissolve in minimum hot EtOAc, flood with Heptane, and put it in the freezer (
) for 48 hours. The extreme cold is often necessary to overcome the low melting point.
References
-
MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Discusses the structural role of Bromine in pyrazole packing). Link
-
Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (Details methanol/water systems for pyrazole aldehydes). Link
-
Google Patents (US5462960A). Pyrazole-3-carboxamide derivatives. (Cites Iso-ether as a primary crystallization solvent). Link
-
BenchChem. Addressing "oiling out" issues during crystallization. (General troubleshooting for amide/aldehyde oiling). Link
-
PubMed (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different.[6] (Mechanistic insight into using Bromine for lattice design). Link
-
ResearchGate. How to get solid 4-Br pyrazolate from oily liquid? (Community discussion on sublimation vs. freezing techniques).[3] Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. paperpublications.org [paperpublications.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug development.[1][2] We will dissect the expected spectral features, offering a rationale grounded in established principles of nuclear magnetic resonance. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, providing a holistic framework for the structural elucidation of this and similar molecules.
Part 1: Deciphering the ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[3] It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. For 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, we can predict a distinct ¹H NMR spectrum based on its three primary proton-bearing moieties: the aldehyde group, the pyrazole ring, and the phenyl ring.
Predicted Proton Environments and Chemical Shifts
-
The Aldehyde Proton (-CHO): The proton of the aldehyde group is the most deshielded in the molecule. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl (C=O) group.[4][5] Consequently, its signal is expected to appear far downfield in a region where few other proton signals are found, typically between 9.5 and 10.5 ppm .[4][6][7][8] This distinct chemical shift makes the aldehyde proton an excellent diagnostic marker for this functional group. As it has no adjacent protons, its signal will be a sharp singlet (s) .
-
The Pyrazole Ring Proton (C5-H): The pyrazole ring is an aromatic heterocycle. The sole proton on this ring is at the C5 position. Its chemical environment is influenced by the adjacent nitrogen atom, the N-phenyl group, and the C4-aldehyde group. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[4] For similar 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives, this proton signal has been observed as a singlet around 8.4-8.5 ppm .[9] Like the aldehyde proton, the C5-H has no neighboring protons, so it will also appear as a singlet (s) .
-
The Phenyl Ring Protons (-C₆H₅): The five protons on the N-1 phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.0 ppm .[4] Due to the free rotation around the N-C bond, the electronic environment of the ortho (2H), meta (2H), and para (1H) protons will be slightly different, leading to overlapping signals. This will result in a complex multiplet (m) pattern. The integration of this region will correspond to five protons.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 – 10.5 | Singlet (s) | 1H |
| Pyrazole (C5-H) | ~8.4 – 8.5 | Singlet (s) | 1H |
| Phenyl (-C₆H₅) | 7.0 – 8.0 | Multiplet (m) | 5H |
Part 2: Experimental Protocol for High-Resolution ¹H NMR
Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol outlines the standard procedure for acquiring a ¹H NMR spectrum for a small organic molecule like 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
Workflow for Structural Elucidation
Caption: Workflow for NMR analysis and structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the regions of interest.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for chemical shifts.[10][11]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform to generate the spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift (in ppm) of each peak is precisely determined.
-
Part 3: A Comparative Analysis with Alternative Spectroscopic Methods
While ¹H NMR is exceptionally powerful, a comprehensive structural characterization relies on corroborating evidence from multiple analytical techniques. Each method provides a different piece of the structural puzzle.
Alternative Techniques: Strengths and Limitations
-
¹³C NMR Spectroscopy: This technique provides information about the carbon backbone of the molecule. For the target compound, it would confirm the presence of 16 distinct carbon atoms. A key diagnostic signal would be the carbonyl carbon of the aldehyde, which resonates far downfield (190-200 ppm).[7] This complements ¹H NMR by directly observing the carbon framework.
-
Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, offering direct confirmation of the molecular formula (C₁₆H₁₁BrN₂O).[1] Furthermore, high-resolution mass spectrometry can distinguish the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups.[6] For this molecule, two key stretches would be prominent:
-
A strong, sharp absorption around 1700-1715 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde.
-
A pair of weaker absorptions around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H bond of the aldehyde group.[6]
-
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing the precise 3D arrangement of atoms in the solid state. If a suitable single crystal can be grown, this method can confirm the connectivity and stereochemistry beyond any doubt. The crystal structure of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported, confirming the molecular geometry.[1][2][12]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), and relative proton count. | Provides a detailed map of the H-framework; excellent for isomer differentiation. | Does not directly observe non-protonated carbons or heteroatoms. |
| ¹³C NMR | Carbon environment and count. | Confirms the number of carbons and identifies the carbonyl group. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and the presence of bromine via its isotopic signature. | Provides limited information on atom connectivity. |
| IR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the key aldehyde C=O and C-H groups. | Provides a simplified view of the overall structure. |
| X-ray Crystallography | Precise 3D atomic arrangement. | Unambiguous structural determination.[1][12] | Requires a suitable single crystal; structure is in the solid state, not solution. |
Conclusion
The ¹H NMR spectrum of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde offers a wealth of structural information that is both predictive and diagnostic. The characteristic downfield shifts of the aldehyde and pyrazole protons, combined with the multiplet of the phenyl ring, provide a unique spectral fingerprint. While ¹H NMR is a cornerstone of structural analysis, its true power is realized when used in concert with complementary techniques like ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated analytical approach ensures a confident and comprehensive elucidation of molecular structure, a critical requirement for researchers in chemistry and drug development.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Link
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Link
-
Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE. Link
-
Chemical shifts. University of Regensburg. Link
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Link
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. Link
-
1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Link
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Link
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Link
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry. Link
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Link
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Link
-
1H NMR Chemical Shifts. Pacific Lutheran University. Link
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Link
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Link
-
3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed. Link
-
NMR shifts 1H -general.cdx. Chemistry Connected. Link
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Link
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Link
-
3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Link
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- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Profiling of Pyrazole-4-Carbaldehydes: A Comparative IR Guide
Part 1: Executive Summary & Chemo-Physical Context
The carbonyl stretch (
The Core Finding: While standard conjugated aldehydes absorb near 1700–1705 cm⁻¹ , pyrazole-4-carbaldehydes typically exhibit a significant red shift (lowering of frequency) to the 1660–1685 cm⁻¹ range. This shift is driven by the electron-rich nature of the pyrazole ring (specifically the N1 lone pair donation) and is further modulated by intermolecular hydrogen bonding in the solid state.
The Mechanistic Driver: Resonance & H-Bonding
The vibrational frequency is governed by the bond order of the carbonyl group. In pyrazole-4-carbaldehydes, the lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the carbonyl, lowering its force constant and vibrational frequency.
Key Diagnostic Factors:
-
Scaffold Electron Density: Pyrazole is
-excessive compared to benzene. -
State of Matter: In solid phase (KBr pellet), N-unsubstituted pyrazoles form strong intermolecular hydrogen bonds (N-H···O=C or N-H···N), drastically lowering the frequency compared to solution phase.
-
Substitution: N-alkylation or N-arylation locks the tautomer and removes the H-bond donor capability, typically shifting the
slightly higher (blue shift) compared to the free NH form.
Part 2: Comparative Analysis
The following data synthesizes experimental findings to provide a benchmark for your spectral analysis.
Comparison A: The Scaffold Effect (Aromaticity & Electronics)
Objective: Isolate the effect of the heterocyclic ring on the carbonyl stretch. Conditions: Solid state (KBr) or neat liquid.
| Scaffold | Structure Type | Electronic Driver | |
| Benzaldehyde | Carbocycle | 1703 ± 5 | Standard conjugation. Reference point. |
| Thiophene-2-carbaldehyde | Heterocycle (S) | 1670 ± 5 | S is less electronegative than O; moderate resonance donation. |
| Furan-2-carbaldehyde | Heterocycle (O) | 1675 ± 5 | O is electronegative; inductive withdrawal competes with resonance. |
| Pyrazole-4-carbaldehyde | Heterocycle (N) | 1660 – 1685 | Strong +M effect from N1 lone pair; highly conjugated system. |
Comparison B: Substituent & Phase Effects on Pyrazole-4-CHO
Objective: Determine how N-substitution and physical state alter the signal.
| Compound | Phase/Medium | Mechanistic Insight | |
| 1,3-Diphenyl-1H-pyrazole-4-CHO | Solid (KBr) | 1669 | Strong conjugation + lattice packing forces. |
| 1-Methyl-1H-pyrazole-4-CHO | Solid/Neat | 1680 – 1690 | No H-bond donor (NH). Pure electronic effect of N-Me. |
| 1H-Pyrazole-4-CHO (Unsubstituted) | Solid (KBr) | 1655 – 1665 | Strongest Red Shift. Intermolecular H-bonding (N-H···O=C) weakens C=O bond. |
| 1,3-Diphenyl-1H-pyrazole-4-CHO | Solution (CHCl₃) | 1675 – 1685 | H-bonds break. Frequency shifts up (Blue shift) vs. solid state. |
Critical Insight: If your spectrum shows a broad band < 1660 cm⁻¹ for an N-unsubstituted pyrazole, you are likely observing a hydrogen-bonded dimer or catemer network. Dissolving in a non-polar solvent should sharpen and up-shift the peak.
Part 3: Visualization of Mechanisms
Diagram 1: Electronic Resonance & H-Bonding Pathways
This diagram illustrates why the frequency drops (Resonance) and how the solid-state environment further modifies the bond (Dimerization).
Caption: Logical flow of electronic effects lowering the carbonyl frequency. The N1 lone pair donation (Resonance) and Hydrogen Bonding (in NH-pyrazoles) both contribute to the red shift.
Part 4: Experimental Validation Protocols
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
Protocol 1: Solid State vs. Solution Comparison
Purpose: To distinguish between intrinsic electronic effects and intermolecular hydrogen bonding.
-
Solid State (KBr Pellet):
-
Mix 1 mg of dry pyrazole-4-carbaldehyde with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm to avoid scattering).
-
Press at 10 tons for 2 minutes.
-
Validation: Check for the "Christiansen effect" (distorted baseline). If present, regrind.
-
Scan: 4000–400 cm⁻¹, 4 cm⁻¹ resolution.
-
-
Solution State (Inert Solvent):
-
Dissolve the compound in dry CHCl₃ or CCl₄ (approx 0.05 M).
-
Use a liquid cell with CaF₂ or NaCl windows (0.1 mm path length).
-
Validation: Run a background scan of the pure solvent. Ensure no solvent peaks overlap the 1650–1750 cm⁻¹ region.
-
Compare: Calculate
. A confirms significant intermolecular H-bonding in the solid.
-
Protocol 2: DFT Computational Validation
Purpose: Confirm peak assignment using quantum mechanical prediction.
-
Geometry Optimization: B3LYP/6-311+G(d,p) level of theory.[1][2][3]
-
Frequency Calculation: Compute vibrational modes on the optimized geometry.
-
Scaling: Apply a scaling factor (typically 0.961 for B3LYP) to correct for anharmonicity.
-
Analysis: Visualize the mode at ~1700 cm⁻¹ (unscaled) to confirm it corresponds to pure C=O stretching coupled with ring breathing.
Part 5: References
-
Selvam, T. P., et al. (2012).[4] "Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives." Journal of Saudi Chemical Society.[4] Link
-
Bayer, U., et al. (2021). "Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation." Molecules. Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for Carbonyl Shifts).
-
Krzek, J., et al. (2005). "Spectrodensitometric determination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde." Journal of AOAC International.
-
NIST Chemistry WebBook. "Benzaldehyde IR Spectrum." Link
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromo-1-phenylpyrazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. In this guide, we delve into the mass spectrometry fragmentation pattern of 3-bromo-1-phenylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides an in-depth analysis of its expected fragmentation pathways under electron ionization (EI), compares mass spectrometry with other analytical techniques, and offers the technical insights necessary for confident characterization.
The Power of Fragmentation: Unveiling Molecular Structure
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The pattern of these fragments is unique to a specific molecular structure and serves as a "molecular fingerprint," enabling its identification and structural elucidation.
The fragmentation of 3-bromo-1-phenylpyrazole is governed by the inherent stability of its aromatic systems—the phenyl and pyrazole rings—and the presence of a bromine atom. The expected fragmentation pathways are a composite of cleavages characteristic of each of these structural motifs.
The Anticipated Fragmentation Cascade of 3-bromo-1-phenylpyrazole
The mass spectrum of 3-bromo-1-phenylpyrazole is predicted to be characterized by several key fragmentation pathways, initiated by the ionization of the molecule to form the molecular ion. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two m/z units.[1][2]
A proposed fragmentation workflow is depicted below:
Caption: Predicted Electron Ionization Fragmentation Pathways of 3-bromo-1-phenylpyrazole.
Key Predicted Fragments and Their Origins:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway | Supporting Rationale |
| 222/224 | [C9H7BrN2]+• | Molecular Ion (M+•) | The intact molecule after ionization. The dual peak signifies the presence of one bromine atom. |
| 143 | [C9H7N2]+ | Loss of a bromine radical (-Br•) | Cleavage of the C-Br bond is a common fragmentation pathway for alkyl and aryl halides.[3] The resulting cation is stabilized by the aromatic pyrazole ring. A similar [M-Br]+ fragment has been observed for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.[4] |
| 195/197 | [C8H7BrN]+• | Expulsion of hydrogen cyanide (-HCN) | A characteristic fragmentation of the pyrazole ring involves the loss of a neutral HCN molecule.[5][6] |
| 194/196 | [C9H7Br]+• | Loss of a nitrogen molecule (-N2) | Another key fragmentation pathway for pyrazoles is the elimination of N2, often following the loss of a hydrogen atom.[5][6] |
| 77 | [C6H5]+ | Phenyl cation | A very common and stable fragment for compounds containing a monosubstituted benzene ring.[7] This can arise from the cleavage of the N-phenyl bond. The fragmentation of related 1-phenyl-pyrano-pyrazolones also shows the formation of the phenyl cation.[8] |
| 155/157 | [C6H4Br]+ | Bromophenyl cation | This fragment would result from the cleavage of the bond between the pyrazole and phenyl rings, with the charge retained by the brominated phenyl portion. |
A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry is invaluable for determining molecular weight and fragmentation patterns, a comprehensive structural confirmation relies on a combination of analytical methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution), structural information from fragmentation patterns. | High sensitivity, requires very small sample amounts, provides a unique molecular fingerprint. | Isomers can be difficult to distinguish, fragmentation can sometimes be complex to interpret without reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. | Provides unambiguous structural determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast and simple, provides a quick check for the presence of key functional groups. | Provides limited information about the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Excellent for assessing purity and quantifying the compound. | Does not provide direct structural information on its own, often coupled with MS. |
The workflow for a comprehensive analysis of a novel compound like 3-bromo-1-phenylpyrazole is often sequential:
Caption: A typical analytical workflow for the characterization of a new chemical entity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like 3-bromo-1-phenylpyrazole, GC-MS with electron ionization is a suitable method for analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Separation:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min. Hold at the final temperature for several minutes.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-bromo-1-phenylpyrazole. Identify the molecular ion and major fragment ions.
Conclusion
The mass spectrometry fragmentation pattern of 3-bromo-1-phenylpyrazole is a rich source of structural information. By understanding the characteristic cleavages of the pyrazole ring, the phenyl group, and the carbon-bromine bond, researchers can confidently interpret the resulting mass spectrum. While mass spectrometry is a powerful tool, its integration with other analytical techniques like NMR and IR spectroscopy provides a comprehensive and unambiguous structural elucidation, which is paramount in the rigorous field of drug development and chemical research.
References
-
Haglund, P. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(13), 2913–2918. Available at: [Link]
-
Santos, L., & Esteves, R. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
-
Santos, L., & Esteves, R. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Bobbali, S., Masna, M., Addipilli, R., Sripadi, P., & Thota, J. R. (2023). Characterization of Impurities in Fipronil Insecticide by LC–MS/MS and NMR. Rapid Communications in Mass Spectrometry, 37(21), e9592. Available at: [Link]
- Mount, A. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Guelph.
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-1-phenyl-1H-pyrazole. PubChem. Retrieved February 12, 2024, from [Link]
-
Harvey, D. J. (2002). Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions. Journal of the American Society for Mass Spectrometry, 13(5), 543–555. Available at: [Link]
-
Pleil, J. D., et al. (2013). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Journal of Exposure Science & Environmental Epidemiology, 23(4), 435–441. Available at: [Link]
-
All About Chemistry. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved February 12, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- El-Sekily, M. A., & El-Kafrawy, M. M. (1993). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 15(2), 116-119.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
-
Arbačiauskienė, E., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M629. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Available at: [Link]
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
Narożna, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3183. Available at: [Link]
-
ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
- Grimmett, M. R. (1994). Halogenation of Heterocycles: I. Five-Membered Rings. Advances in Heterocyclic Chemistry, 57, 291-415.
- El-Gendy, Z. (2009).
-
Little, J. L. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 27(2), 20-33. Available at: [Link]
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Distinguishing 3-Bromo from 5-Bromo Pyrazole Isomers by NMR
The following guide details the definitive NMR strategies for distinguishing 3-bromo from 5-bromo pyrazole regioisomers, specifically focusing on
A Definitive Guide for Structural Elucidation
The Regioselectivity Challenge
In the synthesis of pyrazoles—particularly via the alkylation of 3(5)-bromo-1H-pyrazoles or the condensation of hydrazines with non-symmetrical 1,3-dielectrophiles—a mixture of regioisomers is frequently obtained.
Due to the annular tautomerism of the unsubstituted NH-pyrazole precursor, the bromine atom can end up at either the C3 or C5 position relative to the substituted nitrogen (
The Isomers at a Glance
-
3-Bromo-1-R-pyrazole (1,3-isomer): Bromine is at position 3.[1] Protons reside at positions 4 and 5.
-
5-Bromo-1-R-pyrazole (1,5-isomer): Bromine is at position 5.[2] Protons reside at positions 3 and 4.
The distinction relies on determining the spatial proximity of the ring protons to the
Theoretical Basis & Strategic Logic
The most reliable method for assignment is not chemical shift prediction (which can be influenced by solvent and concentration) but through-space (NOE) and through-bond (HMBC) correlations.
Logical Pathway
-
Identify the
-Substituent: The protons on the -alkyl/aryl group serve as the "anchor" for spatial determination. -
Locate Position 5: Position 5 is spatially adjacent to the
-substituent ( ). -
The "Empty Chair" Test:
-
If H5 is present (3-bromo isomer), it will show a strong NOE correlation to the
-substituent. -
If H5 is absent (5-bromo isomer), the
-substituent will show no strong NOE to the ring protons (H3 is too far).
-
Visualization of the Logic
The following diagram illustrates the structural differences and the key NOE interactions used for assignment.
Caption: Logical flow for distinguishing isomers based on Nuclear Overhauser Effect (NOE) proximity.
Detailed NMR Analysis
A. 1D H NMR Chemical Shifts
While less definitive than 2D methods, characteristic trends exist.
| Feature | 3-Bromo-1-R-pyrazole | 5-Bromo-1-R-pyrazole | Mechanistic Reason |
| H5 Signal | Present (~7.4 – 8.0 ppm) | Absent | H5 is deshielded by the adjacent |
| H3 Signal | Absent | Present (~7.3 – 7.6 ppm) | H3 is typically more shielded than H5 but deshielded relative to H4. |
| H4 Signal | Present (~6.3 ppm) | Present (~6.3 ppm) | H4 is the most shielded proton in both isomers (beta to nitrogens). |
| Coupling ( | Vicinal coupling |
Note: Chemical shifts are solvent-dependent. Relying solely on "Is the peak at 7.5 or 7.6?" is risky. The multiplicity (doublet vs singlet) depends on whether the other ring proton is present, but since both isomers are disubstituted (one H replaced by Br), both remaining protons will appear as doublets (coupling to each other) or singlets (if coupling is unresolved).
-
3-Bromo: H4 and H5 couple (
Hz). -
5-Bromo: H3 and H4 couple (
Hz). -
Distinction: The coupling constants are often too similar to be diagnostic on low-field instruments.
B. The "Gold Standard": 1D NOE / 2D NOESY
This is the primary method for confirmation.
-
Irradiate the
-Substituent: Select the protons of the -methyl or -methylene group. -
Observe the Aromatic Region:
-
3-Bromo Isomer: You will see a strong enhancement of the downfield doublet (H5). This confirms H5 is next to the
-substituent. -
5-Bromo Isomer: You will see zero enhancement of the aromatic signals (or negligible enhancement of H4). The position next to the
-substituent is occupied by Bromine (NMR silent in this context).
-
C. 2D HMBC & HSQC (The "Self-Validating" Method)
If NOE is ambiguous (e.g., due to peak overlap), the combination of HMBC and HSQC provides an incontrovertible proof.
Protocol:
-
Run HMBC: Look for the correlation from the
-R protons to the pyrazole ring carbons. The strongest 3-bond correlation ( ) will be to C5 . -
Run HSQC: Check the C5 carbon identified in step 1.
-
Scenario A (3-Bromo): The C5 carbon has a correlation in HSQC to a proton (H5).
-
Scenario B (5-Bromo): The C5 carbon has NO correlation in HSQC (it is a quaternary carbon, C-Br).
-
Caption: Decision tree for assigning regiochemistry using HMBC and HSQC data.
Experimental Protocols
1D Selective NOE (Gradient Enhanced)
-
Sample Prep: ~5-10 mg in 0.6 mL DMSO-
or CDCl . Ensure sample is free of paramagnetic impurities (filter if necessary). Degassing is recommended but not strictly required for qualitative NOE. -
Pulse Sequence: selnogp (Bruker) or equivalent.
-
Parameters:
-
Mixing Time (
): 300–500 ms (sufficient for small molecules). -
Selective Pulse: Gaussian shaped pulse centered on the
-R signal. -
Scans: 64–128 scans to ensure clear observation of small enhancements (<2%).
-
2D HMBC (Heteronuclear Multiple Bond Correlation)[3][4]
-
Pulse Sequence: hmbcgplpndqf (Bruker).[3]
-
Optimization: Standard long-range coupling constant (
) is set to 8–10 Hz. -
Analysis: Focus on the
-R proton row. Identify the carbon peaks in the aromatic region (~130–140 ppm). The C5 resonance is typically the strongest correlation.
Summary of Key Distinctions
| Parameter | 3-Bromo-1-R-pyrazole | 5-Bromo-1-R-pyrazole |
| NOE (N-R | Strong (to H5) | None |
| C5 Character | Methine (CH) | Quaternary (C-Br) |
| HSQC at C5 | Cross-peak present | Empty / No cross-peak |
| H5 Chemical Shift | Downfield (~7.5+ ppm) | N/A (Substituted) |
| H3 Chemical Shift | N/A (Substituted) | Mid-field (~7.4 ppm) |
References
-
Alkorta, I., et al. (2025).[4][5] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.
-
RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry.
-
BenchChem. (2025).[6] Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support.
-
PubChem. (2025).[7] 3-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine.
-
Organic Chemistry Data. (2025). Spin-Spin Splitting: J-Coupling Constants in Heterocycles.
Sources
- 1. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Comparative Guide to the Crystallography of Substituted Pyrazoles
For the modern researcher in drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are built and rational design is conceived. This guide delves into the structural analysis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, a promising scaffold in medicinal chemistry. However, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature reveals a notable absence of a published crystal structure for this specific compound.
This reality is not uncommon in research and presents a valuable opportunity to explore a comparative and predictive approach to structural elucidation. This guide will, therefore, pivot to a closely related and synthetically accessible analogue, 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , for which structural insights can be gleaned from published synthetic methodologies and spectroscopic data. We will compare its predicted structural features with the experimentally determined crystal structures of analogous pyrazole derivatives. This guide will equip researchers with the conceptual and practical tools to approach structural analysis when a direct crystal structure is unavailable.
The Significance of the Pyrazole Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and biological targets. The title compound, with its bromine, phenyl, and carbaldehyde substituents, represents a versatile platform for further chemical modification.
Unveiling the Structure: A Comparative Approach
In the absence of a crystal structure for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, we turn our attention to a synthetically accessible analogue, 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The synthesis of this and other 3-substituted pyrazoles has been reported via a versatile intermediate, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde .
A comparative analysis of the crystallographic data from related, publicly available structures provides invaluable insights into the likely solid-state conformation of our target molecule and its analogues. Here, we compare key crystallographic parameters of two such derivatives: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1] and 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde [2].
| Parameter | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/c | P21/c |
| a (Å) | 16.0429 (4) | 8.6207 (1) |
| b (Å) | 4.8585 (1) | 7.1695 (1) |
| c (Å) | 16.7960 (4) | 22.9228 (3) |
| β (º) | 96.581 (1) | 99.168 (1) |
| Volume (ų) | 1300.53 (5) | 1398.67 (3) |
| Dihedral Angle (Pyrazole-Phenyl @ N1) | 7.93 (7)° | 22.68 (8)° |
| Dihedral Angle (Pyrazole-Substituent @ C3/C5) | 24.43 (9)° / 28.67 (9)° (disordered bromophenyl) | 79.44 (5)° (toluyl at C5) |
Analysis of Comparative Crystallographic Data:
The data reveals that even with different substitution patterns, the pyrazole core can adopt a monoclinic crystal system. A key observation is the dihedral angle between the pyrazole ring and the phenyl ring at the N1 position. In the case of the 3-(4-bromophenyl) derivative, this angle is relatively small (7.93°), suggesting a more planar conformation. In contrast, the 3-methyl-5-phenoxy derivative exhibits a significantly larger twist (22.68°). This difference highlights the profound impact of substituents on the overall molecular conformation and crystal packing. For our target molecule, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, and its phenylethynyl analogue, we can anticipate a similar sensitivity of the molecular planarity to the nature of the substituent at the 3-position.
Experimental Protocols: Synthesis and Crystallization
The synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes can be achieved via a robust synthetic route starting from 1-phenyl-1H-pyrazol-3-ol. The following is a detailed protocol adapted from published procedures.
Synthesis of 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde:
This key intermediate is prepared from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. The hydroxyl group is converted to a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.
-
Step 1: Formylation of 3-hydroxy-1-phenyl-1H-pyrazole. To a solution of 3-hydroxy-1-phenyl-1H-pyrazole in a suitable solvent, a formylating agent such as the Vilsmeier-Haack reagent (POCl₃/DMF) is added. The reaction mixture is stirred at an appropriate temperature until completion.
-
Step 2: Triflation. The resulting 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a dry, aprotic solvent like dichloromethane. A base, such as triethylamine, is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) at 0 °C. The reaction is typically stirred at room temperature until the starting material is consumed.
Synthesis of 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Sonogashira Coupling:
-
Step 1: Reaction Setup. In a reaction vessel, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent like THF or DMF.
-
Step 2: Addition of Alkyne. Phenylacetylene is then added to the reaction mixture.
-
Step 3: Reaction and Workup. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The crude product is then purified by column chromatography.
Single-Crystal X-ray Diffraction: A Workflow
Should suitable crystals of an analogue like 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde be obtained, the following workflow for single-crystal X-ray diffraction would be employed:
Figure 1: Standard workflow for single-crystal X-ray diffraction.
A Comparative Look at Structural Elucidation Techniques
While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its primary limitation is the requirement for high-quality single crystals. When this proves to be a bottleneck, researchers can turn to a suite of alternative and complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal | Provides precise atomic coordinates and molecular geometry | Requires high-quality single crystals |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | Does not require single crystals; useful for phase identification | Provides less detailed structural information than SCXRD |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Provides detailed information about the chemical environment and connectivity of atoms | Does not directly provide 3D spatial coordinates |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions | Provides accurate molecular weight and fragmentation patterns | Does not provide information on stereochemistry or 3D structure |
| 3D Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals | Can be used on much smaller crystals than SCXRD | Can be more susceptible to sample damage from the electron beam |
Molecular Structure and Interactions
The anticipated molecular structure of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde would feature the planar pyrazole ring as its core. The rotational freedom around the C-N and C-C single bonds would allow for various conformations of the phenyl and bromo-phenyl substituents. The carbaldehyde group, being a hydrogen bond acceptor, would likely play a significant role in the crystal packing through intermolecular interactions.
Figure 2: Connectivity diagram of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
Conclusion
While the crystal structure of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde remains elusive, a comprehensive structural analysis is still achievable through a comparative and predictive approach. By leveraging the known synthesis of closely related analogues and the wealth of crystallographic data for other pyrazole derivatives, researchers can make informed predictions about the likely structural features of the target molecule. This guide underscores the importance of a multi-faceted approach to structural elucidation, combining synthetic chemistry, spectroscopy, and comparative crystallography to navigate the intricate landscape of molecular architecture. The methodologies and comparative data presented herein provide a robust framework for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Elkady, M. F., El-Sayed, M. A., & Torky, A. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
-
Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783. [Link]
-
Yathirajan, H. S., Nagaraj, B., Narasegowda, S., Rathore, R. S., & Fun, H.-K. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]
-
Šačkus, A., Martynaitis, V., & Mickevičius, V. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1–21. [Link]
Sources
A Comparative Analysis of the Biological Activities of 3-Bromo- vs. 3-Chloro-Pyrazole Aldehydes: A Guide for Researchers
For Immediate Release
A Deep Dive into Halogenated Pyrazole Aldehydes: Unpacking the Biological Activity of Bromo- and Chloro-Substituents
This guide offers a comprehensive comparison of the biological activities of 3-bromo- and 3-chloro-pyrazole aldehydes, providing researchers, scientists, and drug development professionals with a critical analysis of their potential therapeutic applications. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of a halogen atom, such as bromine or chlorine, at the 3-position of the pyrazole ring has been shown to significantly modulate the biological efficacy of these compounds, making a direct comparison of these two analogs essential for rational drug design.[5]
The Crucial Role of Halogen Substitution in Biological Activity
The nature of the halogen substituent at the 3-position of the pyrazole aldehyde scaffold plays a pivotal role in defining the molecule's physicochemical properties and, consequently, its interaction with biological targets. The difference in electronegativity, atomic radius, and lipophilicity between bromine and chlorine can lead to significant variations in absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target binding affinity. Structure-activity relationship (SAR) studies consistently demonstrate that the presence and type of halogen can profoundly influence the anticancer, antimicrobial, and antifungal activities of pyrazole derivatives.[5][6]
Comparative Biological Activity: A Data-Driven Analysis
While direct, head-to-head comparative studies of 3-bromo- and 3-chloro-pyrazole aldehydes are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining studies on closely related halogenated pyrazole derivatives. The following sections present available data on their performance in key therapeutic areas.
Antimicrobial and Antifungal Activity
Halogenated pyrazoles have demonstrated significant potential as antimicrobial and antifungal agents.[1][7][8][9] The aldehyde functional group can also contribute to this activity. Research suggests that the presence of a halogen at the 3-position of the pyrazole ring can enhance activity. For instance, a study on pyrazole derivatives for anti-rice blast activity indicated that a chlorine or bromine atom at this position enhanced the efficacy.[5]
While specific data for 3-bromo- vs. 3-chloro-pyrazole aldehydes is limited, studies on broader classes of halogenated pyrazoles suggest that both substituents can confer potent antimicrobial properties. The choice between a bromo or chloro substituent may depend on the specific microbial target and the desired pharmacokinetic properties.
Table 1: Representative Antimicrobial and Antifungal Data for Halogenated Pyrazole Derivatives
| Compound Class | Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| Halopyrazole derivatives | Bacteria & Fungi | Good activity reported | [7] |
| Fluorinated Pyrazole Aldehydes | Phytopathogenic Fungi | Moderate to good inhibition | [10][11] |
| Chloro-substituted Pyrazoles | Xanthomonas Campestris, Aspergillus Niger | More efficient than other substitutions | [8] |
Note: This table is illustrative and compiles data from studies on various halogenated pyrazoles, not exclusively 3-bromo/chloro pyrazole aldehydes, due to a lack of direct comparative data.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic activity against various cancer cell lines.[12][13][14][15] The substitution pattern on the pyrazole ring is a critical determinant of this activity.
For instance, studies on bromophenyl pyrazole derivatives have highlighted key structure-activity relationships. The presence of a bromo-substituent on a phenyl ring attached to the pyrazole core has been associated with potent anticancer activity. Similarly, chloro-substituted pyrazole derivatives have also been investigated as potential anticancer agents.[16]
A direct comparison of 3-bromo- versus 3-chloro-pyrazole aldehydes in anticancer assays would be highly valuable to the research community. Based on existing literature for related compounds, it is plausible that both analogs would exhibit activity, with the specific potency likely varying between different cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-halo-pyrazole aldehydes is intrinsically linked to their chemical structure. The key elements influencing their efficacy are:
-
The Pyrazole Core : This five-membered aromatic ring is a "privileged scaffold" in medicinal chemistry, providing a robust framework for interaction with various biological targets.[17]
-
The Aldehyde Group : This reactive functional group can participate in hydrogen bonding and other interactions with target enzymes or receptors. It also serves as a synthetic handle for further derivatization.
-
The Halogen at Position 3 :
-
Electronegativity and Lipophilicity : Chlorine is more electronegative than bromine, which can influence the electronic distribution within the pyrazole ring and affect binding interactions. Bromine is larger and more lipophilic, which can impact cell membrane permeability and target engagement.
-
Halogen Bonding : Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.
-
Experimental Methodologies: A Blueprint for Comparative Studies
To facilitate further research in this area, this section outlines standardized protocols for evaluating and comparing the biological activities of 3-bromo- and 3-chloro-pyrazole aldehydes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds : Prepare stock solutions of 3-bromo- and 3-chloro-pyrazole aldehydes in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microbial Culture : Grow the selected bacterial or fungal strains in their respective optimal broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at the appropriate temperature.
-
Standardization of Inoculum : Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution : In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
Inoculation : Add the standardized microbial inoculum to each well.
-
Controls : Include wells with only broth (negative control) and wells with broth and inoculum but no compound (positive control).
-
Incubation : Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding : Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment : The following day, treat the cells with a range of concentrations of the 3-bromo- and 3-chloro-pyrazole aldehydes. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation : Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The available literature strongly suggests that both 3-bromo- and 3-chloro-pyrazole aldehydes are promising scaffolds for the development of novel therapeutic agents. However, there is a clear need for direct comparative studies to elucidate the specific advantages of each halogen substituent for different biological applications.
Future research should focus on:
-
Direct Comparative Bioassays : Conducting parallel screening of 3-bromo- and 3-chloro-pyrazole aldehydes against a wide range of bacterial, fungal, and cancer cell lines.
-
Mechanism of Action Studies : Investigating the molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies : Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
References
A comprehensive list of references will be compiled based on the final selection of cited sources.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 13. srrjournals.com [srrjournals.com]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC Analysis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Approach to Method Development
For researchers, scientists, and drug development professionals, the precise and robust analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various biologically active pyrazole derivatives.[1][2][3] While a specific, standardized retention time for this compound is not universally established, this guide will empower you to determine it accurately and develop a validated analytical method tailored to your specific needs.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for everything from reaction monitoring to final product quality control.[4][5] The development of a reliable HPLC method is a multifaceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte.[6]
Understanding the Analyte: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Before embarking on HPLC method development, a thorough understanding of the target molecule is crucial.[6]
Structure and Properties:
-
Core Structure: A pyrazole ring substituted with a bromine atom, a phenyl group, and a carbaldehyde group.
-
Polarity: The presence of the carbaldehyde group and the nitrogen atoms in the pyrazole ring introduces polarity. The phenyl and bromo substituents contribute to its hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.
-
UV Absorbance: The aromatic rings (phenyl and pyrazole) and the conjugated system involving the carbaldehyde group suggest strong UV absorbance, making UV detection a suitable choice.[7]
Comparative HPLC Method Development Strategies
The goal of HPLC method development is to achieve a robust and reproducible separation of the target analyte from any impurities or other components in the sample matrix.[5] We will explore two common reversed-phase HPLC strategies.
Strategy 1: Isocratic Elution with a Standard C18 Column
This approach is often the starting point for method development due to its simplicity and wide applicability.
Rationale: A C18 column provides a versatile hydrophobic stationary phase suitable for retaining moderately polar to non-polar compounds like our target analyte.[8] Isocratic elution, where the mobile phase composition remains constant, is straightforward and can provide excellent reproducibility once optimized.
Experimental Protocol: Isocratic Method Development
-
Column Selection: Utilize a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid (to control peak shape and suppress silanol interactions).
-
Solvent B: HPLC-grade acetonitrile (ACN).
-
-
Initial Conditions:
-
Mobile Phase Composition: 65:35 (v/v) Acetonitrile:Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (a common starting point for aromatic compounds).
-
-
Sample Preparation: Dissolve a small amount of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis and Optimization:
-
Inject the sample and observe the retention time and peak shape.
-
If retention is too short: Decrease the percentage of acetonitrile in the mobile phase (e.g., to 60% or 55%).
-
If retention is too long or the peak is too broad: Increase the percentage of acetonitrile (e.g., to 70% or 75%).
-
Adjust the formic acid concentration if peak tailing is observed.
-
Strategy 2: Gradient Elution for Complex Samples
For samples containing impurities with a wider range of polarities, a gradient elution method is often necessary to achieve optimal separation within a reasonable timeframe.
Rationale: Gradient elution involves changing the mobile phase composition during the analytical run. This allows for the effective elution of both more polar and more non-polar compounds, resulting in sharper peaks and improved resolution for complex mixtures.[7]
Experimental Protocol: Gradient Method Development
-
Column Selection: A C18 column remains a suitable choice.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.
-
-
Initial Gradient Program:
-
Time (min) | % Solvent B (ACN)
-
0.01 | 40
-
15.00 | 90
-
17.00 | 90
-
17.01 | 40
-
20.00 | 40
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan for the λmax of the compound for optimal sensitivity.[7]
-
-
Sample Preparation: As described in Strategy 1.
-
Analysis and Optimization:
-
Run the gradient program and identify the retention time of the main peak.
-
Adjust the initial and final percentages of Solvent B and the gradient slope to optimize the separation of the target analyte from any impurities.
-
Data Presentation and Comparison
The following table summarizes the key parameters and expected outcomes for the two proposed strategies.
| Parameter | Strategy 1: Isocratic Elution | Strategy 2: Gradient Elution | Rationale for Comparison |
| Stationary Phase | C18 | C18 | Industry standard for reversed-phase separation of small molecules.[8] |
| Mobile Phase | Acetonitrile/Water (with acid) | Acetonitrile/Water (with acid) | ACN is a common organic modifier providing good peak shape and lower viscosity.[8] |
| Elution Mode | Isocratic | Gradient | Isocratic is simpler; gradient is better for complex samples with varying polarities.[7] |
| Expected Retention Time | Highly dependent on ACN % | Dependent on gradient profile | The goal is to achieve a retention time that allows for good separation from the solvent front and any impurities. |
| Advantages | Simple, robust, reproducible. | Better resolution for complex mixtures, shorter run times for a wide range of analytes. | The choice depends on the purity of the sample and the analytical goal. |
| Disadvantages | May not resolve closely eluting impurities, longer run times for strongly retained compounds. | More complex method development, requires column re-equilibration between runs. | Understanding these trade-offs is key to selecting the appropriate method. |
Visualization of the HPLC Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development process.
Caption: A flowchart outlining the systematic approach to HPLC method development.
Alternative Analytical Techniques
While HPLC is the most common technique, other methods could be considered for the analysis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable and sufficiently volatile, GC-MS can provide excellent separation and structural information.
-
Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to normal-phase HPLC and is suitable for the separation of some polar and chiral compounds.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique that can be used for reaction monitoring and preliminary purity assessments.[9]
Conclusion
Determining the HPLC retention time of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is not about finding a single, universal value but rather about developing a robust analytical method that provides a consistent and reliable retention time within a specific chromatographic system. By systematically approaching method development and understanding the interplay of various parameters, researchers can confidently establish a suitable HPLC method for the analysis of this important pharmaceutical intermediate. The strategies and protocols outlined in this guide provide a solid foundation for achieving this goal.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
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Hu, L. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Roy, D. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
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Patel, P., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Desfontaine, V., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(13), 4277. [Link]
-
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Al-Ayash, A. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
Elkady, M. Y., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link]
-
Journal of Public Health and Pharmacy. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
International Journal of Pharmaceutical Sciences and Research. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
GL Sciences. Organic Solvents Retention Time Table. [Link]
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Agilent. (2014, April 24). New To HPLC?: Avoiding Beginner Pitfalls. [Link]
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A Comparative Guide to Elemental Analysis of Brominated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic potential, from anti-inflammatory to anticancer agents.[1][2] The introduction of a bromine atom into the pyrazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, accurate determination of the elemental composition of these brominated pyrazole derivatives is a cornerstone of chemical synthesis, quality control, and regulatory compliance.
This guide provides an in-depth comparison of two prevalent methods for the elemental analysis of bromine in pyrazole derivatives: the traditional Oxygen Flask Combustion method and the more modern Combustion Ion Chromatography (CIC). By understanding the underlying principles, experimental workflows, and performance characteristics of each technique, researchers can make informed decisions to ensure the integrity of their analytical data.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental checkpoint in the lifecycle of a chemical entity. It provides a quantitative measure of the constituent elements, primarily carbon, hydrogen, nitrogen (CHN), and in this context, bromine. For newly synthesized brominated pyrazole derivatives, elemental analysis is crucial for:
-
Structural Confirmation: Verifying that the empirical formula of the synthesized compound matches the theoretical composition.
-
Purity Assessment: Identifying the presence of impurities that may affect the compound's biological activity or toxicity.
-
Regulatory Submission: Providing essential data for patents and regulatory filings with bodies like the FDA and EMA.
Methodologies Under the Microscope: A Comparative Overview
The determination of bromine in organic compounds typically involves a combustion step to convert the covalently bound bromine into an ionic form (bromide), which can then be quantified. The primary difference between the methods discussed here lies in the sophistication of the combustion and the subsequent analytical technique.
Oxygen Flask Combustion (Schöniger Flask Method)
The Oxygen Flask Combustion method is a well-established technique for the decomposition of organic samples.[3][4][5] The sample is wrapped in a piece of ashless filter paper and combusted in a sealed flask filled with pure oxygen. The resulting combustion products, including hydrogen bromide (HBr), are absorbed into a specific solution. The bromide ions in the absorption solution are then typically determined by titration.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography is a more automated and sensitive technique that couples a combustion furnace with an ion chromatograph.[6][7][8] The sample is combusted at high temperatures in a stream of oxygen, and the resulting gases are passed through an absorption solution. This solution is then automatically injected into an ion chromatograph, which separates the bromide ions from other anions and quantifies them with high precision.
Comparative Performance Data
The choice between the Oxygen Flask method and CIC often depends on the specific requirements of the analysis, including the number of samples, the required sensitivity, and the available instrumentation. The following table provides a comparative summary of their performance characteristics for the analysis of brominated organic compounds.
| Parameter | Oxygen Flask with Titration | Combustion Ion Chromatography (CIC) |
| Principle | Sample combustion in a sealed, oxygen-filled flask, followed by manual absorption and titration. | Automated pyrohydrolytic combustion with subsequent absorption and ion chromatographic separation and detection. |
| Typical Sample Size | 5-20 mg | 1-15 mg |
| Accuracy | Good (typically within ±0.3% of the theoretical value) | Excellent (typically within ±0.2% of the theoretical value) |
| Precision (RSD) | < 2% | < 1% |
| Limit of Detection (LOD) | ppm level | sub-ppm level |
| Throughput | Low (manual process) | High (fully automated) |
| Interferences | Other halogens and sulfur can interfere with titration. | Can resolve multiple halogens and sulfur in a single run. |
| Cost | Low initial investment | High initial investment |
Experimental Protocols
Detailed Protocol for Oxygen Flask Combustion
This protocol outlines the determination of bromine in a hypothetical brominated pyrazole derivative, "BromoPyr-X".
1. Sample Preparation:
- Accurately weigh 5-10 mg of BromoPyr-X onto a piece of ashless filter paper.
- Fold the filter paper to enclose the sample securely, with a fuse strip extending outwards.
2. Combustion:
- Add 20 mL of an absorbing solution (e.g., 0.1 M sodium hydroxide) to a 500 mL Schöniger flask.
- Purge the flask with a stream of pure oxygen for 1-2 minutes.
- Ignite the fuse strip and immediately insert the sample holder into the flask, sealing it tightly.[5]
- Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure complete absorption of the combustion gases.
3. Titration:
- Carefully open the flask and rinse the sample holder and stopper with deionized water, collecting the rinsings in the flask.
- Acidify the solution with dilute nitric acid.
- Titrate the bromide ions with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint or a suitable indicator.
4. Calculation:
- Calculate the percentage of bromine in the sample based on the volume of AgNO₃ solution consumed.
Detailed Protocol for Combustion Ion Chromatography (CIC)
This protocol describes the analysis of "BromoPyr-X" using a CIC system.
1. Sample Preparation:
- Accurately weigh 1-5 mg of BromoPyr-X into a sample boat. For liquid samples, a specific volume is injected.
2. Instrument Setup:
- Set the furnace temperature to a suitable value for complete combustion (e.g., 1000 °C).
- Prepare the absorption solution (typically deionized water with a small amount of hydrogen peroxide to aid in the oxidation of sulfur species).
- Equilibrate the ion chromatography system with the appropriate eluent.
3. Automated Analysis:
- Place the sample boat in the autosampler.
- The instrument automatically introduces the sample into the furnace.
- The sample undergoes combustion in a stream of oxygen.[7]
- The combustion gases are transferred to the absorption module.
- A defined volume of the absorption solution is automatically injected into the ion chromatograph.
4. Data Analysis:
- The chromatogram will show a peak corresponding to bromide ions.
- The concentration of bromide is determined by comparing the peak area to a calibration curve generated from standards of known bromide concentration.
- The instrument software calculates the percentage of bromine in the original sample.
Visualizing the Workflows
Diagram 1: Oxygen Flask Combustion Workflow
Caption: A flowchart illustrating the major steps in the Oxygen Flask Combustion method.
Diagram 2: Combustion Ion Chromatography (CIC) Workflow
Caption: A schematic representation of the automated workflow in Combustion Ion Chromatography.
Conclusion and Recommendations
Both the Oxygen Flask Combustion method and Combustion Ion Chromatography are viable techniques for the determination of bromine in pyrazole derivatives.
-
The Oxygen Flask method is a cost-effective option for laboratories with limited instrumentation and a low sample throughput. However, it is labor-intensive and more susceptible to interferences.
-
Combustion Ion Chromatography represents the state-of-the-art for halogen analysis.[6][7] Its high degree of automation, superior sensitivity, and ability to analyze multiple halogens simultaneously make it the preferred method for high-throughput screening, quality control in a regulated environment, and research and development where accuracy and precision are paramount.
For drug development professionals and researchers working with novel brominated pyrazole derivatives, the investment in CIC is highly recommended to ensure data of the highest quality and integrity, ultimately accelerating the path from discovery to application.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of a small library containing substituted pyrazoles. (2007). Journal of the Serbian Chemical Society. [Link]
-
Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. [Link]
-
Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (2015). Molecules. [Link]
-
Combustion ion chromatography (CIC). (n.d.). Quality Analysis. [Link]
-
Pharmacopoeial Assays For Quality. Oxygen Flask Method. (n.d.). Scribd. [Link]
-
General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. [Link]
-
Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2012). Journal of Pharmacy Research. [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). Talanta. [Link]
-
2.4 Oxygen flask method. (n.d.). The International Pharmacopoeia. [Link]
-
Combustion Ion Chromatography (CIC). (n.d.). EAG Laboratories. [Link]
-
Oxygen Flask Combustion Unit. (n.d.). Exeter Analytical, Inc.. [Link]
-
Halogen Analysis using Combustion Ion Chromatography. (2015). YouTube. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. [Link]
-
A gravimetric method for the estimation of bromide in organic material. (1940). The Biochemical Journal. [Link]
-
Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (2013). International Journal of Pharmacy and Analytical Research. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Bromination of pyrazole derivatives. (2020). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2020). European Journal of Inorganic Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals. [Link]
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Technical Guide: UV-Vis Spectral Analysis of 1-Phenyl-Pyrazole-4-Carbaldehydes
Executive Summary & Strategic Importance
1-Phenyl-1H-pyrazole-4-carbaldehyde serves as a "privileged scaffold" in medicinal chemistry, acting as a critical intermediate for synthesizing anti-inflammatory (e.g., Celecoxib analogs), antiviral, and anticancer agents. Unlike simple benzaldehydes, the pyrazole core introduces unique electronic properties due to its nitrogen-rich, five-membered aromatic ring.
This guide provides a definitive technical comparison of the UV-Vis absorption properties of 1-phenyl-pyrazole-4-carbaldehydes against standard heterocyclic and carbocyclic alternatives. It establishes a self-validating protocol for spectral characterization, essential for verifying purity and monitoring functionalization reactions (e.g., Schiff base formation).
Synthesis & Structural Context[1][2][3][4][5][6][7][8][9][10]
To understand the spectral data, one must first understand the chromophore generation. The standard synthesis involves the Vilsmeier-Haack formylation of phenylhydrazones. This creates a conjugated system linking the phenyl ring, the pyrazole core, and the aldehyde carbonyl.
Workflow: Vilsmeier-Haack Formylation[1][4][11]
Figure 1: Synthetic pathway establishing the chromophore. The formation of the pyrazole ring creates a continuous
UV-Vis Characterization Guide
Experimental Protocol: Self-Validating System
Objective: To determine
Reagents:
-
Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM). Note: Methanol is preferred for identifying
transitions due to H-bonding effects. -
Standard: 1-Phenyl-1H-pyrazole-4-carbaldehyde (Recrystallized, purity >98% by HPLC).
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve 1.0 mg of analyte in 10 mL of solvent to create a
M stock. Sonicate for 5 minutes to ensure complete dissolution. -
Dilution Series: Prepare three working concentrations (
M, M, M). -
Baseline Correction: Run a blank scan with pure solvent from 200 nm to 500 nm.
-
Measurement: Record spectra for all dilutions.
-
Validation Check: Plot Absorbance (A) vs. Concentration (C) at
. The value must be (Beer-Lambert Law adherence) to validate the data.
Comparative Absorption Data
The following table contrasts the target scaffold with common alternatives. The 1-phenyl-pyrazole system exhibits a bathochromic shift (red shift) compared to simple pyrazoles due to the extended conjugation with the phenyl ring.
Table 1: Comparative UV-Vis Maxima (
| Compound Class | Structure Description | Transition Assignment | ||
| Benzaldehyde | Benzene + Formyl | 248 (K-band)280 (B-band) | ~12,000~1,500 | |
| Pyrazole | Unsubstituted Heterocycle | 210 | ~3,000 | |
| 1-Phenyl-pyrazole | Core Scaffold (No CHO) | 252 | ~14,000 | |
| 1-Phenyl-pyrazole-4-CHO | Target Molecule | 255 (Shoulder) 297 - 305 | ~18,500 ~22,000 | |
| Imidazole-2-CHO | Isomeric Heterocycle | 280 - 285 | ~11,000 |
Key Insight: The dominant band at 297–305 nm is the diagnostic peak for 1-phenyl-pyrazole-4-carbaldehyde. This peak arises from the charge transfer interaction between the electron-rich pyrazole ring and the electron-withdrawing formyl group.
Substituent Effects (Hammett Correlation)
Modifying the phenyl ring at the 1-position alters the
-
Electron Donating Groups (EDG, e.g., -OMe, -Me): Cause a Red Shift (Bathochromic) . The lone pairs destabilize the HOMO, narrowing the HOMO-LUMO gap.
-
Example: 4-Methoxy derivative
nm.
-
-
Electron Withdrawing Groups (EWG, e.g., -NO2, -Cl): Cause a Blue Shift (Hypsochromic) or minimal change, depending on position.
-
Example: 4-Nitro derivative
nm.
-
Solvatochromism & Polarity Effects[2][12][13][14]
The position of the carbonyl band is sensitive to solvent polarity. This behavior confirms the nature of the electronic transition.
Table 2: Solvent-Dependent Shifts for 1-Phenyl-pyrazole-4-carbaldehyde
| Solvent | Polarity Index ( | Shift Type | Mechanistic Explanation | |
| Hexane | 0.1 | 305 | Reference | Non-polar environment; minimal solute-solvent interaction. |
| Chloroform | 4.1 | 302 | Blue Shift | Stabilization of the ground state lone pairs. |
| Methanol | 5.1 | 298 | Blue Shift | H-bonding stabilizes the |
| DMSO | 7.2 | 308 | Red Shift | High polarizability stabilizes the more polar excited state ( |
Mechanistic Visualization: Electronic Transitions
The UV-Vis spectrum is a fingerprint of the molecular orbitals. The diagram below maps the specific transitions to the structural motifs of the molecule.
Figure 2: Energy level diagram illustrating the origin of the primary absorption bands. The
Applications in Drug Discovery[6][15]
-
Purity Assay: The extinction coefficient (
) allows for rapid quantification of crude product yield without weighing, assuming no other UV-active impurities absorb at 300 nm. -
Reaction Monitoring: When converting the aldehyde to a Schiff base (imine), the Carbonyl
band disappears, and a new, significantly red-shifted band (350-400 nm) appears due to the extended conjugation. -
Ligand Design: The specific
values guide the design of fluorescent sensors where the pyrazole unit acts as a fluorophore donor.
References
-
Synthesis and UV-Vis spectral studies of 1-phenyl-3-substituted-pyrazole-4-carbaldehydes. Arkivoc. (2011). Detailed Vilsmeier-Haack protocols and spectral data.
-
Comparative study of imidazole and pyrazole-based aldehydes. BenchChem. (2025).[1] General spectral comparisons of heterocyclic aldehydes.
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Theoretical grounding for solvatochromic shifts in heterocyclic carbonyls.
-
UV-Vis absorption and normalised emission spectra of pyrazole ligands. ResearchGate. (2020). Data on pyrazole ligand conjugation and metal complexation shifts.
-
PubChem Compound Summary for CID 11256795: 1-Phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. (2025). Structural and physical property data.[1][2][3][4][5][6][7][8][9][10][11]
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- 9. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes technical data with field-proven best practices to ensure that waste streams containing this compound are managed with the highest degree of care. The causality behind each procedural step is explained to build a framework of safety that is both robust and intuitive.
Chemical Profile and Hazard Assessment
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a halogenated heterocyclic aromatic compound. Understanding its chemical nature is fundamental to appreciating the rationale behind its disposal protocol. The presence of a bromine atom, a pyrazole ring, and an aldehyde functional group dictates its classification as a hazardous substance requiring specialized disposal.
Based on data for the compound and structurally similar chemicals, the following hazards are identified:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[2][3][4].
-
Environmental Hazard: Heterocyclic compounds, particularly those used in pharmaceuticals, are recognized as emerging environmental contaminants due to their solubility and potential to enter aquatic systems through improper disposal[5][6].
-
Combustion Hazard: Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr)[7].
| Property | Value / Classification | Source |
| Chemical Name | 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A |
| Molecular Formula | C₁₀H₇BrN₂O | [8][9] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Waste Classification | Hazardous Chemical Waste, Halogenated Organic Waste | [3][10] |
The Core Directive: Segregation as Halogenated Waste
The single most critical step in managing this waste stream is its strict segregation. Do not mix 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde waste with non-halogenated organic waste or general laboratory trash.
Causality: Halogenated organic compounds require high-temperature incineration (approximately 1200 K or higher) to ensure complete destruction and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans[11]. Disposal facilities must use specialized equipment and scrubbers to handle the acidic gases (e.g., hydrogen bromide) produced during combustion. Mixing this waste with non-halogenated streams unnecessarily converts the entire volume into a more complex and expensive waste to treat, contradicting the principles of waste minimization[12][13].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of pure compound, solutions, and contaminated labware.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Rationale: This is a baseline requirement to prevent accidental exposure via skin contact, eye splash, or ingestion, in line with the known irritation and toxicity hazards of the compound[1][3].
Step 2: Waste Collection and Containment
Collect all waste at the point of generation in a designated, properly sealed hazardous waste container.
-
For Solid Waste (e.g., residual powder, contaminated weigh paper, gels):
-
Collect in a sturdy, sealable container (e.g., a wide-mouth plastic jar with a screw-top lid).
-
Sweep up solids carefully; avoid generating dust[1].
-
-
For Liquid Waste (e.g., solutions in organic solvents, reaction mixtures):
-
Collect in a dedicated, chemically compatible (e.g., glass or polyethylene) waste bottle with a secure screw cap.
-
Crucially, this container must be designated for "Halogenated Organic Waste" [10][14].
-
Use a funnel to add waste to the container to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Rationale: Proper containment is essential to prevent the release of the chemical into the environment and to ensure safe transport. Keeping containers closed when not in use is a mandatory practice to prevent evaporation and accidental spills[15][16].
Step 3: Accurate and Comprehensive Labeling
Properly label the waste container immediately upon adding the first material.
Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde" .
-
List any solvents or other chemicals present in the container.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date the container was first used.
Rationale: Accurate labeling ensures that waste handlers are aware of the container's contents and associated hazards, facilitating proper storage, transport, and ultimate disposal. It is a primary tenet of laboratory safety and regulatory compliance[10][15].
Step 4: Decontamination of Empty Containers and Glassware
An "empty" container that held 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde must still be treated as hazardous waste unless properly decontaminated.
-
Procedure: Triple-rinse the container or glassware with a suitable solvent (e.g., acetone, ethanol).
-
Collect the Rinsate: The first, second, and third rinses must be collected and added to your "Halogenated Organic Waste" container[13][16].
-
Disposal of Rinsed Container: After triple-rinsing, deface or remove the original chemical label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[13][16].
Rationale: Residual amounts of the chemical can still pose a significant hazard. The triple-rinse procedure ensures that the container is sufficiently clean to be managed as non-hazardous material, while capturing the residue in the appropriate hazardous waste stream.
Step 5: Storage and Professional Disposal
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.
-
Arrange for pickup through your institution's EHS or hazardous waste management office. Do not attempt to transport hazardous waste yourself[16].
-
The final disposal must be conducted at an approved and licensed waste disposal plant[1][3][4].
Rationale: Final disposal via a certified facility is the only acceptable endpoint. These facilities have the engineered controls, such as high-temperature incinerators and flue gas treatment systems, required to destroy the compound safely and in an environmentally sound manner[11].
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of down the drain. This can contaminate waterways and is a violation of environmental regulations[5][10][15].
-
DO NOT dispose of in the regular trash. This can expose custodial staff to hazardous chemicals and lead to environmental contamination[16].
-
DO NOT allow to evaporate in a fume hood. This constitutes an uncontrolled release to the atmosphere and is an illegal disposal method[13][16].
-
DO NOT attempt to neutralize or chemically treat the waste in the lab unless it is an explicit and validated final step of an experimental procedure, and you have received specific training and approval from your EHS department. In-lab treatment of complex organics can be dangerous and may create even more hazardous byproducts[17].
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and control access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde" and dispose of it as halogenated hazardous waste[1][16].
-
Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Decision workflow for proper segregation and disposal.
References
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Discusses in-lab treatment options for various chemical classes, including the oxidation of aldehydes, and notes potential hazards.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025). Highlights the environmental risks associated with the improper disposal of heterocyclic compounds.
- Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Provides general procedures for laboratory hazardous waste management, including prohibitions on drain disposal.
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Discusses the importance of pyrazole derivatives and the shift towards environmentally benign chemical practices.
- QN-4806 - Safety Data Sheet. (2023). Lists hazardous decomposition products for a bromo-pyrazole compound, including hydrogen bromide.
- Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Provides comprehensive guidelines for lab waste, including prohibitions on evaporation and sewer disposal, and instructions for rinsing containers.
- 3 - SAFETY DATA SHEET. (2025).
- 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem.
- Sustainability & Circularity NOW. (2025). Discusses the environmental impact of solvents used in pyrazole synthesis, reinforcing the need for sustainable lifecycle management.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - IUCr Journals. Provides the molecular formula for the target compound.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024).
- 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT. Provides molecular formula and weight for an isomer of the target compound.
- 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde - Sigma-Aldrich. Lists the compound for research use and confirms its identity.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Mentions that the lifecycle of a chemical, including its disposal, is a key objective of green chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Hazardous Waste Disposal Guide - Research Safety. (2023).
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. A publication detailing the synthesis of the target compound.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - ResearchGate. (2025).
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017). Explains that incineration around 1200 K is a safe disposal method for halogenated compounds to prevent toxic emissions.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. Details the cost implications of mixing halogenated and non-halogenated waste and procedures for container rinsing.
- 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | ChemScene.
- 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed. (2011). Abstract from a structural report on the title compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. arviatechnology.com [arviatechnology.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. vumc.org [vumc.org]
- 14. uakron.edu [uakron.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. vumc.org [vumc.org]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal Protective Equipment & Handling Guide: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Part 1: Executive Safety Summary & Risk Logic
Handling 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde requires more than generic "lab safety" compliance.[1] As a halogenated heterocyclic aldehyde, this compound presents a dual-risk profile: the reactivity of the aldehyde functionality and the lipophilicity introduced by the phenyl and bromo- substituents.
The "Why" Behind the Protocol (Causality):
-
Aldehyde Reactivity: Aldehydes are electrophilic. Upon contact with biological mucous membranes (eyes, lungs), they can cross-link proteins, leading to sensitization and severe irritation (H319, H335).
-
Halogenated Lipophilicity: The bromine and phenyl groups increase the molecule's ability to penetrate lipid bilayers (skin absorption). While the solid dust is the primary inhalation risk, solutions of this compound in organic solvents (e.g., Dichloromethane, DMF) pose a rapid permeation risk that standard nitrile gloves may not stop.
Hazard Classification (GHS)
| Hazard Code | Description | Severity |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for self-validation . Before entering the lab, verify your gear against these specific standards.
| Body Area | PPE Requirement | Technical Rationale & Selection Criteria |
| Respiratory | P100 / N95 Respirator (if outside hood) Primary: Fume Hood | The solid is a fine powder (mp 142-147 °C). Static charge can disperse dust. Self-Check: If you can smell the "almond-like" aldehyde odor, your engineering controls have failed. |
| Hand (Solid) | Double Nitrile (min 5 mil) | Nitrile provides excellent abrasion resistance against dry crystals. Protocol: Change immediately if wet.[2] |
| Hand (Solution) | Laminate (Silver Shield) or Viton | Critical: If dissolved in DCM or Chloroform, nitrile degrades in <2 mins. The carrier solvent drives the toxin through the glove. Use laminate liners under nitrile for dexterity. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for aldehydes. Vapors/dust can bypass side shields. Goggles seal the ocular cavity. |
| Body | Tyvek Lab Coat or Cotton (Fire Resistant) | Synthetic blends can melt if a fire occurs (common with organic synthesis). Tyvek is preferred for heavy dust handling to prevent clothing contamination. |
Part 3: Operational Protocols & Workflows
Experiment 1: Safe Weighing & Transfer (Solid State)
Objective: Transfer 5.0g of reagent to a reaction flask without dust exposure.
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Control: Use an antistatic gun or polonium strip on the weighing boat. Dry heterocyclic aldehydes are prone to static cling, which causes "jumping" of particles.
-
Transfer:
-
Place the receiving flask inside a secondary container (beaker).
-
Use a disposable plastic spatula (avoid metal if scratching risk exists, though metal is generally safe for this compound).
-
Self-Validating Step: Wipe the exterior of the reagent bottle with a damp Kimwipe before returning it to the shelf. If the wipe turns yellow/discolored, your transfer technique was messy.
-
Experiment 2: Reaction Setup (Solution Phase)
Objective: Dissolving reagent in Dichloromethane (DCM).
-
Glove Layering: Don Silver Shield (laminate) gloves first. Don standard nitrile gloves over them.
-
Reasoning: Laminate blocks the DCM; nitrile provides grip and fit.
-
-
Addition: Add solvent slowly. The aldehyde group can undergo autoxidation; ensure the headspace is purged with Nitrogen or Argon.
-
Monitoring: If the outer nitrile glove ripples or swells, strip it immediately. The inner laminate glove is your fail-safe.
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling this specific compound.
Caption: Decision matrix for glove selection and handling based on physical state and solvent carrier.
Part 4: Decontamination & Disposal Plan
Improper disposal of halogenated heterocycles is a common regulatory violation.
Spill Management (Small Scale < 5g)
-
Solid: Do not sweep dry. This generates dust. Cover with wet paper towels (water/surfactant), then wipe up. Place in a sealed bag.
-
Solution: Absorb with vermiculite or spill pads. Do not use paper towels for halogenated solvent spills (fire/reaction risk).
Waste Stream Segregation
| Waste Container Label | Contents | Rationale |
| Halogenated Organic | Reaction mixtures, DCM washes, contaminated gloves. | The bromine atom and potential chlorinated solvents require high-temperature incineration (EPA requirement). |
| Solid Hazardous | Weighing boats, contaminated silica gel, solid spill debris. | Prevents leaching in landfills. |
| Sharps/Glass | Contaminated pipettes, broken vials. | Standard physical hazard control.[3][4] |
Disposal Self-Validation: Check the pH of the aqueous waste stream before disposal. Aldehydes can oxidize to acids (carboxylic acids); ensure the waste is neutral (pH 6-8) to prevent container corrosion, or tag it as "Acidic Organic Waste."
References
-
U.S. EPA. (1987). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
